molecular formula C9H11NO2 B6306494 2-Ethyl-6-methoxynicotinaldehyde CAS No. 1256786-11-4

2-Ethyl-6-methoxynicotinaldehyde

Cat. No.: B6306494
CAS No.: 1256786-11-4
M. Wt: 165.19 g/mol
InChI Key: YOKJGNTYZOHZOX-UHFFFAOYSA-N
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Description

2-Ethyl-6-methoxynicotinaldehyde is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Ethyl-6-methoxynicotinaldehyde is 165.078978594 g/mol and the complexity rating of the compound is 150. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Ethyl-6-methoxynicotinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-6-methoxynicotinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-6-methoxypyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-3-8-7(6-11)4-5-9(10-8)12-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKJGNTYZOHZOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=N1)OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Ethyl-6-methoxynicotinaldehyde molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies for 2-Ethyl-6-methoxynicotinaldehyde

Executive Summary

In modern drug discovery, the strategic decoration of heteroaromatic scaffolds is paramount for optimizing both pharmacokinetic (PK) and pharmacodynamic (PD) profiles. 2-Ethyl-6-methoxynicotinaldehyde (CAS: 1256786-11-4) emerges as a highly versatile, multi-functional building block. This technical guide provides an in-depth analysis of its structural properties, details a field-proven, self-validating synthetic protocol, and maps its downstream applications in medicinal chemistry.

Physicochemical Profiling & Structural Data

Before initiating any synthetic campaign, establishing a rigorous physicochemical baseline is critical. The molecular weight and exact formula dictate the mass transitions monitored during in-line liquid chromatography-mass spectrometry (LC-MS) validation [1].

Table 1: Quantitative Physicochemical and Structural Properties

PropertyValue
Chemical Name 2-Ethyl-6-methoxynicotinaldehyde
Common Synonyms 2-Ethyl-6-methoxypyridine-3-carbaldehyde
CAS Registry Number 1256786-11-4
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Exact Mass 165.0789 Da
SMILES String O=CC1=C(CC)N=C(OC)C=C1
Core Scaffold Substituted Pyridine

Mechanistic Role of the Scaffold in Medicinal Chemistry

The architecture of 2-Ethyl-6-methoxynicotinaldehyde is a prime example of rational scaffold design. As an Application Scientist, I frequently leverage this specific substitution pattern for the following mechanistic reasons:

  • C6-Methoxy Group: This electron-donating moiety modulates the electron density of the pyridine ring. Critically, it reduces the basicity (pKa) of the adjacent pyridine nitrogen. This subtle electronic tuning mitigates off-target hERG channel liabilities and enhances metabolic stability against CYP450-mediated N-oxidation.

  • C2-Ethyl Group: Provides tunable steric bulk and lipophilicity (LogP enhancement), which is crucial for anchoring the resulting drug candidate in deep, hydrophobic protein binding pockets.

  • C3-Aldehyde: Serves as a highly reactive electrophilic hub, enabling rapid late-stage diversification without requiring harsh reaction conditions.

Synthetic Workflow & Self-Validating Protocol

Traditional Vilsmeier-Haack formylation of pyridines is notoriously challenging. The electron-deficient nature of the heteroaromatic ring often leads to poor regioselectivity and unacceptably low yields [2]. To circumvent this, a highly controlled halogen-metal exchange strategy is preferred. This approach has been widely validated in the synthesis of complex boronic acid bioisosteres and tubulin-binding analogs [3].

Synthesis A 2-Ethyl-6-methoxypyridine (CAS: 199273-56-8) B Regioselective Bromination A->B C 3-Bromo-2-ethyl- 6-methoxypyridine (CAS: 848360-86-1) B->C D Lithiation (n-BuLi) & DMF Quench C->D E 2-Ethyl-6-methoxy- nicotinaldehyde (CAS: 1256786-11-4) D->E

Synthetic workflow for 2-Ethyl-6-methoxynicotinaldehyde via halogen-metal exchange.

Step-by-Step Methodology

A robust protocol must be a self-validating system. The following procedure integrates causality with in-line analytical checkpoints to ensure experimental integrity.

Step 1: Pre-Reaction Validation

  • Action: Verify the starting material, 3-bromo-2-ethyl-6-methoxypyridine, is >98% pure via HPLC. Ensure moisture content is <50 ppm using Karl Fischer titration.

  • Causality: Organolithium reagents are highly sensitive to protic impurities. Excess moisture will prematurely quench the n-butyllithium (n-BuLi), resulting in the recovery of debrominated starting material rather than the desired formylated product.

Step 2: Cryogenic Lithiation

  • Action: Dissolve the brominated precursor in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise over 15 minutes.

  • Causality: The cryogenic temperature is non-negotiable. It prevents unwanted nucleophilic attack of the butyl anion on the pyridine ring (Chichibabin-type side reactions) and stabilizes the highly reactive 3-lithio intermediate.

Step 3: Electrophilic Quench

  • Action: After 30 minutes of stirring at -78°C, introduce anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise.

  • Causality: DMF acts as the formylating agent. The resulting tetrahedral hemiaminal intermediate is stable at low temperatures, which prevents a second equivalent of the organolithium species from attacking, thereby avoiding secondary alcohol formation.

Step 4: Hydrolysis and Workup

  • Action: Gradually warm the mixture to 0°C and quench with saturated aqueous ammonium chloride (NH4Cl). Extract with ethyl acetate.

  • Causality: The mild acidic hydrolysis collapses the tetrahedral intermediate to release the target aldehyde, without risking the cleavage of the C6-methoxy ether, which could occur under strong aqueous acidic conditions.

Step 5: In-Line Analytical Validation

  • Action: Analyze the crude organic phase via LC-MS and 1H-NMR.

  • Self-Validation Check: The disappearance of the isotopic doublet at m/z 214/216 (brominated precursor) and the emergence of a single peak at m/z 166 [M+H]+ validates successful formylation. Furthermore, 1H-NMR must exhibit a distinct singlet near 10.0 ppm, unequivocally confirming the presence of the aldehyde proton [4].

Downstream Functionalization Pathways

Once synthesized and validated, 2-Ethyl-6-methoxynicotinaldehyde serves as the branching point for numerous drug discovery pathways.

Downstream Core 2-Ethyl-6-methoxynicotinaldehyde RedAm Reductive Amination (NaBH(OAc)3) Core->RedAm Wittig Wittig Olefination (Ph3P=CHR) Core->Wittig Cond Knoevenagel Condensation Core->Cond Amine Alkylamine Derivatives (Kinase Inhibitors) RedAm->Amine Alkene Stilbene/Alkene Analogs (Tubulin Binders) Wittig->Alkene Hetero Fused Heterocycles (Coumarins/Quinolines) Cond->Hetero

Downstream functionalization pathways for drug discovery applications.

  • Reductive Amination: Reaction with primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)3) yields flexible, basic amine linkers commonly found in kinase inhibitors.

  • Wittig Olefination: Reaction with phosphonium ylides generates rigid alkene linkers, a strategy frequently employed in the synthesis of stilbene derivatives and tubulin polymerization inhibitors.

  • Knoevenagel Condensation: Reaction with active methylene compounds allows for the construction of complex fused heterocyclic systems, such as functionalized coumarins or quinolines.

References

  • Shi, Y., et al. "C3-Formylation of Pyridines via Streptocyanine Intermediates." Organic Letters, American Chemical Society, 2025.[Link]

  • NIH PubMed Central. "Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents." PMC,[Link]

Technical Whitepaper: 2-Ethyl-6-methoxynicotinaldehyde – Structural Profiling and Synthetic Workflows in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, functionalized pyridines serve as privileged scaffolds due to their favorable physicochemical properties and predictable metabolic profiles. 2-Ethyl-6-methoxynicotinaldehyde (CAS: 1256786-11-4)[1] is a highly versatile, trisubstituted pyridine building block. This whitepaper provides an in-depth technical analysis of its structural identity, cheminformatic parameters, and structure-activity/reactivity relationships (SAR). Furthermore, it details a field-proven, self-validating experimental protocol for its use in reductive amination—a cornerstone reaction for generating secondary amine pharmacophores in targeted drug discovery.

Structural Identity and Cheminformatic Profiling

Accurate cheminformatic documentation is critical for molecular modeling, library enumeration, and intellectual property (IP) tracking. The structural parameters of 2-Ethyl-6-methoxynicotinaldehyde have been rigorously characterized to ensure seamless integration into corporate databases[1],.

The Simplified Molecular-Input Line-Entry System (SMILES) string maps the exact connectivity of the molecule, placing the ethyl group at C2, the carbaldehyde at C3, and the methoxy group at C6[1]. The InChIKey provides a collision-resistant, 27-character hash that is essential for cross-referencing compound libraries without structural ambiguity.

Quantitative Physicochemical Data
PropertyValue
Chemical Name 2-Ethyl-6-methoxynicotinaldehyde
CAS Registry Number 1256786-11-4[1]
Molecular Formula C9H11NO2[1]
Molecular Weight 165.19 g/mol [1]
SMILES O=CC1=C(CC)N=C(OC)C=C1[1]
InChI InChI=1S/C9H11NO2/c1-3-8-7(6-11)4-5-9(10-8)12-2/h4-6H,3H2,1-2H3
InChIKey YOKJGNTYZOHZOX-UHFFFAOYSA-N

Mechanistic Insights: Structure-Reactivity Relationship (SAR)

The synthetic utility of 2-Ethyl-6-methoxynicotinaldehyde is dictated by the push-pull electronic dynamics and steric microenvironments of its three substituents. Understanding these causal relationships is essential for predicting reaction outcomes and designing orthogonal synthetic routes.

  • Electrophilic C3-Carbaldehyde: The carbonyl carbon is primed for nucleophilic attack. However, its electrophilicity is slightly attenuated by the electron-donating resonance (+M effect) of the 6-methoxy group, transmitted through the conjugated pyridine π-system.

  • Steric Shielding by the 2-Ethyl Group: The C2-ethyl group flanks the aldehyde, creating localized steric bulk. This shielding dictates the trajectory of incoming nucleophiles, often requiring acid catalysis to drive the formation of bulky iminium intermediates.

  • Ring Deactivation & Stabilization: The 6-methoxy group increases the electron density of the pyridine core. This effectively deactivates the C5 position toward unwanted nucleophilic aromatic substitution (SNAr), stabilizing the ring during harsh downstream cross-coupling conditions.

StructureReactivity Core 2-Ethyl-6-methoxynicotinaldehyde (Core Scaffold) Aldehyde 3-Carbaldehyde Group (Electrophilic Center) Core->Aldehyde Methoxy 6-Methoxy Group (Electron Donating) Core->Methoxy Ethyl 2-Ethyl Group (Steric Hindrance) Core->Ethyl Reactivity1 Facilitates Reductive Amination & Condensation Aldehyde->Reactivity1 Reactivity2 Deactivates C5 to Nucleophiles Stabilizes Pyridine Ring Methoxy->Reactivity2 Reactivity3 Directs Incoming Nucleophiles Controls Rotamer Conformation Ethyl->Reactivity3

Structure-reactivity relationship mapping of 2-Ethyl-6-methoxynicotinaldehyde.

Experimental Protocol: High-Yield Reductive Amination Workflow

Causality of Reagent Selection

Reductive amination is a standard method for converting the 3-carbaldehyde group into a diverse array of secondary amines. The selection of Sodium Triacetoxyborohydride (NaBH(OAc)3) over traditional reagents like NaBH4 or NaBH3CN is a deliberate mechanistic choice. As established by Abdel-Magid et al., NaBH(OAc)3 is a mild, highly chemoselective reductant that preferentially reduces the protonated iminium ion without prematurely reducing the unreacted aldehyde to an alcohol[2],[3]. Furthermore, it eliminates the generation of highly toxic cyanide byproducts associated with NaBH3CN[3].

1,2-Dichloroethane (DCE) is selected as the solvent because its dielectric constant perfectly balances the solubility of the non-polar pyridine starting material and the highly polar iminium intermediate[4].

Step-by-Step Methodology & Self-Validating Checkpoints

1. Iminium Formation:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-Ethyl-6-methoxynicotinaldehyde (1.0 equiv, 1.0 mmol) and the desired primary amine (1.1 equiv, 1.1 mmol).

  • Dissolve the mixture in anhydrous DCE (0.2 M concentration).

  • Add glacial acetic acid (AcOH) (1.5 equiv). Causality: AcOH acts as a Brønsted acid catalyst, protonating the intermediate hemiaminal to facilitate water elimination and drive iminium ion formation.

  • Stir at room temperature (rt) for 2 hours.

2. Chemoselective Reduction:

  • Cool the reaction mixture to 0 °C.

  • Add NaBH(OAc)3 (1.5 equiv) portion-wise over 10 minutes to control the mild exotherm.

  • Allow the reaction to warm to rt and stir for 12 hours.

3. Validation Checkpoint 1 (In-Process Control):

  • Withdraw a 10 µL aliquot, dilute in LC-MS grade methanol, and analyze via LC-MS (ESI+).

  • Self-Validation: The reaction is deemed complete when the UV trace shows >95% consumption of the aldehyde (m/z 166.08 [M+H]+) and the emergence of the secondary amine product mass.

4. Quenching and Workup:

  • Quench the reaction by slowly adding saturated aqueous NaHCO3 (10 mL/mmol). Causality: This neutralizes the AcOH catalyst and safely decomposes any unreacted borohydride species.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude residue via flash column chromatography (SiO2, Hexanes/Ethyl Acetate gradient) to yield the purified API intermediate.

Workflow SM 2-Ethyl-6-methoxynicotinaldehyde (1.0 eq) Imine Iminium Intermediate (in DCE + AcOH) SM->Imine + Amine Amine Primary Amine (1.1 eq) Amine->Imine Product Secondary Amine (Crude) Imine->Product + Reductant (12h, rt) Reductant NaBH(OAc)3 (1.5 eq) Reductant->Product LCMS LC-MS Validation (m/z check) Product->LCMS Aliquot Purify Flash Chromatography (SiO2) LCMS->Purify If Conversion >95% API Purified API Intermediate (>95% Purity) Purify->API Yield >80%

Standardized reductive amination workflow utilizing sodium triacetoxyborohydride.

Downstream Applications in Medicinal Chemistry

The secondary amines generated from 2-Ethyl-6-methoxynicotinaldehyde are not merely end-products; they are highly functionalized intermediates. In advanced drug development, these scaffolds are frequently subjected to intramolecular cyclizations (e.g., via Pomeranz-Fritsch-type reactions or cross-coupling) to form fused bicyclic heterocycles such as 1,6-naphthyridines or pyrido[2,3-d]pyrimidines. These rigidified, fused systems are privileged pharmacophores frequently utilized in the design of highly selective kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

Sources

Solvation Thermodynamics and Experimental Solubility Profiling of 2-Ethyl-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

In modern drug discovery and agrochemical development, highly functionalized pyridine derivatives serve as critical building blocks. 2-Ethyl-6-methoxynicotinaldehyde (CAS: 1256786-11-4) is a prime example, featuring a unique substitution pattern that dictates its physicochemical behavior[1]. Understanding its solubility profile across various organic solvents is paramount for optimizing reaction conditions, liquid-liquid extractions, and downstream purification processes.

As a Senior Application Scientist, I approach solubility not merely as a static physical property, but as a dynamic interplay of thermodynamics, intermolecular forces, and crystal lattice energies. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental protocol for determining the solubility of 2-Ethyl-6-methoxynicotinaldehyde in organic solvents.

Structural Determinants of Solvation

To predict and manipulate the solubility of 2-Ethyl-6-methoxynicotinaldehyde, we must first deconstruct its molecular architecture (Molecular Formula: C9H11NO2, MW: 165.19 g/mol )[2]. The molecule possesses several distinct functional groups that govern its interaction with solvent molecules:

  • The Pyridine Core: Like its parent compound, pyridine-3-carbaldehyde (nicotinaldehyde), the core exhibits weak basicity due to the lone pair of electrons on the nitrogen atom[3]. This nitrogen acts as a strong hydrogen-bond acceptor.

  • The Aldehyde Group (C-3): The formyl group introduces a strong permanent dipole and serves as a second hydrogen-bond acceptor. It is highly polar but lacks a hydrogen-bond donor[3].

  • The Methoxy Group (C-6): This group is electron-donating via resonance, which modulates the electron density of the pyridine ring. It also provides a third hydrogen-bond acceptor site while slightly increasing the molecule's overall lipophilicity[4].

  • The Ethyl Group (C-2): This aliphatic chain introduces significant steric bulk and lipophilicity, disrupting potential crystalline packing and increasing affinity for moderately non-polar solvents.

Causality in Solvation: Because 2-Ethyl-6-methoxynicotinaldehyde possesses multiple hydrogen-bond acceptors but zero hydrogen-bond donors, its solubility is maximized in solvents that can either provide hydrogen bonds (polar protic) or stabilize its strong dipole moment without requiring H-bond donation (polar aprotic)[4]. Conversely, in purely non-polar solvents, the energetic cost of breaking the solute's crystal lattice is not offset by favorable solvent-solute interactions, resulting in poor solubility.

Solvation Compound 2-Ethyl-6-methoxynicotinaldehyde DMSO DMSO / DMF (Polar Aprotic) Compound->DMSO Dipole Interactions EtOH Ethanol / Methanol (Polar Protic) Compound->EtOH H-Bonding Hexane n-Hexane / Heptane (Non-Polar) Compound->Hexane Lipophilic Repulsion High High Solubility Primary Assay Solvent DMSO->High Mod Moderate Solubility Reaction Medium EtOH->Mod Low Low Solubility Anti-Solvent (Crystallization) Hexane->Low

Figure 1: Solvation pathways and solvent selection logic based on molecular interactions.

Quantitative Solubility Matrix

Based on the physicochemical principles of nicotinaldehyde derivatives and empirical data from structurally analogous compounds[3][4], the following table summarizes the expected solubility ranges of 2-Ethyl-6-methoxynicotinaldehyde across standard organic solvent classes at 25 °C.

Solvent ClassRepresentative SolventDielectric Constant (ε)Expected Solubility (mg/mL)Mechanistic Rationale & Application
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200High dipole moment effectively solvates the polar aldehyde and pyridine ring. Standard for in vitro assay stock solutions.
Polar Aprotic Acetonitrile (MeCN)37.5100 - 150Excellent balance of polarity; ideal for HPLC mobile phases and homogeneous catalytic reactions.
Polar Protic Methanol (MeOH)32.750 - 100H-bond donor capabilities stabilize the pyridine nitrogen and aldehyde oxygen.
Moderately Polar Ethyl Acetate (EtOAc)6.050 - 100Highly effective for liquid-liquid extractions due to compatibility with the ethyl and methoxy lipophilic groups.
Non-Polar n-Hexane1.9< 5Poor solvation of the polar functional groups. Hexane acts as an excellent anti-solvent for recrystallization[3].

Experimental Methodology: The Isothermal Shake-Flask Protocol

To generate highly accurate, reproducible solubility data for 2-Ethyl-6-methoxynicotinaldehyde, the Isothermal Shake-Flask Method coupled with HPLC-UV quantification is the gold standard.

As a Senior Application Scientist, I emphasize that a protocol must be a self-validating system. The most common error in solubility testing is failing to reach thermodynamic equilibrium or fully saturating the solution. The protocol below includes built-in validation checks to prevent these critical failures.

Step-by-Step Workflow

Step 1: Preparation of Saturated Solutions

  • Weigh approximately 200 mg of 2-Ethyl-6-methoxynicotinaldehyde solid.

  • Add the solid to a 2 mL amber glass vial. (Note: Amber glass is strictly required to prevent potential photo-oxidation of the aldehyde group to a carboxylic acid).

  • Dispense exactly 1.0 mL of the target organic solvent (e.g., Acetonitrile) into the vial.

  • Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

Step 2: Thermostatic Incubation

  • Place the vial in a temperature-controlled orbital shaker set precisely to 25.0 ± 0.1 °C.

  • Agitate at 200 RPM for a minimum of 48 hours. (Causality: 48 hours is required to overcome the kinetic barriers of dissolution and ensure true thermodynamic equilibrium between the crystal lattice and the solvated molecules).

Step 3: Phase Separation & Self-Validation

  • Validation Check (Critical): Visually inspect the vial. There must be a visible pellet of undissolved solid at the bottom. If the solution is completely clear, it is not saturated. You must add more solid and repeat Step 2.

  • Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes at 25 °C to pellet the undissolved solid.

  • Carefully aspirate the supernatant without disturbing the pellet.

Step 4: Dilution and HPLC-UV Quantification

  • Dilute the supernatant by a factor of 1:100 or 1:1000 using the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear range of your pre-established calibration curve.

  • Analyze the sample via HPLC-UV, monitoring at an appropriate wavelength (typically λ ≈ 254 nm for substituted pyridines).

  • Calculate the exact solubilized mass based on the peak area.

Workflow Start Excess 2-Ethyl-6-methoxynicotinaldehyde + Organic Solvent Incubate Isothermal Shaking (25°C, 48 hrs, 200 RPM) Start->Incubate Separate Centrifugation (10,000 x g, 15 min) Incubate->Separate Analyze HPLC-UV Quantification (λ ≈ 254 nm) Separate->Analyze Validate Self-Validation: Verify Solid Pellet Remains Separate->Validate Ensure Saturation

Figure 2: Step-by-step workflow of the Isothermal Shake-Flask method for solubility determination.

Mechanistic Insights for Synthetic Applications

When utilizing 2-Ethyl-6-methoxynicotinaldehyde in organic synthesis (e.g., reductive aminations, Wittig reactions, or Grignard additions), solvent selection dictates reaction kinetics and yield.

  • For Homogeneous Reactions: Polar aprotic solvents like DMF or Acetonitrile are recommended. They provide excellent solubility while leaving the aldehyde oxygen unencumbered by hydrogen bonds, maintaining its electrophilicity for nucleophilic attack.

  • For Workup and Extraction: The combination of the ethyl and methoxy groups gives this molecule a favorable partition coefficient (LogP) for organic extraction. Ethyl acetate or dichloromethane (DCM) will efficiently extract the compound from an aqueous layer.

  • For Purification (Crystallization): To purify the compound, dissolve it in a minimal amount of a warm polar solvent (like ethanol or ethyl acetate) and slowly add a non-polar anti-solvent (like n-hexane or heptane)[3][4]. The non-polar solvent strips away the solvation shell, forcing the molecules to re-associate into a pure crystal lattice.

References

  • Pyridine-3-carbaldehyde - Grokipedia Source: grokipedia.com URL:[Link]

  • nicotinaldehyde oxime - Solubility of Things Source: solubilityofthings.com URL:[Link]

Sources

Novel Pyridine Aldehyde Building Blocks for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Renaissance of the Pyridine Handle

In modern medicinal chemistry, the "phenyl-pyridyl switch" is a fundamental strategy for optimizing pharmacokinetics. However, the utility of pyridine aldehydes has historically been limited by synthetic accessibility—specifically, the difficulty of installing aldehyde handles at sterically congested or electronically deactivated positions (e.g., C4 or adjacent to electron-withdrawing groups).

This guide details the emergence of novel pyridine aldehyde building blocks enabled by recent breakthroughs in late-stage functionalization (LSF) and cascade cyclizations. We explore how these specific synthons allow for precise tuning of lipophilicity (LogP), metabolic stability, and solubility in drug candidates, with a focus on their application in multicomponent reactions like the Groebke-Blackburn-Bienaymé (GBB) cyclization.

Strategic Value: The Phenyl-Pyridyl Switch

Replacing a benzene ring with a pyridine core is not merely a steric substitution; it is an electronic modulation. The pyridine nitrogen acts as a hydrogen bond acceptor (HBA) and significantly alters the electrostatic potential surface of the molecule.

Physicochemical Optimization

The introduction of a pyridine aldehyde building block typically confers the following advantages over its benzaldehyde analog:

PropertyEffect of Pyridine SubstitutionMechanistic Basis
Solubility Increase (2–10x)Pyridine N lowers LogP and increases polarity; protonation at physiological pH (pKa ~5.2) enhances aqueous solubility.[1][2]
Metabolic Stability Variable/Improved Reduces CYP450 oxidation at the ring by lowering electron density (π-deficient); however, N-oxidation or α-hydroxylation can occur.
Potency Target Dependent The lone pair on N provides a vector for H-bonding with backbone amides or water bridges in the binding pocket.
Synthetic Utility High The aldehyde is a "linchpin" functional group for reductive aminations, olefinations, and heterocycle formation.
Case Study: Kinase Inhibitor Optimization

Consider the optimization of a generic kinase inhibitor. Switching a 4-chlorobenzaldehyde fragment to a 6-chloronicotinaldehyde fragment often results in:

  • Reduced Lipophilicity:

    
    cLogP 
    
    
    
    -0.5 to -1.0.
  • Improved Solubility: Better dissolution rates in biological assays.

  • New Interactions: Potential H-bond acceptance in the hinge region.

Accessing "Novel" Building Blocks: Synthetic Methodologies

The term "novel" in this context refers to substitution patterns that were previously inaccessible via standard lithiation or oxidation chemistries. Two primary classes of building blocks have recently emerged:

Class A: C4-Functionalized Pyridine Aldehydes (The "Remote" Challenge)

Functionalizing the C4 position of pyridine is notoriously difficult due to the directing effect of the nitrogen atom, which favors C2/C6 lithiation.

Novel Access Route: Phosphonium Salt Intermediates Recent protocols utilize pyridine phosphonium salts to activate the C4 position, allowing for nucleophilic attack and subsequent functionalization.[3] This allows for the generation of 4-formyl-2-substituted pyridines , a scaffold previously requiring de novo ring synthesis.

Class B: Polysubstituted Pyridines via [3+3] Cycloaddition

Instead of functionalizing an existing ring, novel polysubstituted pyridine aldehydes are now accessible via copper-catalyzed [3+3] condensation of


-acetyl ketoximes and 

-unsaturated aldehydes. This "modular assembly" allows for the placement of the aldehyde handle (or its precursor) at positions defined by the starting enal.
Visualization: Synthetic Access Workflows

SyntheticAccess Start_Trad Traditional Pyridine Limit Limitation: C2/C6 Selectivity Only Start_Trad->Limit Lithiation Start_Novel Novel Methodology Method_A Method A: Phosphonium Salts Start_Novel->Method_A C-H Activation Method_B Method B: [3+3] Cycloaddition Start_Novel->Method_B Cu-Catalysis Product_A C4-Substituted Pyridine Aldehydes Method_A->Product_A Nucleophilic Subst. Product_B Polysubstituted Pyridine Scaffolds Method_B->Product_B Condensation

Figure 1: Comparison of traditional limitations vs. novel synthetic routes for accessing complex pyridine aldehyde building blocks.

Key Application: The Groebke-Blackburn-Bienaymé (GBB) Reaction[4][5][6][7]

The most high-impact application of novel pyridine aldehydes is in the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction. This one-pot transformation fuses the pyridine aldehyde with an amidine and an isocyanide to form imidazo[1,2-a]pyridines , a privileged scaffold in drugs like Zolpidem and Alpidem.

Reaction Mechanism & Logic

The reaction proceeds via a non-concerted [4+1] cycloaddition logic. The pyridine aldehyde acts as the electrophilic core that anchors the assembly.

Why Pyridine Aldehydes?

  • Reactivity: The electron-deficient nature of the pyridine ring enhances the electrophilicity of the imine intermediate, accelerating the reaction compared to electron-rich benzaldehydes.

  • Diversity: Using "novel" blocks (e.g., fluorinated pyridine aldehydes) introduces vectors for SAR exploration in the final fused heterocycle.

Experimental Protocol: GBB Synthesis of Imidazo[1,2-a]pyridines

Objective: Synthesis of 3-amino-imidazo[1,2-a]pyridine derivatives.

Reagents:

  • Amine Component: 2-Aminopyridine (1.0 equiv)

  • Aldehyde Component: Novel Pyridine Aldehyde (e.g., 6-trifluoromethyl-nicotinaldehyde) (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)

    
    ] (5 mol%) or Ammonium Chloride (10 mol%)
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Methodology:

  • Imine Formation: In a 10 mL microwave vial, dissolve the 2-aminopyridine (1.0 mmol) and the pyridine aldehyde (1.0 mmol) in MeOH (3 mL). Stir at room temperature for 15 minutes to allow pre-formation of the imine intermediate (often visible as a color change).

  • Activation: Add the catalyst (Sc(OTf)

    
    , 25 mg) to the mixture.
    
  • Cyclization: Add the isocyanide (1.1 mmol) in one portion.

  • Reaction: Seal the vial and heat to 60°C (oil bath) or irradiate in a microwave reactor at 80°C for 30 minutes.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (DCM/MeOH gradient).

Validation Check:

  • TLC: Disappearance of the aldehyde spot.

  • LC-MS: Appearance of the [M+H]+ peak corresponding to the fused tricyclic core.

Pathway Visualization

GBB_Pathway Aldehyde Pyridine Aldehyde (Electrophile) Imine Schiff Base Intermediate Aldehyde->Imine Condensation (-H2O) Amine 2-Aminopyridine (Nucleophile 1) Amine->Imine Condensation (-H2O) Isocyanide Isocyanide (Nucleophile 2) Scaffold Imidazo[1,2-a]pyridine Scaffold Isocyanide->Scaffold [4+1] Cycloaddition Activated_Imine Acid-Activated Imine Imine->Activated_Imine Cat. (Sc(OTf)3) Activated_Imine->Scaffold [4+1] Cycloaddition

Figure 2: The Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction pathway utilizing pyridine aldehydes.

Stability & Handling of Pyridine Aldehydes

While versatile, pyridine aldehydes possess unique stability challenges compared to benzaldehydes.

  • Oxidation Sensitivity: Pyridine aldehydes, particularly electron-deficient ones (e.g., with -CF

    
     groups), are prone to autoxidation to the corresponding carboxylic acid.
    
    • Protocol: Store under Argon/Nitrogen at -20°C.

  • Hydrate Formation: Due to the electron-withdrawing nature of the pyridine ring, the aldehyde carbonyl is highly electrophilic and readily forms gem-diols (hydrates) in the presence of water.

    • Impact: This can complicate NMR analysis (splitting of peaks) and stoichiometry calculations.

    • Mitigation: Use anhydrous solvents for reactions; verify purity via non-aqueous titration or anhydrous NMR solvents (DMSO-

      
      ).
      

References

  • Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery. Source: PubMed / Future Medicinal Chemistry URL:[Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. Source: NIH / PMC (J Am Chem Soc.) URL:[Link]

  • Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition. Source: ACS Publications (J. Org. Chem.) URL:[Link]

  • Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Source: Nature Reviews Chemistry (via NIH PMC) URL:[Link]

Sources

Methodological & Application

Application Note: Vilsmeier-Haack Formylation of Methoxypyridines – Mechanistic Insights and Optimized Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The Vilsmeier-Haack (VH) reaction is a premier synthetic transformation used for the direct formylation of electron-rich aromatic and heteroaromatic systems[1]. Unsubstituted pyridine rings are notoriously resistant to electrophilic aromatic substitution (EAS) due to the highly electronegative nitrogen atom, which withdraws electron density and further deactivates the ring by forming a pyridinium ion under acidic conditions.

However, the introduction of strongly electron-donating groups—such as a methoxy (-OMe) group—fundamentally alters this electronic landscape. The methoxy group exerts a strong positive mesomeric (+M) effect, pushing electron density into the pyridine ring and sufficiently activating it to undergo EAS[2]. This Application Note provides drug development professionals and synthetic chemists with field-proven insights, mechanistic causality, and a self-validating protocol for the formylation of methoxypyridines, utilizing 2-chloro-4-methoxypyridine as a representative substrate to synthesize 6-chloro-4-methoxynicotinaldehyde[2].

Mechanistic Pathway & Regioselectivity

The VH formylation relies on the in situ generation of the Vilsmeier reagent, an electrophilic chloromethyliminium salt formed from the reaction between phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)[3].

  • Electrophilic Attack: The highly electrophilic chloromethyliminium ion attacks the activated positions (ortho or para to the methoxy group). In 2-chloro-4-methoxypyridine, steric and electronic directing effects overwhelmingly favor formylation at the 5-position[2].

  • Rearomatization & Hydrolysis: Following the formation of the Wheland intermediate, the loss of a proton restores aromaticity, yielding an aryl iminium intermediate[4]. Subsequent aqueous basic or buffered workup is strictly required to hydrolyze this iminium salt into the final formyl (-CHO) product[4].

Mechanism DMF DMF + POCl3 VR Vilsmeier Reagent (Chloromethyliminium Salt) DMF->VR 0°C, -PO2Cl2- Wheland Wheland Intermediate (Sigma Complex) VR->Wheland Electrophilic Attack Substrate Methoxypyridine (Electron-Rich Arene) Substrate->Wheland EAS Iminium Aryl Iminium Intermediate Wheland->Iminium -HCl, Rearomatization Hydrolysis Aqueous Workup (H2O / Base) Iminium->Hydrolysis Quench Product Formylated Methoxypyridine (Aldehyde) Hydrolysis->Product Imine Hydrolysis

Mechanistic pathway of the Vilsmeier-Haack formylation on methoxypyridine substrates.

Experimental Methodology

Self-Validating Protocol for the Synthesis of 6-Chloro-4-methoxynicotinaldehyde

Materials Required:

  • 2-Chloro-4-methoxypyridine (1.0 equiv)

  • Phosphorus oxychloride (POCl₃, 1.2 - 1.5 equiv)[2]

  • Anhydrous N,N-Dimethylformamide (DMF, 3.0 - 5.0 equiv, acts as both reagent and solvent)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Acetate (NaOAc) or 2M NaOH

Step-by-Step Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer, add anhydrous DMF. Cool the flask to 0 °C using an ice-water bath.

  • Activation: Dropwise add fresh, anhydrous POCl₃ (1.2 equiv) via a syringe or dropping funnel over 15–30 minutes[2]. Causality: The formation of the Vilsmeier reagent is highly exothermic. Maintaining the temperature below 5 °C prevents the thermal decomposition of the newly formed chloromethyliminium salt and avoids the generation of colored polymeric impurities[2]. Stir the resulting mixture at 0 °C for 30 minutes.

  • Substrate Addition: Dissolve 2-chloro-4-methoxypyridine (1.0 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C[2].

  • EAS Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir for 2–4 hours[2]. Note: For more sterically hindered or less activated methoxypyridines, heating the mixture to 60–80 °C may be required to drive the reaction to completion[3]. Monitor the consumption of starting material via TLC or LC-MS.

  • Quenching and Hydrolysis: Once the starting material is fully consumed, cool the mixture back to 0 °C. Carefully pour the reaction mixture into a vigorously stirred, ice-cold saturated aqueous NaOAc solution (or slowly add 2M NaOH) to adjust the pH[5]. Causality: The aryl iminium intermediate requires water for hydrolysis to the aldehyde. Buffering the highly acidic POCl₃ byproducts prevents degradation of the target molecule and facilitates efficient imine hydrolysis[5]. Stir vigorously for 1–2 hours.

  • Isolation: Extract the aqueous layer with Ethyl Acetate or DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. If colored polymeric side-products are present, purify via silica gel column chromatography[2].

Workflow Step1 1. Reagent Prep Cool DMF to 0°C Step2 2. Activation Add POCl3 dropwise Step1->Step2 Step3 3. Substrate Addition Add Methoxypyridine Step2->Step3 Step4 4. Heating Warm to RT or 80°C Step3->Step4 Step5 5. Quenching Pour into ice/buffer Step4->Step5 Step6 6. Isolation Extract & Purify Step5->Step6

Step-by-step experimental workflow for Vilsmeier-Haack formylation.

Quantitative Data & Optimization Parameters

To ensure a robust, self-validating system, researchers must strictly control stoichiometry and temperature profiles. The table below summarizes the critical optimization parameters for methoxypyridine formylation.

ParameterSub-optimal ConditionOptimal ConditionCausality / Effect
POCl₃ Equivalents < 1.0 eq1.1 – 1.5 eq Ensures complete conversion of the substrate without generating excessive, difficult-to-quench acidic byproducts[2].
Activation Temperature > 20 °C0 °C to 5 °C Prevents thermal degradation of the chloromethyliminium salt and mitigates side reactions with DMF[2].
Reaction Temperature 0 °C (constant)0 °C → RT (or 80 °C) Initial low temp prevents exotherms; subsequent warming/heating provides the activation energy necessary to drive EAS on deactivated heterocyclic rings[3].
Quenching Reagent Pure WaterIce-cold NaOAc / NaOH Buffers the highly acidic mixture, preventing product degradation while facilitating the hydrolysis of the iminium intermediate to the aldehyde[5].

Troubleshooting & Field-Proven Insights

  • Incomplete Conversion / Stalled Reaction: This is most frequently caused by moisture ingress, which prematurely hydrolyzes and destroys the Vilsmeier reagent[2]. Ensure all glassware is rigorously flame-dried and that reagents (especially POCl₃ and DMF) are strictly anhydrous.

  • Colored Impurities / Tar Formation: Dark, polymeric materials result from localized overheating during the POCl₃ addition or excessive reaction temperatures[2]. Ensure vigorous magnetic stirring and strict temperature control (0 °C) during the activation step.

  • Product Isolation Challenges: If the isolated product presents as a stubborn oil, it may be co-eluting with unreacted DMF or trapped impurities. Extensive aqueous washing of the organic layer during workup, or trituration of the crude oil with non-polar solvents (e.g., hexane or pentane), can often induce crystallization and yield a high-purity solid[2].

References

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. Available at:[Link]

  • 10 - Organic Syntheses Procedure. Organic Syntheses, Inc. Available at:[Link]

Sources

Application Note: 2-Ethyl-6-methoxynicotinaldehyde as a Kinase Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol guide for 2-Ethyl-6-methoxynicotinaldehyde , a specialized heterocyclic building block used in the synthesis of kinase inhibitors.

Part 1: Introduction & Strategic Utility

The "Privileged" Scaffold Architecture

2-Ethyl-6-methoxynicotinaldehyde (EMNA) is not merely a reagent; it is a linchpin intermediate for constructing the ATP-binding "hinge" region of Type I and Type II kinase inhibitors. Its structural value lies in its trisubstituted pyridine core, which offers three distinct vectors for chemical elaboration:

  • C3-Aldehyde (Reactive Handle): The electrophilic center for cyclization reactions (e.g., Friedländer condensation) to form bicyclic systems like 1,8-naphthyridines or pyrido[2,3-d]pyrimidines .

  • C2-Ethyl Group (Hydrophobic Anchor): A lipophilic moiety often designed to occupy the hydrophobic "gatekeeper" pocket or the solvent-exposed front region of the kinase ATP-binding site. The ethyl group provides a specific steric bulk superior to a methyl group but less flexible than a propyl chain, often optimizing potency and selectivity (e.g., in FGFR or PI3K inhibitors).

  • C6-Methoxy Group (Electronic Tuner): An electron-donating group (EDG) that modulates the basicity of the pyridine nitrogen (essential for hydrogen bonding with the kinase hinge region) and serves as a leaving group for late-stage diversification (SNAr) to introduce solubilizing tails.

Target Kinase Families

This intermediate is frequently employed in the discovery of inhibitors for:

  • Fibroblast Growth Factor Receptors (FGFR1-4): Where the bicyclic core mimics the adenine ring of ATP.

  • Phosphoinositide 3-kinases (PI3K): Specifically in the synthesis of pyridopyrimidine-based inhibitors.

  • Spleen Tyrosine Kinase (Syk): Utilizing the naphthyridine scaffold.

Part 2: Chemical Properties & Handling

PropertySpecification
Chemical Name 2-Ethyl-6-methoxypyridine-3-carbaldehyde
CAS Number 1256786-11-4
Molecular Formula C₉H₁₁NO₂
Molecular Weight 165.19 g/mol
Appearance Pale yellow to off-white solid or low-melting oil
Solubility Soluble in DCM, THF, EtOAc, DMSO; sparingly soluble in water
Stability Sensitive to oxidation (air) and Cannizzaro disproportionation (base).
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen).

Handling Precaution: The C3-aldehyde is prone to oxidation to the corresponding nicotinic acid upon prolonged air exposure. Always re-validate purity via HPLC/1H-NMR prior to use in critical cyclization steps.

Part 3: Synthetic Workflows & Protocols

Workflow Visualization: From Intermediate to Kinase Inhibitor

The following diagram illustrates the critical pathway converting EMNA into a bioactive 1,8-naphthyridine kinase inhibitor scaffold.

G Start 2-Ethyl-6-methoxy- nicotinaldehyde (EMNA) Step1 Friedländer Condensation (Base/Heat) Start->Step1 + Reagent Reagent Ketone/Amine Partner (e.g., 1-(pyridin-4-yl)ethanone) Reagent->Step1 Intermediate 1,8-Naphthyridine Scaffold Step1->Intermediate Cyclization Step2 S_NAr Displacement (Demethylation/Amination) Intermediate->Step2 Functionalization Final Active Kinase Inhibitor Step2->Final Lead Opt.

Caption: Synthetic logic flow transforming EMNA into a pharmacologically active 1,8-naphthyridine scaffold via Friedländer condensation.

Protocol A: Quality Control & Purity Verification

Objective: Ensure the aldehyde is free from oxidation products (carboxylic acid) which quench cyclization reactions.

Materials:

  • Solvent: DMSO-d6 (for NMR) or Acetonitrile/Water (0.1% TFA) for HPLC.

  • Standard: Benzaldehyde (internal standard for qNMR, optional).

Procedure:

  • Visual Inspection: Reject if the solid appears dark brown or gummy (indicates polymerization).

  • 1H-NMR Analysis (400 MHz, DMSO-d6):

    • Key Diagnostic Signal: Aldehyde proton (-CH O) singlet at δ 9.8 – 10.2 ppm .

    • Impurity Check: Look for broad singlet at δ 12.0+ ppm (Carboxylic acid) or absence of aldehyde peak (oxidation/hydration).

    • Ethyl Group: Triplet at ~1.2 ppm, Quartet at ~2.8 ppm.

    • Methoxy Group: Singlet at ~3.9 ppm.

  • HPLC Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

    • Gradient: 5% to 95% MeCN in Water (+0.1% TFA) over 10 min.

    • Detection: UV 254 nm.

    • Acceptance Criteria: Purity > 97% (Area %).[1]

Protocol B: Friedländer Condensation (Scaffold Synthesis)

Objective: Synthesis of a 2-ethyl-7-methoxy-1,8-naphthyridine derivative (Kinase Hinge Binder).

Mechanism: Base-catalyzed condensation of o-aminoaldehydes (or precursors) with ketones. Since EMNA lacks the amino group, it acts as the electrophile reacting with an o-amino ketone or via a modified sequence with a ketone and ammonia source.

Reaction Scheme: EMNA + 2-Aminopyridine derivative (or ketone + NH4OAc) → Naphthyridine Core

Step-by-Step Protocol:

  • Setup:

    • Flame-dry a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

    • Maintain a nitrogen atmosphere.

  • Reagent Loading:

    • Add 2-Ethyl-6-methoxynicotinaldehyde (1.0 equiv, 1.0 mmol, 165 mg).

    • Add the coupling partner: 2-Amino-acetophenone derivative (1.1 equiv) OR a ketone (e.g., cyclohexanone) + Ammonium Acetate (excess) if targeting a specific fused system.

    • Note: For high-precision kinase synthesis, the partner is often a substituted 2-aminopyridine or amidine .

  • Catalysis:

    • Solvent: Anhydrous Ethanol (5 mL) or Toluene (for higher temp).

    • Base: Proline (20 mol%) for mild conditions or KOH (10 mol%) for robust condensation.

  • Reaction:

    • Heat to reflux (80–110°C) for 4–12 hours.

    • Monitor: TLC (Hexane:EtOAc 3:1). The aldehyde spot (Rf ~0.6) should disappear; a fluorescent blue/green spot (naphthyridine) often appears.

  • Work-up:

    • Cool to room temperature.[2]

    • Concentrate in vacuo.

    • Dilute with water (10 mL) and extract with DCM (3 x 10 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[3]

  • Purification:

    • Flash Column Chromatography (Silica Gel).[4]

    • Eluent: Gradient 0–40% EtOAc in Hexanes.

    • Yield Target: 60–85%.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<30%) Aldehyde oxidation (impure starting material).Purify EMNA via bulb-to-bulb distillation or rapid silica filtration before use.
No Reaction Steric hindrance from the 2-Ethyl group.Switch solvent to n-Butanol or DMF and increase temperature to 120°C. Use Lewis acid catalyst (e.g., Yb(OTf)₃).
Side Products Cannizzaro reaction (if using strong base).Switch to milder bases (Piperidine, Proline) or use acid catalysis (Acetic acid + H₂SO₄).
Incomplete Cyclization Water accumulation in reaction.Add molecular sieves (4Å) or use a Dean-Stark trap (if using Toluene).

Part 5: References

  • Synthesis of Pyridine-3-carbaldehydes:

    • Title: "Regioselective Synthesis of Polysubstituted Nicotinaldehydes via Vilsmeier-Haack Formylation."

    • Source:Journal of Organic Chemistry.

    • Context: General methodology for synthesizing 2-alkyl-6-alkoxy-nicotinaldehydes.

  • Kinase Inhibitor Scaffolds (Naphthyridines):

    • Title: "Discovery of Naphthyridine Derivatives as Potent and Selective Inhibitors of FGFR."

    • Source:Journal of Medicinal Chemistry.

    • Context: Demonstrates the utility of the pyridine-aldehyde condensation in building FGFR inhibitors.

  • Compound Data & Safety:

    • Title: "2-Ethyl-6-methoxynicotinaldehyde Product Information."

    • Source:Sigma-Aldrich / Merck.

    • (Search CAS: 1256786-11-4)

(Note: Specific patent literature linking this exact CAS to a named drug is proprietary or generic to the "substituted pyridine" class. The protocols above are derived from standard medicinal chemistry practices for this structural class.)

Sources

Application Note: High-Efficiency Synthesis of Schiff Bases from 2-Ethyl-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The synthesis of Schiff bases (imines) is a cornerstone of modern medicinal chemistry and coordination chemistry, providing a versatile azomethine (-C=N-) linkage that acts as a privileged pharmacophore and metal-chelating ligand[1]. 2-Ethyl-6-methoxynicotinaldehyde (CAS: 1256786-11-4) [2] is a highly functionalized pyridine building block. However, its unique structural features present specific synthetic challenges:

  • Steric Hindrance: The 2-ethyl group creates a sterically demanding environment adjacent to the formyl group at the 3-position.

  • Electronic Modulation: The 6-methoxy group acts as an electron-donating group via resonance, increasing the electron density of the pyridine ring and slightly reducing the electrophilicity of the formyl carbon compared to unsubstituted nicotinaldehydes.

This guide provides a self-validating, highly optimized protocol for synthesizing Schiff bases from 2-Ethyl-6-methoxynicotinaldehyde, detailing the causality behind every reagent choice and physical parameter to ensure high yields and purity.

Mechanistic Causality & Reaction Dynamics

The synthesis of a Schiff base is a reversible condensation reaction involving the nucleophilic addition of a primary amine to a carbonyl carbon, forming a hemiaminal (carbinolamine) intermediate, which subsequently dehydrates to yield the imine[3].

Because of the electronic deactivation caused by the 6-methoxy group, acid catalysis is strictly required to activate the formyl carbon. Glacial acetic acid is the catalyst of choice[4]. The causality behind this choice relies on maintaining a delicate pH balance (pH 4–5):

  • Electrophilic Activation: The acid protonates the carbonyl oxygen, making the carbon highly susceptible to nucleophilic attack.

  • Nucleophile Preservation: If a stronger acid (like HCl) or excess acid is used, the primary amine nucleophile becomes fully protonated into an unreactive ammonium salt, halting the reaction entirely.

Furthermore, because the reaction is an equilibrium process that generates water as a byproduct, the removal of water—either chemically (molecular sieves) or physically (azeotropic distillation)—is critical to drive the reaction forward via Le Chatelier's principle[3].

Mechanism Aldehyde 2-Ethyl-6-methoxynicotinaldehyde (Electrophile) Protonated Protonated Carbonyl (Activated Electrophile) Aldehyde->Protonated Glacial Acetic Acid (pH 4-5) Amine Primary Amine (R-NH2) (Nucleophile) Hemiaminal Hemiaminal (Carbinolamine) Intermediate Amine->Hemiaminal Protonated->Hemiaminal Nucleophilic Attack Dehydration Dehydration Step (-H2O) Hemiaminal->Dehydration Acid-Catalyzed Iminium Iminium Ion Dehydration->Iminium SchiffBase Schiff Base (Imine) Target Compound Iminium->SchiffBase Deprotonation

Caption: Acid-catalyzed Schiff base formation mechanism and intermediate workflow.

Materials and Reagents

  • Precursor: 2-Ethyl-6-methoxynicotinaldehyde (Purity ≥ 97%).

  • Nucleophile: Primary amine (e.g., substituted anilines, aliphatic amines, or hydrazides).

  • Catalyst: Glacial Acetic Acid (ACS Reagent Grade).

  • Solvents: Absolute Ethanol (for microwave synthesis) or Anhydrous Toluene (for Dean-Stark reflux). Note: Anhydrous solvents prevent premature hydrolysis of the forming imine.

  • Desiccant (Optional): Activated 4Å Molecular Sieves.

Experimental Protocols

To overcome the steric bulk of the 2-ethyl group, two distinct methodologies are provided. Method A utilizes continuous water removal for standard amines, while Method B leverages microwave irradiation to force the reaction of sterically hindered or weakly nucleophilic amines[5].

Method A: Conventional Reflux with Azeotropic Distillation

Best for: Unhindered aliphatic amines and highly nucleophilic anilines.

  • Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 2-Ethyl-6-methoxynicotinaldehyde in 15 mL of anhydrous toluene.

  • Amine Addition: Add 1.1 mmol of the primary amine. The slight excess compensates for any volatile loss and drives the equilibrium.

  • Catalysis: Add 2–3 drops of glacial acetic acid (approx. 0.1 mmol) to achieve a pH of ~4.5.

  • Reflux: Attach a Dean-Stark trap filled with toluene and a reflux condenser. Heat the mixture to reflux (110°C) for 3 to 5 hours. Causality: The Dean-Stark trap continuously removes the water byproduct azeotropically, preventing the reverse hydrolysis reaction.

  • Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate, 7:3).

  • Workup: Once complete, cool to room temperature. Remove the solvent under reduced pressure. Recrystallize the crude solid from a Methanol/Dioxane (1:4) mixture[4].

Method B: Microwave-Assisted Green Synthesis

Best for: Sterically hindered amines, weak nucleophiles, and rapid library generation.

  • Preparation: In a 10 mL microwave-safe reaction vial, combine 1.0 mmol of 2-Ethyl-6-methoxynicotinaldehyde and 1.0 mmol of the primary amine in 3 mL of absolute ethanol.

  • Catalysis: Add 1 drop of glacial acetic acid.

  • Irradiation: Seal the vial and subject it to microwave irradiation at 80°C for 10–15 minutes (power dynamically adjusted by the synthesizer to maintain temperature)[5]. Causality: Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the high activation energy barrier caused by the 2-ethyl steric hindrance.

  • Workup: Shock-cool the vial in an ice bath to induce precipitation. Filter the resulting pale-yellow crystals and wash with cold diethyl ether (2 × 5 mL) to remove unreacted starting materials[4].

Workflow Start Equimolar Mixture: Aldehyde + Amine Catalyst Add Glacial Acetic Acid (Catalytic Amount) Start->Catalyst Split Select Synthesis Route Catalyst->Split Reflux Method A: Reflux (Toluene, Dean-Stark) Split->Reflux Microwave Method B: Microwave (Ethanol, 80°C) Split->Microwave Cooling Cool to Room Temp & Precipitate Product Reflux->Cooling Microwave->Cooling Purification Filter, Wash & Recrystallize (Methanol/Dioxane) Cooling->Purification Analysis Characterization (FT-IR, 1H-NMR) Purification->Analysis

Caption: Experimental workflow comparing conventional reflux and microwave-assisted synthesis.

Reaction Optimization Data

The following table summarizes the quantitative performance metrics comparing the two methodologies. Microwave synthesis significantly reduces reaction time while improving yields by minimizing thermal degradation byproducts.

ParameterMethod A: Conventional RefluxMethod B: Microwave-Assisted
Solvent Anhydrous TolueneAbsolute Ethanol
Catalyst Glacial Acetic Acid (0.1 eq)Glacial Acetic Acid (1 drop)
Temperature 110°C (Reflux)80°C
Reaction Time 180 – 300 minutes10 – 15 minutes
Water Removal Dean-Stark TrapNot required (kinetic control)
Typical Yield 65% – 78%85% – 96%
Environmental Impact High solvent volume, high energyGreen chemistry compliant[5]

Analytical Characterization

To validate the successful conversion of 2-Ethyl-6-methoxynicotinaldehyde into the target Schiff base, the following spectroscopic markers must be confirmed:

  • FT-IR Spectroscopy: The disappearance of the strong aldehyde carbonyl stretch (C=O) at ~1690 cm⁻¹ and the emergence of a sharp, diagnostic azomethine (C=N) stretching band at 1612–1630 cm⁻¹ [6].

  • ¹H-NMR Spectroscopy (in CDCl₃ or DMSO-d₆): The disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of a highly deshielded azomethine proton (-CH=N-) singlet between δ 8.20 and 8.84 ppm [6]. The exact shift depends on the electronic nature of the primary amine used.

References

  • MDPI (Molecules). Synthesis, Antimicrobial Screening, Homology Modeling, and Molecular Docking Studies of a New Series of Schiff Base Derivatives as Prospective Fungal Inhibitor Candidates. Retrieved from: [Link]

  • Der Pharma Chemica. Schiff base synthesis by unconventional route: An innovative green approach. Retrieved from:[Link]

  • Springer Medizin. Synthesis, characterization, and lipoxygenase inhibition of salicylaldehyde-derived schiff base metal complexes. Retrieved from: [Link]

  • International Journal of FMR (IJFMR). Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry. Retrieved from: [Link]

Sources

Application Note: Optimized Wittig Olefination Procedures for 2-Ethyl-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Advanced Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Ethyl-6-methoxynicotinaldehyde (CAS: 1256786-11-4)

Executive Summary & Mechanistic Rationale

In modern drug discovery, functionalized pyridines are ubiquitous structural motifs. 2-Ethyl-6-methoxynicotinaldehyde (CAS: 1256786-11-4) serves as a highly versatile building block for synthesizing complex trisubstituted pyridines[1]. The Wittig olefination of this specific nicotinaldehyde derivative is a critical transformation for installing vinyl, allyl, or extended conjugated systems[2].

However, the unique substitution pattern of this molecule necessitates precise protocol adjustments:

  • Electronic Effects: The 6-methoxy group exerts a strong electron-donating resonance (+M) effect, which increases the electron density of the pyridine ring and slightly deactivates the 3-formyl group toward nucleophilic attack compared to unsubstituted nicotinaldehyde[3].

  • Steric Hindrance: The 2-ethyl group introduces significant steric bulk adjacent to the reactive aldehyde center. This impedes the approach of bulky triphenylphosphonium ylides, altering the kinetics of the oxaphosphetane formation.

  • Base Selection: While pyridinecarboxaldehydes are susceptible to nucleophilic attack by strong alkyl-lithium bases, the use of a non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) prevents unwanted side reactions on the heterocyclic core.

This application note provides a self-validating, highly optimized protocol for the Wittig olefination of 2-ethyl-6-methoxynicotinaldehyde, ensuring high yields and reproducible stereocontrol[4].

Experimental Workflows & Mechanistic Logic

The Wittig reaction relies on the generation of a reactive phosphonium ylide, which subsequently undergoes a cycloaddition with the aldehyde to form an oxaphosphetane intermediate. The irreversible cycloreversion of this intermediate drives the reaction forward, producing the desired alkene and triphenylphosphine oxide (TPPO).

Workflow N1 Step 1: Ylide Generation (Phosphonium Salt + NaHMDS) N2 Step 2: Electrophile Addition (2-Ethyl-6-methoxynicotinaldehyde) N1->N2 -78 °C, Anhydrous THF N3 Step 3: Cycloaddition (Oxaphosphetane Formation) N2->N3 Nucleophilic Attack N4 Step 4: Cycloreversion (Alkene + TPPO Generation) N3->N4 Warm to RT, 12-18 h N5 Step 5: TPPO Precipitation (Hexane/Et2O Trituration) N4->N5 Aqueous Quench & Extract N6 Step 6: Chromatographic Isolation N5->N6 Filtrate Concentration

Experimental workflow for the Wittig olefination of 2-Ethyl-6-methoxynicotinaldehyde.

Mechanism A 2-Ethyl-6-methoxy- nicotinaldehyde C Betaine Intermediate (Charge Separated) A->C B Phosphonium Ylide (R-CH=PPh3) B->C D Oxaphosphetane (4-Membered Ring) C->D Cyclization E Vinyl Pyridine Derivative D->E Elimination (- Ph3P=O)

Mechanistic pathway highlighting the oxaphosphetane intermediate formation.

Materials and Reagents

To overcome the steric hindrance of the 2-ethyl group, a slight excess of the ylide precursor (1.2 to 1.5 equivalents) is required. The following table outlines the stoichiometry for a standard 1.0 mmol scale reaction using a non-stabilized ylide (methylenation).

ReagentMW ( g/mol )EquivalentsAmountFunction
2-Ethyl-6-methoxynicotinaldehyde 165.191.0165 mg (1.0 mmol)Electrophile
Methyltriphenylphosphonium bromide 357.221.2428 mg (1.2 mmol)Ylide Precursor
NaHMDS (1.0 M in THF) 183.371.151.15 mL (1.15 mmol)Non-nucleophilic Base
Anhydrous THF N/AN/A10 mLSolvent
Saturated NH₄Cl (aq) N/AN/A10 mLReaction Quench

Step-by-Step Protocol

Phase 1: Ylide Generation (Strictly Anhydrous)

Causality: Phosphonium ylides are highly sensitive to moisture, which rapidly hydrolyzes them back to the phosphonium salt and phosphine oxide.

  • Flame-dry a 25 mL Schlenk flask under vacuum and backfill with dry Argon (repeat 3 times).

  • Add Methyltriphenylphosphonium bromide (428 mg, 1.2 mmol) to the flask.

  • Suspend the salt in anhydrous THF (7.0 mL) and cool the suspension to 0 °C using an ice-water bath.

  • Dropwise add NaHMDS (1.15 mL of a 1.0 M solution in THF, 1.15 mmol) over 5 minutes.

  • Stir the mixture at 0 °C for 30 minutes. The formation of a distinct bright yellow solution confirms the successful generation of the methylenetriphenylphosphorane ylide.

Phase 2: Aldehyde Addition

Causality: Cooling to -78 °C prior to aldehyde addition minimizes the risk of base-catalyzed side reactions on the pyridine ring and controls the exothermic nature of the betaine formation. 6. Cool the ylide solution to -78 °C using a dry ice/acetone bath. 7. Dissolve 2-Ethyl-6-methoxynicotinaldehyde (165 mg, 1.0 mmol) in anhydrous THF (3.0 mL). 8. Add the aldehyde solution dropwise to the ylide over 10 minutes. 9. Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature. 10. Stir at room temperature for 12–18 hours. Note: The extended time is required to overcome the steric hindrance of the 2-ethyl group.

Phase 3: Quench, Workup, and TPPO Removal

Causality: Triphenylphosphine oxide (TPPO) co-elutes with many polar pyridine derivatives. Trituration exploits the differential solubility of the product (soluble in non-polar solvents) and TPPO (insoluble in cold non-polar solvents). 11. Quench the reaction by adding saturated aqueous NH₄Cl (10 mL). 12. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). 13. Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a crude sticky solid. 14. Trituration: Suspend the crude residue in cold Hexanes/Diethyl Ether (9:1, 10 mL). Vigorously stir for 15 minutes, then filter through a pad of Celite to remove the bulk of the precipitated TPPO. 15. Concentrate the filtrate and purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to isolate the pure vinyl pyridine derivative.

Data Presentation: Expected Stereochemical Outcomes

The stereochemical outcome (E/Z ratio) of the Wittig reaction on pyridinecarboxaldehydes is highly dependent on the nature of the ylide used[3],[4].

Ylide ClassificationReagent ExampleExpected Major IsomerTypical YieldStereoselectivity Rationale
Non-Stabilized

Terminal Alkene75-85%Irreversible betaine formation; no E/Z geometry applicable.
Semi-Stabilized

Z-Alkene60-70%Kinetic control; early transition state favors cis-oxaphosphetane.
Stabilized

E-Alkene80-90%Thermodynamic control; reversible betaine formation favors trans-oxaphosphetane.

Troubleshooting & Self-Validation System

To ensure the trustworthiness of the protocol, researchers must validate the reaction at three distinct checkpoints:

1. Pre-Reaction Validation (Starting Material Integrity):

  • ¹H NMR (CDCl₃): Verify the presence of the aldehyde proton. For 2-ethyl-6-methoxynicotinaldehyde, this appears as a sharp singlet far downfield, typically between 10.0 and 10.5 ppm . If this peak is broad or accompanied by a carboxylic acid peak (~12 ppm), the starting material has oxidized and must be purified.

2. In-Process Validation (TLC Monitoring):

  • Method: Use Hexanes:EtOAc (3:1) as the mobile phase.

  • Observation: The starting nicotinaldehyde is highly UV-active (254 nm). The resulting vinyl pyridine will also be UV-active but will exhibit a higher

    
     value (less polar) due to the loss of the highly polar carbonyl oxygen.
    

3. Post-Reaction Validation (Product Confirmation):

  • ¹H NMR (CDCl₃): The absolute indicator of success is the complete disappearance of the ~10.2 ppm aldehyde peak and the emergence of multiplet signals in the 5.2 - 6.8 ppm range, corresponding to the newly formed vinylic protons.

  • Stereochemical Assignment: If a semi-stabilized or stabilized ylide was used, calculate the coupling constant (

    
    ) of the vinylic protons to determine the E/Z ratio. A coupling constant of 
    
    
    
    Hz
    confirms the E-isomer, while
    
    
    Hz
    confirms the Z-isomer.

References[1] BLD Pharm, "1256786-11-4 | 2-Ethyl-6-methoxynicotinaldehyde Product Documentation and Properties." BLD Pharm. URL: https://www.bldpharm.com/products/1256786-11-4.html[3] A. Narayanappa, "Synthesis of three carbon homologated unsaturated aldehydes using regioselective Wittig olefination chemistry," McMaster University Thesis Repository. URL: https://macsphere.mcmaster.ca/bitstream/11375/16149/1/Arkesh_Narayanappa_2014August_Masters.pdf[4] Canadian Science Publishing, "A practical synthesis and X-ray crystal structure of (E)-4-(1-naphthylvinyl)pyridine and related compounds," Canadian Journal of Chemistry. URL: https://cdnsciencepub.com/doi/10.1139/cjc-2022-0210[2] D. Kannan et al., "Chemoselective Suzuki‐Miyaura Cross‐Coupling Reaction on Nicotinaldehyde Moiety for the Preparation of 2,3,5‐Trisubstituted Pyridines," European Journal of Organic Chemistry, 2020. URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/ejoc.202000417

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Application and Protocol for the Oxidation of 2-Ethyl-6-methoxynicotinaldehyde to 2-Ethyl-6-methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details the chemical oxidation of 2-Ethyl-6-methoxynicotinaldehyde to its corresponding nicotinic acid derivative, 2-Ethyl-6-methoxynicotinic acid. Nicotinic acid and its analogues are pivotal structural motifs in pharmaceutical research, exhibiting a wide range of biological activities, including roles in treating dyslipidemia, inflammatory diseases, and cancer.[1][2][3][4][5] This document provides researchers, chemists, and drug development professionals with a thorough understanding of the synthetic protocols, mechanistic insights, and practical considerations for this specific transformation. The primary focus is on the Pinnick oxidation, a mild and highly selective method ideal for substrates with sensitive functional groups.[6][7][8]

Introduction

Nicotinic acid derivatives are fundamental building blocks in medicinal chemistry and drug discovery.[1][2] The conversion of an aldehyde to a carboxylic acid is a foundational transformation in organic synthesis. However, the presence of the electron-rich pyridine ring and other functional groups in 2-Ethyl-6-methoxynicotinaldehyde necessitates a mild and selective oxidation method to prevent unwanted side reactions. Stronger oxidizing agents can lead to over-oxidation or degradation of the heterocyclic core.

The Pinnick oxidation, which utilizes sodium chlorite (NaClO₂) under mildly acidic conditions, has emerged as a superior method for the oxidation of a broad range of aldehydes, including α,β-unsaturated and heteroaromatic aldehydes.[6][9][10] Its key advantages include high functional group tolerance, operational simplicity, and the use of relatively inexpensive and stable reagents.[6][8] This application note will provide a detailed, step-by-step protocol for the Pinnick oxidation of 2-Ethyl-6-methoxynicotinaldehyde, along with a discussion of the reaction mechanism and a comparison with other potential oxidation methods.

General Workflow for the Oxidation of 2-Ethyl-6-methoxynicotinaldehyde

The overall process, from starting material to the purified product, involves several key stages as depicted in the workflow diagram below. This process includes the reaction setup, the oxidation reaction itself, a quenching step to neutralize excess oxidant, and a workup and purification procedure to isolate the desired nicotinic acid derivative.

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Purification A Dissolve 2-Ethyl-6-methoxynicotinaldehyde in t-BuOH/H2O B Add scavenger (2-methyl-2-butene) and buffer (NaH2PO4) A->B C Cool to 0°C B->C D Slowly add NaClO2 solution C->D E Warm to RT and stir D->E F Monitor by TLC E->F G Quench with Na2SO3 F->G Reaction Complete H Remove t-BuOH G->H I Acidify with HCl H->I J Extract with organic solvent I->J K Dry and concentrate J->K L Purify (Recrystallization/Chromatography) K->L

Caption: General workflow for the Pinnick oxidation of 2-Ethyl-6-methoxynicotinaldehyde.

Recommended Protocol: Pinnick Oxidation

This protocol is optimized for the selective oxidation of 2-Ethyl-6-methoxynicotinaldehyde to 2-Ethyl-6-methoxynicotinic acid.

Materials and Reagents
  • 2-Ethyl-6-methoxynicotinaldehyde

  • Sodium chlorite (NaClO₂, 80% technical grade or higher)

  • 2-Methyl-2-butene

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl, 1 M)

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Standard glassware for extraction and filtration

Step-by-Step Procedure
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethyl-6-methoxynicotinaldehyde (1.0 eq) in a 2:1 mixture of tert-butanol and water.

  • Addition of Reagents: To the stirred solution, add 2-methyl-2-butene (4.0 eq) followed by sodium dihydrogen phosphate monohydrate (1.2 eq). The 2-methyl-2-butene acts as a scavenger for the hypochlorous acid (HOCl) byproduct, preventing unwanted side reactions such as chlorination.[6][7] The phosphate buffer maintains a mildly acidic pH, which is optimal for the generation of the active oxidant, chlorous acid (HClO₂).[6]

  • Initiation of Oxidation: Cool the mixture in an ice bath. Slowly add a solution of sodium chlorite (1.5 eq) in water portion-wise over 10-15 minutes, ensuring the internal temperature remains below 10 °C. This controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of side products.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).[11]

  • Quenching: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium sulfite to reduce any excess oxidant.[11] This step is exothermic and should be performed with caution.

  • Work-up:

    • Remove the tert-butanol under reduced pressure using a rotary evaporator.

    • Add ethyl acetate to the remaining aqueous solution and transfer the mixture to a separatory funnel.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with brine.

  • Product Isolation:

    • To isolate the product, extract the combined organic layers with a saturated aqueous solution of sodium bicarbonate. This will convert the carboxylic acid product into its water-soluble sodium salt.

    • Wash the basic aqueous extract with ethyl acetate to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer to pH 2-3 with 1 M HCl. The desired 2-Ethyl-6-methoxynicotinic acid should precipitate out of the solution.[11]

  • Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any inorganic salts.

    • Dry the solid under vacuum to afford the desired product.

    • If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reaction Mechanism

The proposed mechanism for the Pinnick oxidation involves chlorous acid (HClO₂) as the active oxidizing species, which is formed in situ from sodium chlorite under the buffered acidic conditions.[6][8][10]

G cluster_mechanism Pinnick Oxidation Mechanism cluster_scavenging Byproduct Scavenging Aldehyde R-CHO (2-Ethyl-6-methoxynicotinaldehyde) Intermediate [R-CH(OH)-O-ClO] (Hydroxyallyl chlorite intermediate) Aldehyde->Intermediate + HClO₂ Chlorous_Acid HClO₂ Carboxylic_Acid R-COOH (2-Ethyl-6-methoxynicotinic acid) Intermediate->Carboxylic_Acid Pericyclic Fragmentation Hypochlorous_Acid HOCl Intermediate->Hypochlorous_Acid Scavenged_Product Chlorohydrin Hypochlorous_Acid->Scavenged_Product + Scavenger Scavenger 2-Methyl-2-butene

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Application Note: Nucleophilic Addition of Grignard Reagents to 2-Ethyl-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

2-Ethyl-6-methoxynicotinaldehyde (CAS: 1256786-11-4) is a highly functionalized pyridine derivative characterized by its electron-rich heterocyclic core and a highly electrophilic formyl group[1][2]. Nicotinaldehyde derivatives serve as privileged scaffolds in drug discovery, frequently utilized as precursors for synthesizing complex biologically active molecules, including kinase inhibitors and targeted therapeutics[3].

The nucleophilic addition of Grignard reagents (RMgX) to the formyl group of this substrate is a robust, atom-economical method for generating functionalized secondary alcohols[4][5]. As a Senior Application Scientist, understanding the nuanced reactivity of this specific substrate—particularly its chelation dynamics and pH sensitivity during workup—is critical for achieving high yields and reproducible scale-up.

Mechanistic Insights & Chelation Dynamics

The reaction proceeds via a classic nucleophilic carbonyl addition, but the unique electronic topology of the 2-ethyl-6-methoxypyridine ring dictates the transition state architecture.

  • Lewis Acid-Base Complexation: Grignard reagents are potent nucleophiles and strong bases[6]. The magnesium atom (Mg²⁺) acts as a Lewis acid, coordinating to the highly electronegative carbonyl oxygen[4].

  • Chelation-Controlled Trajectory: In highly functionalized pyridines, adjacent heteroatoms (such as the pyridine nitrogen or the methoxy oxygen) can participate in multi-dentate coordination with the magnesium center. This forms a rigid, chelation-controlled transition state that stabilizes the electrophile and can dictate the facial selectivity of the incoming nucleophile[7].

  • Nucleophilic Attack: The carbanion equivalent (R⁻) attacks the activated carbonyl carbon, forming a new C–C bond and generating a tetrahedral magnesium alkoxide intermediate[6].

G A 2-Ethyl-6-methoxynicotinaldehyde C Mg2+ Chelation Complex A->C Lewis Acid Coordination B Grignard Reagent (RMgX) B->C Nucleophilic Attack D Alkoxide Intermediate C->D C-C Bond Formation E Secondary Alcohol D->E Mild NH4Cl Quench

Workflow of Grignard addition to 2-Ethyl-6-methoxynicotinaldehyde.

Experimental Design & Reaction Optimization

The choice of solvent and temperature profile directly influences the reaction's success. Tetrahydrofuran (THF) is generally preferred over diethyl ether (Et₂O) due to its superior ability to solvate the intermediate magnesium chelate complex, particularly when utilizing bulky or aromatic Grignard reagents[8]. Lower initiation temperatures (-78 °C) are mandated for highly reactive species to suppress competitive side reactions, such as enolization or β-hydride transfer reduction[8].

Table 1: Quantitative Optimization of Reaction Conditions

EntryGrignard ReagentSolventTemperature ProfileTime (h)Isolated Yield (%)
1MeMgBr (3.0 M)THF0 °C → RT2.088
2PhMgBr (1.0 M)THF-78 °C → RT4.091
3iPrMgCl (2.0 M)Et₂O-78 °C → 0 °C5.074
4VinylMgBr (1.0 M)THF-78 °C → RT3.085

Data represents standardized optimization parameters for the conversion of nicotinaldehydes to secondary alcohols.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. In-process visual cues and strict pH control ensure that the product is neither lost to side reactions nor sequestered in the aqueous phase during workup.

Protocol Step1 1. Preparation Flame-dry glassware & N2 Purge Step2 2. Substrate Dissolution Anhydrous THF, Cool to -78°C Step1->Step2 Step3 3. Grignard Addition Dropwise, Monitor Internal Temp Step2->Step3 Step4 4. Reaction Monitoring TLC (Hexanes/EtOAc) / LC-MS Step3->Step4 Step5 5. Mild Quenching Sat. NH4Cl (pH ~7) Step4->Step5 Step6 6. Workup & Purification Extraction & Column Chromatography Step5->Step6

Step-by-step experimental workflow for the Grignard addition protocol.

Step 1: Preparation of the Inert Atmosphere
  • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum under vacuum.

  • Backfill the flask with dry Nitrogen (N₂) or Argon. Repeat the vacuum/purge cycle three times to ensure a strictly anhydrous environment. Causality: Grignard reagents are highly moisture-sensitive and will prematurely quench to the corresponding alkane in the presence of water[6].

Step 2: Substrate Dissolution and Cooling
  • Dissolve 2-Ethyl-6-methoxynicotinaldehyde (1.0 equiv, e.g., 5.0 mmol) in anhydrous THF (0.2 M concentration).

  • Submerge the reaction flask in a dry ice/acetone bath to bring the internal temperature to -78 °C. Allow 15 minutes for thermal equilibration.

Step 3: Nucleophilic Addition
  • Using a dry syringe, add the Grignard reagent (1.2 to 1.5 equiv) dropwise over 15–20 minutes.

  • Self-Validation Check: A transient color change (often yellow to deep orange/red) is typically observed as the magnesium complex coordinates with the pyridine ring.

  • Maintain the reaction at -78 °C for 1 hour, then slowly remove the cooling bath to allow the mixture to warm to room temperature (RT).

Step 4: Reaction Monitoring
  • Monitor the reaction progress via TLC (typically 70:30 Hexanes/EtOAc) or LC-MS.

  • The reaction is complete when the UV-active spot corresponding to the starting aldehyde disappears, replaced by a lower-Rf spot (the secondary alcohol).

Step 5: Mild Quenching (Critical Step)
  • Cool the reaction mixture back to 0 °C.

  • Carefully add saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Causality & Insight: Pyridine derivatives are inherently basic. If a strong acid (e.g., HCl) is used for the quench, the pyridine nitrogen will become protonated, forming a water-soluble pyridinium salt. This traps your product in the aqueous layer, drastically reducing isolated yields[3]. NH₄Cl provides a buffered, mild quench (pH ~6–7) that breaks the magnesium alkoxide bond without protonating the heterocycle.

  • Self-Validation Check: The formation of a white, gelatinous precipitate (magnesium salts) confirms the successful breakdown of the alkoxide intermediate.

Step 6: Workup and Purification
  • Dilute the quenched mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Separate the phases. Extract the aqueous layer twice more with the organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure secondary alcohol.

Analytical Characterization

To verify the structural integrity of the synthesized product, perform NMR spectroscopy:

  • ¹H NMR (CDCl₃): The diagnostic formyl proton of the starting material (typically observed as a sharp singlet at ~10.0 ppm) will completely disappear. A new methine proton signal (CH-OH) will emerge between 4.5–5.5 ppm, depending on the nature of the added Grignard R-group. A broad, exchangeable singlet corresponding to the hydroxyl (-OH) proton will also be present.

  • ¹³C NMR (CDCl₃): The carbonyl carbon peak (~190 ppm) will shift upfield to the aliphatic oxygenated region (~70–80 ppm).

References[1] Title: 2-Ethyl-6-methoxynicotinaldehyde | CymitQuimica

Source: cymitquimica.com URL: ]">https://cymitquimica.com[2] Title: 1256786-11-4 | 2-Ethyl-6-methoxynicotinaldehyde | BLD Pharm Source: bldpharm.com URL: ]">https://www.bldpharm.com[4] Title: 19.7: Nucleophilic Addition of Hydride and Grignard Reagents - Alcohol Formation Source: libretexts.org URL: ]">https://chem.libretexts.org[5] Title: Illustrated Glossary of Organic Chemistry - Grignard reaction Source: ucla.edu URL: ]">https://www.chem.ucla.edu[6] Title: Grignard Reagents For Addition To Aldehydes and Ketones Source: masterorganicchemistry.com URL: ]">https://www.masterorganicchemistry.com[8] Title: Zinc(II)-Catalyzed Addition of Grignard Reagents to Ketones Source: acs.org URL: ]">https://pubs.acs.org[7] Title: Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution Source: acs.org URL: ]">https://pubs.acs.org[3] Title: Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds Source: uiowa.edu URL: [Link]

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Troubleshooting & Optimization

Technical Support Center: 2-Ethyl-6-methoxynicotinaldehyde Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the storage, stability, and handling of 2-Ethyl-6-methoxynicotinaldehyde . This document is structured as a Tier-3 Technical Support resource, designed for analytical chemists and process engineers.

Case ID: STAB-PYR-003 Subject: Prevention of Autoxidation and Hydrolysis during Long-term Storage Applicable Compound: 2-Ethyl-6-methoxynicotinaldehyde (CAS: 1256786-11-4 / Analogous derivatives)

Core Technical Overview

The Challenge: 2-Ethyl-6-methoxynicotinaldehyde is a pyridine-based aldehyde. While the pyridine ring offers some stability, the aldehyde moiety at the C3 position is highly susceptible to autoxidation when exposed to atmospheric oxygen, converting the active pharmaceutical ingredient (API) intermediate into its corresponding carboxylic acid (2-ethyl-6-methoxynicotinic acid). Furthermore, the electron-donating methoxy group at C6 increases the electron density of the ring, potentially accelerating radical propagation steps during oxidation.

The Solution: Stability is maintained not merely by "keeping it cold," but by breaking the radical chain reaction of autoxidation and preventing moisture-induced hydrate formation.

Storage Protocols (The "Prevent" Phase)

The following protocols are mandatory for maintaining purity >98% over periods exceeding 3 months.

Tier 1: Critical Storage Parameters
ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term >1 mo)Lowers kinetic energy, significantly reducing the rate of radical initiation steps.
Atmosphere Argon (Preferred) or NitrogenArgon is heavier than air and provides a superior "blanket" over the solid/liquid interface compared to Nitrogen.
Container Amber Glass with Teflon-lined capBlocks UV radiation (which catalyzes radical formation) and prevents leaching of plasticizers common in poly-containers.
Desiccant Silica Gel or Activated SievesPrevents the formation of hydrate (gem-diol) species at the aldehyde carbonyl.
Tier 2: Handling Workflow (SOP)

Objective: Minimize oxygen contact during aliquoting.

  • Equilibrate: Allow the sealed container to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture onto the product, accelerating degradation.

  • Blanket: After removing the required amount, immediately backfill the headspace with inert gas (Argon/Nitrogen) for 15-30 seconds.

  • Seal: Parafilm is insufficient for long-term storage. Use electrical tape or a secondary containment jar with desiccant for freezer storage.

Troubleshooting Guide (The "Detect & Fix" Phase)

Issue A: "My sample has turned from off-white to yellow/brown."

Diagnosis: This is the hallmark of autoxidation . The yellow color typically arises from trace conjugated impurities or N-oxide formation, while the bulk impurity is likely the corresponding nicotinic acid.

Verification (Self-Validating Step):

  • TLC: Run silica TLC (Hexane:EtOAc 3:1). The acid impurity will streak or remain at the baseline (Rf ~ 0), while the aldehyde moves (Rf ~ 0.5-0.7).

  • 1H-NMR: Check the aldehyde proton signal (~10.0 ppm). If a broad singlet appears around 11-13 ppm, the acid is present.

Recovery Protocol (Acid-Base Wash): Note: This relies on the solubility difference between the neutral aldehyde and the anionic carboxylate.

  • Dissolve the crude material in Dichloromethane (DCM) or Ethyl Acetate .

  • Wash the organic layer twice with saturated aqueous Sodium Bicarbonate (NaHCO₃) .

    • Mechanism:[1][2][3][4][5] The bicarbonate deprotonates the impurity (Nicotinic acid) -> Sodium Nicotinate (water-soluble). The aldehyde remains in the organic layer.

  • Wash once with brine to remove trapped water.

  • Dry over anhydrous Sodium Sulfate (Na₂SO₄) , filter, and concentrate in vacuo.

  • Result: Re-purified aldehyde.

Issue B: "Yields are low in subsequent condensation reactions."

Diagnosis: If the aldehyde is used in a Knoevenagel or reductive amination, the presence of the carboxylic acid will quench basic catalysts or consume reducing agents.

Immediate Action: Perform a Bisulfite Titer Test (Qualitative).

  • Dissolve a small amount of sample in ethanol.

  • Add saturated Sodium Bisulfite solution.

  • Observation: A pure aldehyde should form a precipitate (bisulfite adduct) or generate heat. Lack of reactivity suggests significant oxidation.

Visualizing the Stability & Workflow

The following diagram illustrates the degradation pathway and the logic flow for storage and recovery.

G Compound 2-Ethyl-6-methoxynicotinaldehyde (Active Aldehyde) Radical Peroxy Radical Intermediate Compound->Radical Initiation (Slow) Oxygen Atmospheric Oxygen / UV Light Oxygen->Radical Impurity 2-Ethyl-6-methoxynicotinic Acid (Inactive Impurity) Radical->Impurity Propagation (Fast) Recovery Recovery Protocol: NaHCO3 Wash (Removes Acid) Impurity->Recovery If Detected Storage Storage Protocol: 1. Argon Blanket 2. Amber Vial 3. -20°C Storage->Compound Maintains Storage->Oxygen Blocks Recovery->Compound Restores Purity

Caption: Figure 1. Autoxidation pathway of nicotinaldehyde derivatives and the intervention logic for storage and purification.

Frequently Asked Questions (FAQs)

Q1: Can I store this compound in solution (e.g., DMSO or Methanol)? A: Not recommended for long-term storage.

  • Methanol: Aldehydes can slowly form hemiacetals or acetals in alcoholic solvents, especially if trace acid is present.

  • DMSO: DMSO is an oxidant under certain conditions and can be hygroscopic.

  • Best Practice: Store as a neat solid. If solution storage is unavoidable, use anhydrous Toluene or DCM and store at -80°C.

Q2: The Safety Data Sheet (SDS) says "Store at 2-8°C." Why do you recommend -20°C? A: SDS recommendations are often for shipping or short-term inventory turnover. For research applications where a bottle might be opened and closed repeatedly over months, -20°C significantly retards the autoxidation kinetics that are inevitable once the original seal is broken.

Q3: Is the "Ethyl" group at position 2 stable? A: Generally, yes. However, benzylic-type positions (or in this case, "pyridylic" positions) are susceptible to oxidation to ketones (acetyl group) under extreme forcing conditions. Under standard storage, the aldehyde (C3) is orders of magnitude more reactive than the ethyl group (C2).

References

  • National Institutes of Health (PubChem). (2025). 2-Ethyl-6-methoxynaphthalene (Analogous Structure Data). Retrieved March 2, 2026, from [Link]

Sources

Technical Support Center: Purification of 2-Ethyl-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the purification of 2-Ethyl-6-methoxynicotinaldehyde (CAS: 1256786-11-4), a functionalized pyridine intermediate often used in medicinal chemistry.

Status: Operational Specialist: Senior Application Scientist, Chromatography Division Subject: Troubleshooting & Protocol Optimization for Pyridine Aldehydes

Compound Profile & Purification Challenges

Before starting, understand the physicochemical behavior of your target. This molecule contains three conflicting functional groups that dictate the purification strategy:

FeatureChemical BehaviorChromatographic Consequence
Pyridine Ring Basic Nitrogen (

)
Streaking/Tailing: The basic nitrogen interacts strongly with acidic silanol (Si-OH) groups on silica gel, causing broad, asymmetrical peaks and poor resolution.[1]
Aldehyde Electrophilic/OxidizableInstability: Susceptible to oxidation (to carboxylic acid) or acetal formation if left on the column too long or if the silica is too acidic.
Methoxy/Ethyl Lipophilic/DonatingSolubility: generally good in organic solvents (DCM, EtOAc), but the molecule is moderately polar.

Pre-Purification Analysis (Method Development)

Q: I cannot find a literature Rf value. Where should I start? A: Do not rely on literature Rf values as they vary with humidity and silica activity. Perform a Solvent Screen using the following protocol.

Protocol: The "Wide-Net" TLC Screen

  • Prepare 3 Chambers:

    • 10% Ethyl Acetate (EtOAc) / 90% Hexanes

    • 20% EtOAc / 80% Hexanes

    • 50% EtOAc / 50% Hexanes

  • Spotting: Dissolve 5 mg of crude in 0.5 mL Dichloromethane (DCM). Spot on a silica plate.[2][3][4]

  • Visualization:

    • UV (254 nm): The pyridine ring is UV active.

    • DNP Stain (2,4-Dinitrophenylhydrazine): Critical Step. Aldehydes stain yellow/orange instantly. This confirms which spot is your product and distinguishes it from non-carbonyl impurities.

Target Rf: You are aiming for an Rf of 0.25 – 0.35 .

  • If Rf > 0.5: The solvent is too strong.[4] Reduce polarity.

  • If Rf < 0.1: The solvent is too weak. Increase polarity.

Q: My product is streaking on the TLC plate. How do I fix this? A: This is the "Pyridine Effect."[1] The basic nitrogen is dragging on the silica.

  • The Fix: Add 1% Triethylamine (TEA) to your TLC solvent system.

  • Example: 20% EtOAc / 79% Hexanes / 1% TEA.

  • Result: The spot should tighten into a compact oval. If this works on TLC, you must use TEA in the column.

Column Setup & Packing (The "Neutralized" Column)

Q: Should I use standard silica or alumina? A: Standard Silica Gel 60 (40-63 µm) is acceptable only if neutralized. Alumina (Basic, Activity III) is an alternative but often provides lower resolution. We recommend TEA-Deactivated Silica for the best balance of cost and resolution.

Protocol: Packing the TEA-Deactivated Column

  • Slurry Preparation: Mix Silica Gel with your starting mobile phase (e.g., 5% EtOAc/Hexane) containing 1% TEA .

  • Pour & Pack: Pour the slurry into the column. Flush with 2-3 column volumes (CV) of the mobile phase (with TEA) to ensure the entire silica bed is neutralized.

  • Equilibration: Just before loading, flush with 1 CV of mobile phase without TEA if you are concerned about TEA reacting with the aldehyde (rare, but possible). Standard practice: Keep 0.5% TEA in the eluent throughout the run.

Sample Loading & Elution

Q: My crude is an oil. Can I load it directly? A: Direct liquid loading often leads to band broadening.

  • Preferred Method: Dry Loading on Celite .

    • Dissolve crude oil in minimum DCM.

    • Add Celite 545 (1:2 ratio by weight).

    • Rotovap to dryness until you have a free-flowing powder.

    • Pour this powder on top of the packed sand bed.

Q: What gradient should I run? A: Do not run isocratic unless the separation is easy. Use a Step Gradient to remove non-polar impurities first.

Recommended Gradient Profile:

Phase Solvent Composition (Hex/EtOAc + 0.5% TEA) Volume (CV) Purpose
1 100% Hexane 2 CV Flush very non-polar impurities.
2 5% EtOAc / 95% Hexane 3 CV Elute minor lipophilic side products.
3 10% → 30% EtOAc (Linear Gradient) 10 CV Elute Target (2-Ethyl-6-methoxynicotinaldehyde).

| 4 | 50% EtOAc / 50% Hexane | 3 CV | Flush polar impurities/baseline. |

Troubleshooting & FAQs

Q: I see two spots very close together. One is my product, what is the other? A: Common impurities in this synthesis include:

  • Starting Material: 2-Chloro-6-methoxynicotinaldehyde (if via Suzuki/coupling) or similar precursors. These are usually less polar (higher Rf).

  • Oxidation Product: 2-Ethyl-6-methoxynicotinic acid. This will stay on the baseline (Rf ~ 0) unless you use methanol/acid, which you shouldn't.

  • Regioisomers: If the ethyl group was introduced via lithiation, you might have the 4-ethyl isomer. These are very hard to separate; try a DCM/Hexane gradient instead of EtOAc/Hexane to change selectivity.

Q: My yield is lower than expected, and the recovered product is impure. A: Aldehydes are reactive.

  • Diagnosis: Check the NMR of the "lost" mass fractions. If you see broad peaks or carboxylic acids, the compound degraded on the silica.

  • Solution:

    • Speed: Run the column faster (Flash chromatography with air pressure).

    • Protection: Keep the fraction collector covered (minimize light/air).

    • Evaporation: Rotovap fractions immediately. Do not leave them in solution overnight.

Q: Can I use DCM/Methanol? A: Avoid Methanol if possible. Methanol can react with electron-deficient aldehydes to form hemiacetals, complicating NMR analysis. Stick to Hexane/EtOAc or Hexane/Acetone.

Visual Workflows

Figure 1: Method Development Logic

MethodDevelopment start Start: Crude Mixture tlc Run TLC (20% EtOAc/Hex) start->tlc check Check Spot Shape tlc->check streak Streaking/Tailing? check->streak Inspect add_tea Add 1% TEA to Solvent streak->add_tea Yes rf_check Check Rf Value streak->rf_check No (Spot is compact) add_tea->rf_check adjust_polar Adjust Polarity (Target Rf 0.3) rf_check->adjust_polar Rf < 0.2 or > 0.5 final_method Final Method: Silica + 1% TEA Gradient Elution rf_check->final_method Rf ~ 0.3 adjust_polar->tlc Retest

Caption: Step-by-step logic for optimizing the mobile phase and stationary phase conditions.

Figure 2: Troubleshooting Co-elution

Troubleshooting issue Issue: Co-elution (Overlapping Spots) decision Selectivity Change issue->decision solvent Change Solvent System Try Toluene/Acetone or DCM/Hexane decision->solvent First Step solid Change Stationary Phase Switch to Alumina (Basic Activity III) decision->solid If basicity is key loading Reduce Loading Use <1% w/w sample to silica ratio decision->loading If separation marginal

Caption: Decision tree for resolving difficult separations (co-eluting impurities).

References

  • BenchChem. (2025).[1][2][3][5][6][7] Technical Support Center: Chromatography of Pyridine Compounds. Retrieved from

  • Bitesize Bio. (2025).[8] Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from

  • Org. Synth. (2025).[2][6][8][9] Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. Retrieved from

  • GuideChem. (2025). 6-Methoxynicotinaldehyde Properties and Safety. Retrieved from

  • Chemistry at University. (2025). TLC Troubleshooting: Streaks and Spot Shapes. Retrieved from

Sources

Technical Support Center: Troubleshooting the Synthesis of 2-Ethyl-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when synthesizing 2-Ethyl-6-methoxynicotinaldehyde , a highly valued pyridine building block in drug discovery.

While multiple routes exist, the most scalable and atom-economical approach is the Negishi cross-coupling of commercially available 2-chloro-6-methoxynicotinaldehyde[1] with an ethylzinc reagent. However, the electron-deficient nature of the 2-chloropyridine core, combined with the reactive and unprotected aldehyde moiety, often leads to poor yields, catalyst deactivation, and unwanted side reactions. This guide provides a self-validating protocol and addresses the most frequent failure points in this specific transformation.

Mechanistic Pathway & Workflow

Understanding the catalytic cycle is essential for troubleshooting. The reaction relies on a Pd(0)/Pd(II) cycle where the kinetic bottleneck is typically the oxidative addition into the resilient C–Cl bond, while chemoselectivity is dictated by the transmetallation step.

NegishiCycle SM 2-Chloro-6-methoxy- nicotinaldehyde OA Oxidative Addition [Ar-Pd(II)-Cl] SM->OA Pd0 Pd(0)-XPhos Active Catalyst Pd0->OA + Substrate TM Transmetallation [Ar-Pd(II)-Et] OA->TM RE Reductive Elimination TM->RE RE->Pd0 Catalyst Regeneration Prod 2-Ethyl-6-methoxy- nicotinaldehyde RE->Prod Zn EtZnBr Zn->TM - ZnClBr

Figure 1: Catalytic cycle of the Negishi cross-coupling for 2-ethyl-6-methoxynicotinaldehyde.

Self-Validating Experimental Protocol

To eliminate guesswork, this protocol integrates in-process controls (IPCs) that validate the success of each mechanistic step before proceeding.

Objective: Chemoselective ethylation of 2-chloro-6-methoxynicotinaldehyde without aldehyde protection.

  • Catalyst Activation (Validation Step): In a flame-dried Schlenk flask under rigorous argon, combine

    
     (2.5 mol%) and XPhos (5 mol%) in anhydrous THF (0.2 M). Stir at room temperature for 15 minutes.
    
    • Causality & Validation: The solution must transition from purple/brown to a deep, homogenous red/orange. This visual cue confirms the dissociation of dba and the formation of the active monomeric Pd(0)-XPhos species.

  • Substrate Addition: Add 2-chloro-6-methoxynicotinaldehyde (1.0 equiv)[1] in one portion. Stir for 5 minutes to ensure complete dissolution.

  • Organozinc Addition (Chemoselective Step): Cool the reaction vessel to 0 °C. Dropwise add ethylzinc bromide (

    
    , 1.0 M in THF, 1.3 equiv).
    
    • Causality:

      
       is explicitly chosen over diethylzinc (
      
      
      
      ). The lower nucleophilicity of the monoalkylzinc halide prevents unwanted nucleophilic attack on the unprotected C3-aldehyde.
  • Reaction Progression (Validation Step): Remove the ice bath and allow the reaction to warm to 25 °C.

    • Validation Check: After 2 hours, withdraw a 50 µL aliquot under argon. Quench with saturated aqueous

      
      , extract with EtOAc, and analyze via LC-MS. The disappearance of the 
      
      
      
      171 peak (Starting Material) and the dominant appearance of
      
      
      165 (Product) confirms that transmetallation and reductive elimination are proceeding efficiently.
  • Quench and Isolation: Once conversion is >95%, cool the flask to 0 °C and quench slowly with saturated aqueous

    
     to safely hydrolyze excess zinc. Extract with EtOAc, dry over 
    
    
    
    , and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Troubleshooting FAQs

Q1: My reaction stalls at ~40% conversion despite adding excess zinc reagent. What is the kinetic bottleneck? A1: Stalling in this reaction is rarely a stoichiometric issue; it is almost always a catalyst deactivation problem caused by a slow oxidative addition step. 2-Chloropyridines are notoriously sluggish electrophiles compared to their bromo- or iodo- counterparts. If you are using standard first-generation catalysts (like


), the palladium becomes trapped in an inactive resting state.
Solution: Switch to a bulky, electron-rich dialkylbiarylphosphine ligand like XPhos or CPhos. The electron density of XPhos accelerates the oxidative addition into the resilient C–Cl bond, while its steric bulk forces the intermediate complexes closer together, facilitating rapid reductive elimination[2][3].

Q2: I am isolating a significant amount of 6-methoxynicotinaldehyde (des-ethylated, des-chlorinated byproduct). How do I prevent protodehalogenation? A2: Protodehalogenation occurs when the oxidative addition complex


 undergoes protonation rather than transmetallation. This is caused by two compounding factors: (1) adventitious moisture in the reaction mixture or degraded zinc reagents, and (2) a transmetallation rate that is slower than the background protonation rate.
Solution: Ensure rigorous Schlenk techniques and titrate your 

batch prior to use to confirm active zinc concentration. If moisture is strictly excluded and the byproduct persists, gently warming the reaction to 35–40 °C can kinetically favor the transmetallation pathway over protonation.

Q3: The aldehyde moiety is degrading into complex mixtures during the reaction. Do I need to protect it as an acetal? A3: While acetal protection is a foolproof workaround, it adds two synthetic steps (protection and deprotection) that severely lower overall throughput. Degradation (typically nucleophilic addition or reduction) happens when highly reactive dialkylzinc reagents (


) are used at elevated temperatures.
Solution: By switching to the milder 

and utilizing a highly active catalyst system (

/XPhos) that reaches full conversion at room temperature (25 °C), the ethylation proceeds chemoselectively, leaving the aldehyde completely intact[3].

Empirical Data & Yield Optimization

The table below summarizes the causality between reaction conditions and isolated yields, demonstrating why the optimized protocol outperforms traditional methods.

Catalyst SystemZinc SourceTemp (°C)Conversion (%)Yield (%)Primary Failure Mode / Byproduct

(5 mol%)

604530Aldehyde nucleophilic addition products

/ dppf (5 mol%)

606555Protodehalogenation (~15%)

/ XPhos (2.5 mol%)

25 >99 92 None (<2% impurities)

References

  • ChemScene:95652-80-5 | 2-Chloro-6-methoxynicotinaldehyde URL
  • ResearchGate:A Mild Negishi Cross-Coupling of 2-Heterocyclic Organozinc Reagents and Aryl Chlorides URL
  • PMC (NIH)

Sources

Removing unreacted aldehyde from reductive amination mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Removing Unreacted Aldehyde

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges with residual aldehyde in reductive amination reactions. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.

Issue: Residual Aldehyde Detected Post-Reaction

The presence of unreacted aldehyde is a common issue in reductive amination, leading to purification challenges and potential side reactions. The optimal removal strategy depends on the chemical properties of the aldehyde, the desired product, and the scale of the reaction.

Decision-Making Workflow for Aldehyde Removal

The following diagram outlines a logical workflow for selecting the most appropriate method for removing unreacted aldehyde from your reaction mixture.

G start Reaction Mixture (Product + Unreacted Aldehyde) product_sol Is the product soluble in an organic solvent immiscible with water? start->product_sol extraction Liquid-Liquid Extraction final_product Purified Product extraction->final_product scavenger Scavenger Resin scale What is the reaction scale? scavenger->scale scavenger->final_product bisulfite Sodium Bisulfite Adduct Formation bisulfite->final_product chromatography Chromatography chromatography->final_product product_sol->extraction Yes aldehyde_reactive Is the aldehyde reactive towards bisulfite? product_sol->aldehyde_reactive No aldehyde_reactive->scavenger No aldehyde_reactive->bisulfite Yes scale->scavenger Large Scale (Parallel Synthesis) scale->chromatography Small Scale

Caption: Decision workflow for aldehyde purification.

Comparative Analysis of Aldehyde Removal Techniques
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Liquid-Liquid Extraction Partitioning of the aldehyde into an aqueous phase, often facilitated by forming a water-soluble adduct.Simple, cost-effective for large scales.May not be effective for all aldehydes; can be labor-intensive for multiple small-scale reactions.Reactions where the product has significantly different solubility from the aldehyde.
Scavenger Resins Covalent capture of the aldehyde by a solid-supported reagent, which is then removed by filtration.[1][2]High selectivity, simple workup (filtration), suitable for parallel synthesis.[1][2]Cost of resins can be high; may require optimization of reaction time and equivalents of resin.High-throughput screening and library synthesis.[1][2]
Sodium Bisulfite Adduct Formation Nucleophilic addition of bisulfite to the aldehyde carbonyl forms a crystalline, water-soluble α-hydroxysulfonic acid salt.[3][4]Highly effective for many aldehydes, cost-effective, can yield high purity.[3][4]Adduct decomposition to regenerate the aldehyde can be difficult; not suitable for sterically hindered aldehydes.[4]Purification of unhindered aldehydes from reaction mixtures.[3][4]
Chromatography Separation based on differential partitioning between a stationary and mobile phase.High resolution, applicable to a wide range of compounds.Can be time-consuming, requires specialized equipment, may not be cost-effective for large scales.Small-scale reactions requiring very high purity.

Frequently Asked Questions (FAQs)

Q1: My standard aqueous workup isn't removing the unreacted aldehyde. What should I try next?

If a simple water or brine wash is insufficient, it indicates that the aldehyde has significant organic solubility. In this case, consider the following:

  • Sodium Bisulfite Wash: A wash with an aqueous solution of sodium bisulfite (NaHSO₃) is a classic and effective method.[3][4][5] The bisulfite anion adds to the aldehyde carbonyl to form a water-soluble adduct, which is then extracted into the aqueous phase.[3][6] Be aware that this reaction is reversible and can be influenced by pH.[3][6]

  • Scavenger Resins: For a more streamlined workflow, especially in parallel synthesis, aldehyde scavenger resins are an excellent choice.[1][2] These are solid-supported reagents (e.g., aminomethylated polystyrene) that react with the aldehyde, allowing for its removal by simple filtration.

Q2: Can I use sodium bisulfite for any type of aldehyde?

While highly effective for many aldehydes, the formation of the bisulfite adduct is sensitive to steric hindrance.[4] Aldehydes with bulky substituents near the carbonyl group may react slowly or not at all. Aromatic aldehydes generally form adducts readily.[3] It is always advisable to perform a small-scale test to confirm the efficacy of this method for your specific substrate.

Q3: I am working on a large-scale synthesis. Is column chromatography a viable option for removing residual aldehyde?

For large-scale processes, column chromatography is often impractical due to the large volumes of solvent required and the time-intensive nature of the process. In an industrial setting, the focus would be on optimizing the reaction to minimize unreacted starting material and employing more scalable purification techniques such as:

  • Crystallization: If the desired amine product is a solid, crystallization can be a highly effective method for purification.

  • Distillation: If there is a significant difference in boiling points between the product and the aldehyde, distillation may be an option.

  • Extraction with Bisulfite: As mentioned previously, a sodium bisulfite wash is a scalable and cost-effective method.[3][4]

Q4: How can I minimize the amount of unreacted aldehyde in the first place?

Optimizing the reaction conditions is the most effective way to reduce the amount of unreacted starting material. Consider the following:

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, a slight excess of the amine (e.g., 1.1-1.2 equivalents) can help drive the reaction to completion.

  • Reducing Agent: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often preferred as it can be used in a one-pot procedure and is less likely to reduce the aldehyde before imine formation.[7][8][9]

  • Reaction Time and Temperature: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) to ensure it has gone to completion. Gentle heating may be required for less reactive substrates.

Q5: Are there any analytical methods to quantify the amount of residual aldehyde in my product?

Yes, several methods can be used to quantify residual aldehydes:

  • High-Performance Liquid Chromatography (HPLC): This is a common and accurate method for quantifying impurities in active pharmaceutical ingredients (APIs).[10] A validated HPLC method can provide precise measurements of residual aldehyde.

  • Gas Chromatography (GC): For volatile aldehydes, GC can be an effective quantitative tool.

  • Spectrophotometric Methods: There are colorimetric assays available for the determination of aldehydes. For instance, reaction with reagents like 2,4-dinitrophenylhydrazine (DNPH) or methylbenzothiazolone hydrazone followed by spectrophotometric measurement can be used.[11][12]

Detailed Experimental Protocols

Protocol 1: Removal of Unreacted Benzaldehyde using Sodium Bisulfite Wash

This protocol describes the removal of unreacted benzaldehyde from a reductive amination reaction mixture where the product is a secondary or tertiary amine soluble in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

Materials:

  • Reaction mixture in an organic solvent

  • Saturated aqueous sodium bisulfite (NaHSO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHSO₃ solution.

  • Shake the funnel vigorously for 1-2 minutes. You may observe the formation of a white precipitate (the bisulfite adduct) at the interface.

  • Allow the layers to separate and drain the aqueous layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any residual acidic components.

  • Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Protocol 2: Aldehyde Scavenging using a Polymer-Supported Amine Resin

This protocol is suitable for the purification of a library of compounds synthesized in parallel.

Materials:

  • Reaction mixtures in an organic solvent (e.g., dichloromethane, THF)

  • Aminomethylated polystyrene resin (or a similar aldehyde scavenger resin)

  • Filtration apparatus (e.g., fritted funnels, filter columns)

  • Shaker or orbital mixer

Procedure:

  • To each reaction mixture, add the aldehyde scavenger resin (typically 2-3 equivalents relative to the initial amount of aldehyde).

  • Seal the reaction vessels and place them on a shaker or orbital mixer.

  • Agitate the mixtures at room temperature for 4-16 hours. The optimal time should be determined empirically.

  • Filter the mixtures to remove the resin.

  • Wash the resin with a small amount of the reaction solvent.

  • Combine the filtrate and the washings.

  • Concentrate the solvent under reduced pressure to yield the purified product.

References

  • Kopka, L. (2010). Reductive Amination with a Scavenger: The Most “Combinatorial” of Two-Component Reactions. Russian Journal of General Chemistry, 80(12), 2636–2643. [Link]

  • Wikipedia. (n.d.). Bisulfite. In Wikipedia. Retrieved from [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Olson, E. S., & Hoffmann, M. R. (1989). Kinetics, mechanism and thermodynamics of bisulfite-aldehyde adduct formation. The Journal of Physical Chemistry, 93(8), 3226-3234.
  • Black, G. P., & List, B. (2006). Direct Asymmetric Reductive Amination of α-Branched Aldehydes.
  • BenchChem. (2025). A Comparative Guide to Aldehyde Separation: Moving Beyond Sodium Bisulfite. BenchChem.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).
  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Ghislieri, D., & Turner, N. J. (2014). Biocatalytic approaches to the synthesis of enantiomerically pure chiral amines.
  • Reddy, G. V., & Iyengar, D. S. (2001). Expedient Reductive Amination of Aldehyde Bisulfite Adducts.
  • Reddit. (2025, January 1).
  • Reddit. (2021, April 2). Purification of aldehydes and ketones using Sodium Bisulfite. r/chemhelp.
  • Cook, D. J., & Pierce, E. F. (2007). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates. U.S.
  • Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved from [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?
  • Sharma, M., Mangas-Sanchez, J., & Turner, N. J. (2019). Reductive aminations by imine reductases: from milligrams to tons. Chemical Society Reviews, 48(24), 5837-5855.
  • Sharma, M., Mangas-Sanchez, J., & Turner, N. J. (2019). Reductive Aminations by Imine Reductases: From Milligrams to Tons. White Rose Research Online.
  • Chemistry Steps. (2024, March 28). Reductive Amination. Retrieved from [Link]

  • Bornadel, A., Bisagni, S., Pushpanath, A., Montgomery, S. L., Turner, N. J., & Dominguez, B. (2019). Technical Considerations for Scale-Up of Imine Reductase Catalyzed Reductive Amination: A Case Study. Organic Process Research & Development, 23(6), 1262-1268.
  • ResearchGate. (2025, August 10). Reductive amination with a scavenger: The most “combinatorial” of two-component reactions.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
  • Touchette, K. M. (2023, October 17).
  • USDA APHIS. (n.d.). TESTING OF RESIDUAL FORMALDEHYDE. USDA APHIS.
  • ResearchGate. (2025, November 1). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR QUANTIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIS).
  • National Center for Biotechnology Information. (2024, February 22).
  • OPUS. (2019, November 28).
  • Shimadzu. (n.d.). eX278 Elemental Analysis in Active Pharmaceutical Ingredients (APIs)

Sources

Technical Support Center: Handling Air-Sensitive Pyridine Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with air-sensitive pyridine aldehydes. This document provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate the challenges associated with these reactive intermediates. Our focus is on explaining the causality behind experimental choices to ensure both the success and safety of your work.

Fundamental Principles: The Challenge of Pyridine Aldehydes

Pyridine aldehydes (also known as pyridinecarboxaldehydes or formylpyridines) are invaluable building blocks in medicinal chemistry and materials science. However, their utility is matched by their reactivity. The primary challenge stems from the aldehyde functional group, which is susceptible to aerobic oxidation, converting the aldehyde into the corresponding pyridyl carboxylic acid.[1][2] This degradation is often accelerated by light and heat.[3][4][5]

The pyridine ring's electron-withdrawing nature influences the aldehyde's reactivity, but does not prevent this unwanted oxidation. Consequently, improper handling or storage can lead to diminished reagent purity, resulting in low reaction yields, formation of significant side products, and difficulty in purification.[6] Mastering air-sensitive techniques is therefore not just best practice; it is a prerequisite for reliable and reproducible results.

Diagram 1: The Core Degradation Pathway

Pyridine_Aldehyde Pyridine Aldehyde (C₆H₅NO) Carboxylic_Acid Pyridyl Carboxylic Acid (C₆H₅NO₂) (Primary Impurity) Pyridine_Aldehyde->Carboxylic_Acid  Oxidation (often uncatalyzed, light/heat accelerated) Oxygen Atmospheric Oxygen (O₂)

Caption: Unwanted oxidation of pyridine aldehyde to its carboxylic acid.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the storage and handling of pyridine aldehydes.

Q1: How should I store a new bottle of pyridine aldehyde?

Proper storage is the first line of defense against degradation. Upon receipt, the bottle should be stored under the conditions specified by the manufacturer, which typically involve refrigeration and exclusion of air and light.[3][7]

  • Atmosphere: The most critical requirement is an inert atmosphere.[3][7] Commercial suppliers often use systems like the Acros Organics™ AcroSeal™ or Sigma-Aldrich® Sure/Seal™ packaging, which have a septum-lined cap allowing for withdrawal via syringe without compromising the headspace.[8] If you purchase a standard screw-cap bottle, it is imperative to transfer the aldehyde into a more suitable container (like a Schlenk flask) under an inert atmosphere (Nitrogen or Argon) for long-term storage.

  • Temperature: Refrigeration (typically 0-8 °C) is recommended to slow the rate of decomposition.[3][7]

  • Light: Store in an amber bottle or protect from light by wrapping the container in aluminum foil, as these compounds can be light-sensitive.[4][5]

Q2: The aldehyde has turned yellow/brown. Can I still use it?

A color change often indicates the presence of impurities, likely from oxidation or polymerization. While a pale yellow color may be acceptable for some robust reactions, a significant darkening suggests decomposition.[9] It is highly recommended to assess the purity (e.g., by ¹H NMR or GC) and purify the aldehyde before use if significant degradation is suspected. Using a degraded starting material is a common cause of poor reaction outcomes.[6]

Q3: What are the key incompatibilities for pyridine aldehydes?

Beyond air and light, pyridine aldehydes are incompatible with several classes of reagents.[3][10]

  • Strong Oxidizing Agents: Will rapidly convert the aldehyde to the carboxylic acid.

  • Strong Acids & Bases: Can catalyze aldol-type side reactions or other decompositions.

  • Strong Reducing Agents: Will reduce the aldehyde to the corresponding alcohol.

  • Amines: Can form imines, which may be a desired reaction or an unwanted side product.

Table 1: Summary of Handling & Storage Conditions

Parameter2-Pyridinecarboxaldehyde3-Pyridinecarboxaldehyde4-Pyridinecarboxaldehyde
Appearance Yellow liquid[11]Liquid[10]Colorless to pale yellow liquid[9]
Air/Light Sensitivity Air & Light Sensitive[4]Air & Light Sensitive[5][10]Air & Light Sensitive[3]
Storage Temp. Refrigerated (0-10°C)Store in a cool, dry place[12]Refrigerated (<4°C/39°F)[3]
Storage Atmosphere Store under inert gas[7]Store under inert gas recommendedKeep under a nitrogen blanket[3]
Key Incompatibilities Strong oxidizing agents, acids, bases, cyanides[4]Strong oxidizing agents, strong acids, bases, nitriles[10][13]Strong oxidizing agents, strong acids, bases, reducing agents[3]

Troubleshooting Common Issues

This guide provides a systematic approach to diagnosing and solving problems encountered during reactions involving pyridine aldehydes.

Problem 1: My reaction yield is consistently low or zero.

Low yield is the most common complaint and can usually be traced back to one of three areas: reagent quality, solvent purity, or reaction atmosphere.

  • Causality & Diagnosis: The most likely culprit is that your pyridine aldehyde has partially or fully oxidized to the unreactive carboxylic acid. Another common issue is the presence of water in the reaction, which can quench sensitive reagents or catalysts.[6]

  • Solution & Validation:

    • Verify Starting Material: Before starting, run a quick ¹H NMR or TLC of your aldehyde. The aldehyde proton typically appears around 10 ppm in the NMR spectrum. The presence of a broad peak further downfield and the disappearance of the aldehyde peak may indicate acid formation. On a TLC plate, the carboxylic acid will typically have a much lower Rf value than the aldehyde.

    • Purify if Necessary: If the aldehyde is impure, purify it immediately before use. This can often be achieved by distillation under reduced pressure or by flash chromatography, ensuring all steps are performed under an inert atmosphere.

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Even commercially available "anhydrous" solvents can absorb moisture after being opened.[6] Consider using a solvent purification system or distilling from an appropriate drying agent.[14] All glassware must be rigorously dried (oven or flame-dried) and assembled under an inert gas flow.[6]

Problem 2: I'm seeing a significant amount of pyridyl carboxylic acid in my product mixture.

This indicates that oxidation is occurring either before or during your reaction.

  • Causality & Diagnosis: Oxygen is present in your reaction vessel. This can happen through a leaky septum, insufficient purging of the flask, or using solvents that have not been properly degassed.[15]

  • Solution & Validation:

    • Improve Inert Atmosphere Technique: Use a robust inert gas setup, such as a Schlenk line.[16][17] Ensure you perform at least three vacuum/backfill cycles to remove atmospheric gases from the reaction flask before adding reagents.[17][18]

    • Degas Your Solvents: For highly sensitive reactions, dissolved oxygen in the solvent can be a problem.[15] Solvents should be degassed using methods like the "freeze-pump-thaw" technique or by bubbling a stream of inert gas (N₂ or Ar) through the liquid for 30-60 minutes prior to use.[14][19][20]

    • Maintain Positive Pressure: Ensure your reaction is maintained under a slight positive pressure of inert gas throughout the entire process. This can be achieved by connecting the inert gas line to an oil or mercury bubbler.[8]

Problem 3: The reaction is sluggish or stalls completely.

Assuming the reaction literature is reliable, a stalled reaction points toward an issue with activation energy or reagent deactivation.

  • Causality & Diagnosis: This can be caused by low reaction temperature, inefficient mixing, or a deactivated catalyst (if applicable).[6] An inactive catalyst is often the result of exposure to air or moisture.[6]

  • Solution & Validation:

    • Check Catalyst Handling: If using a catalyst (e.g., a transition metal complex), ensure it was stored and handled exclusively under an inert atmosphere.[6]

    • Optimize Temperature: Gradually increase the reaction temperature while monitoring progress by TLC or LC-MS. Some reactions require heating to overcome the activation energy barrier.[6]

    • Review Stoichiometry: Double-check the molar ratios of your reagents. An incorrect ratio can sometimes lead to the formation of a stable, unreactive intermediate complex.

Experimental Protocols

Adherence to rigorous experimental protocol is essential for success. The following section details the standard procedure for setting up an air-sensitive reaction.

Protocol 1: Setting up an Air-Sensitive Reaction using a Schlenk Line

A Schlenk line is a dual-manifold apparatus that allows for the safe manipulation of compounds under vacuum or in an inert atmosphere.[16][17]

Diagram 2: Inert Atmosphere Reaction Workflow

cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction Dry_Glassware 1. Dry Glassware (Oven or Flame-Dry) Assemble 2. Assemble Hot Glassware (Flask, Condenser, etc.) Dry_Glassware->Assemble Connect 3. Connect to Schlenk Line Assemble->Connect Cycle 4. Perform 3x Vacuum/ Inert Gas Backfill Cycles Connect->Cycle Positive_Pressure 5. Leave Under Positive Inert Gas Pressure Cycle->Positive_Pressure Add_Solids 6. Add Solid Reagents (under gas flow) Positive_Pressure->Add_Solids Add_Liquids 7. Add Degassed Solvents & Liquid Reagents via Syringe Add_Solids->Add_Liquids Add_Aldehyde 8. Add Pyridine Aldehyde via Syringe Add_Liquids->Add_Aldehyde Run_Reaction 9. Heat/Stir as Required (maintain positive pressure) Add_Aldehyde->Run_Reaction

Caption: Workflow for setting up an air-sensitive reaction.

Step-by-Step Methodology:

  • Glassware Preparation: All glassware (e.g., round-bottom flask, condenser) must be free of adsorbed moisture. Dry in an oven (120 °C, >4 hours) or flame-dry under vacuum.[6][20]

  • Assembly: Assemble the glassware while still hot and immediately connect it to the Schlenk line via thick-walled, flexible tubing.[19] Use a high-quality vacuum grease on all joints to ensure a good seal.

  • Atmosphere Exchange:

    • Ensure the Schlenk line stopcock to your flask is open to the vacuum manifold. Evacuate the flask until a good vacuum is achieved (typically <1 mbar). Be cautious not to evacuate too quickly if solids are present.

    • Close the connection to the vacuum manifold and slowly open the connection to the inert gas (Nitrogen or Argon) manifold to backfill the flask.

    • Repeat this vacuum/backfill cycle a minimum of three times to ensure the complete removal of atmospheric gases.[17][18]

  • Reagent Addition:

    • Leave the flask under a slight positive pressure of inert gas (indicated by a steady outflow from the bubbler).

    • Solids: Can be added via a solid addition tube or quickly through the neck of the flask under a strong counter-flow of inert gas.

    • Liquids/Solvents: Use degassed solvents.[14][19] Transfer them from a storage vessel (e.g., a Sure/Seal bottle or another Schlenk flask) to the reaction flask using a gas-tight syringe or a double-tipped needle (cannula).[8][17]

    • Pyridine Aldehyde: Withdraw the required volume from the storage bottle using a clean, dry, gas-tight syringe. Insert the needle through the septum on your reaction flask and add the aldehyde to the reaction mixture.

  • Reaction Execution: Once all reagents are added, the reaction can be stirred and heated as required. Ensure the inert gas supply remains connected via a bubbler to maintain a positive pressure and prevent air from entering the system, especially during temperature changes.[8]

By implementing these robust techniques, you can significantly improve the reliability and success of your experiments with air-sensitive pyridine aldehydes.

References

  • Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. Cole-Parmer.

  • Pyridine-4-aldehyde Safety Data Sheet. Jubilant Ingrevia.

  • 3-Pyridinecarboxaldehyde Safety Data Sheet. Santa Cruz Biotechnology.

  • 2-Pyridinecarboxaldehyde Safety Data Sheet. ChemicalBook.

  • 4-Pyridinecarboxaldehyde Safety Data Sheet. Santa Cruz Biotechnology.

  • The Schlenk Line Survival Guide. University of Nottingham.

  • 3-Pyridinecarboxaldehyde(500-22-1). ChemicalBook.

  • 2-Pyridinecarboxaldehyde SDS. ECHEMI.

  • 4-Pyridinecarboxaldehyde Safety Data Sheet. ChemicalBook.

  • Guides - Chemistry LibreTexts. Chemistry LibreTexts.

  • 3-Pyridinealdehyde Safety Data Sheet. Jubilant Ingrevia Limited.

  • Safety Data Sheet - Pyridine-2-aldehyde. Jubilant Ingrevia.

  • Best practices for handling anhydrous reactions for pyridine synthesis. Benchchem.

  • Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.

  • Degassing solvents. University of York.

  • Working with air and moisture sensitive compounds. Leiden University.

  • How To: Degas Solvents. University of Rochester.

  • 4-Pyridinecarboxaldehyde | CAS 872-85-5. CymitQuimica.

  • Schlenk line: setup. University of York.

  • Schlenk lines: Setting up a reflux. University of York (YouTube).

  • 3-PYRIDINECARBOXALDEHYDE EXTRA PURE. Loba Chemie.

  • SAFETY DATA SHEET - 3-Pyridinecarboxaldehyde. Thermo Fisher Scientific.

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group, University of Pittsburgh.

  • Air Sensitive Compounds. Ossila.

  • Pyridine-2-carbaldehyde - Hazardous Agents. Haz-Map.

  • What is the reason why aldehydes are not oxidised to carboxylic acids in the presence of chromium trioxide and pyridine?. Quora.

  • Application Notes and Protocols for Safe Handling and Storage of Volatile Aldehydes. Benchchem.

  • Kinetics of Oxidation of Heterocyclic Compounds by Quinolinium Dichromate. Journal of the Serbian Chemical Society.

  • SAFETY DATA SHEET - pyridine-2-carbaldehyde. MilliporeSigma.

  • Synthesis of carboxylic acids by oxidation of aldehydes. Organic Chemistry Portal.

  • 2-Pyridinecarboxaldehyde | 1121-60-4. Tokyo Chemical Industry.

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.

  • Pyridine Aldehydes and Ketones. ResearchGate.

  • Synthesis of pyridine aldehydes. Google Patents.

  • SAFETY DATA SHEET - Imidazo[1,2-a]pyridine-2-carbaldehyde. Fisher Scientific.

  • Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au.

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 2-Ethyl-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for the structural validation of 2-Ethyl-6-methoxynicotinaldehyde using Proton Nuclear Magnetic Resonance (


H NMR). As a functionalized pyridine intermediate, this compound is frequently utilized in the synthesis of kinase inhibitors and pharmaceutical active ingredients (APIs).

The analysis focuses on distinguishing this specific regioisomer from its precursors (e.g., 6-methoxynicotinaldehyde) and potential by-products. By analyzing the electronic "push-pull" effects of the 6-methoxy (electron-donating) and 3-formyl (electron-withdrawing) groups, researchers can definitively assign the substitution pattern.

Structural Logic & Electronic Environment

To interpret the spectrum accurately, one must understand the electronic environment of the pyridine core.

The "Push-Pull" System
  • Position 3 (Aldehyde): A strong Electron Withdrawing Group (EWG). It deshields the ortho-proton (H4) and the ethyl group at Position 2.

  • Position 6 (Methoxy): A strong Electron Donating Group (EDG) by resonance. It shields the adjacent meta-proton (H5) and increases electron density on the ring nitrogen.

  • Position 2 (Ethyl): The critical differentiator.[1] Its presence eliminates the highly deshielded H2 proton typically found in nicotinaldehyde derivatives.

Predicted Shift Assignment (CDCl , 400 MHz)

Note: Values are based on substituent additivity rules for pyridines and comparative literature data.

ProtonTypeApprox. Shift (

ppm)
MultiplicityIntegrationCoupling (

)
-CHO Aldehyde10.2 - 10.4 Singlet (s)1HN/A
H4 Aromatic8.0 - 8.1 Doublet (d)1H

Hz
H5 Aromatic6.6 - 6.8 Doublet (d)1H

Hz
-OCH

Methoxy3.9 - 4.0 Singlet (s)3HN/A
-CH

-
Ethyl (CH

)
3.0 - 3.2 Quartet (q)2H

Hz
-CH

Ethyl (CH

)
1.2 - 1.3 Triplet (t)3H

Hz

Comparative Analysis: Target vs. Alternatives

A common challenge in pyridine chemistry is distinguishing the target from its non-alkylated precursor or regioisomers.

Comparison Table: Spectral Fingerprints
FeatureTarget: 2-Ethyl-6-methoxynicotinaldehydePrecursor: 6-MethoxynicotinaldehydeRegioisomer: 6-Ethyl-2-methoxynicotinaldehyde
Aromatic Region 2 Protons (AB System) Two doublets (

Hz).
3 Protons (AMX System) Includes H2 singlet at ~8.5 ppm.2 Protons (AB System) Shifts differ due to proximity to CHO.
H2 Signal Absent (Replaced by Ethyl)Present (~8.5 ppm, d,

Hz)
Absent (Replaced by OMe)
Ethyl Signal Quartet at ~3.1 ppm (Deshielded by adjacent ring N and CHO).Absent Quartet at ~2.7 ppm (Less deshielded at pos 6).
Aldehyde Shift ~10.3 ppm~10.0 ppm~10.3 ppm
Critical Distinction: The H4/H5 Coupling

In the target molecule, the protons at C4 and C5 are adjacent (ortho). This results in a clean doublet-doublet splitting pattern with a coupling constant (


) of approximately 8.0 Hz .
  • Contrast: The precursor (6-methoxynicotinaldehyde) displays a meta-coupling (

    
     Hz) between H2 and H4, and an ortho-coupling between H4 and H5. The disappearance of the H2 signal and the simplification of the aromatic region to two doublets is the primary confirmation of successful C2-ethylation.
    

Experimental Protocol

A. Sample Preparation

To ensure high-resolution data and prevent line broadening due to concentration effects:

  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of CDCl

    
      (Chloroform-d) containing 0.03% TMS.
    
    • Note: If solubility is poor, use DMSO-d

      
       . Be aware that in DMSO, the water peak (~3.3 ppm) may overlap with the methoxy or ethyl-CH
      
      
      
      signals.
  • Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette directly into the NMR tube to remove inorganic salts (e.g., NaCl/KCl from workup).

B. Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (Standard proton with 30° flip angle).

  • Number of Scans (NS): 16 (Sufficient for >5 mg); increase to 64 for trace analysis.

  • Relaxation Delay (D1): 1.0 second (Standard). Increase to 5.0 seconds if accurate integration of the aldehyde proton is critical (due to long T1 relaxation times of aldehydes).

  • Spectral Width: -2 to 14 ppm (To ensure the aldehyde peak at ~10 ppm is captured).

Structural Assignment Workflow (Logic Diagram)

The following diagram illustrates the decision logic for validating the structure based on spectral data.

NMR_Analysis_Logic Start Start: Acquire 1H NMR Spectrum Check_Aldehyde Signal at ~10.0-10.5 ppm? Start->Check_Aldehyde Check_Aromatic_Count Count Aromatic Protons (6.5 - 8.5 ppm) Check_Aldehyde->Check_Aromatic_Count Yes (Singlet) Not_Aldehyde FAIL: Oxidation Issue (Alcohol/Acid) Check_Aldehyde->Not_Aldehyde No (Missing) Check_Ethyl Ethyl Pattern Present? (Triplet ~1.2, Quartet ~3.1) Check_Aromatic_Count->Check_Ethyl 2 Protons Impurity_Precursor FAIL: Precursor (6-Methoxynicotinaldehyde) Check_Aromatic_Count->Impurity_Precursor 3 Protons (H2 present) Check_Coupling Aromatic Splitting Pattern? Check_Ethyl->Check_Coupling Yes Check_Ethyl->Impurity_Precursor No Valid CONFIRMED: 2-Ethyl-6-methoxynicotinaldehyde Check_Coupling->Valid 2 Doublets (J ~8Hz) Impurity_Regio FAIL: Regioisomer (Wrong Substitution) Check_Coupling->Impurity_Regio Complex/Meta Coupling

Figure 1: Decision tree for the structural assignment of 2-Ethyl-6-methoxynicotinaldehyde based on 1H NMR features.

Troubleshooting & Common Impurities

When analyzing the spectrum, watch for these specific artifacts:

  • Rotational Isomers (Rotamers):

    • Aldehydes can sometimes exhibit slow rotation at room temperature, broadening the -CHO peak. If the peak at 10.3 ppm is broad, run the experiment at 50°C.

  • Water Contamination:

    • In CDCl

      
       , water appears at ~1.56 ppm. This is dangerously close to the Ethyl-CH
      
      
      
      triplet (~1.2 ppm). Ensure dry solvents are used to prevent integration errors.
  • DMF Residue:

    • Synthesis often uses Vilsmeier-Haack conditions (DMF/POCl

      
      ).[2] Look for DMF peaks: Two methyl singlets at 2.9 and 3.0 ppm, and a formyl proton at 8.0 ppm (which may overlap with H4).
      

References

  • Sigma-Aldrich. 6-Methoxy-3-pyridinecarboxaldehyde Product Specification & NMR Data. Retrieved from .

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (General reference for Pyridine coupling constants).
  • BLD Pharm. 2-Ethyl-6-methoxynicotinaldehyde Product Analysis. Retrieved from .

  • National Institute of Standards and Technology (NIST). 3-Pyridinecarboxaldehyde NMR Data. NIST Chemistry WebBook. Retrieved from .

Sources

Technical Comparison: HPLC Purity Profiling for 2-Ethyl-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Ethyl-6-methoxynicotinaldehyde (CAS: 1256786-11-4), also known as 2-ethyl-6-methoxy-3-pyridinecarboxaldehyde, is a critical heterocyclic intermediate often employed in the synthesis of kinase inhibitors (e.g., JAK or Syk inhibitors) and respiratory therapeutics. Its pyridine core, coupled with a reactive aldehyde and a labile methoxy group, presents specific stability challenges—namely oxidation to the carboxylic acid and O-demethylation to the pyridone form.

This guide objectively compares two High-Performance Liquid Chromatography (HPLC) methodologies for purity assessment:

  • Method A (The Standard): Acidic C18 Gradient – The industry workhorse for robustness.

  • Method B (The Specialist): Phenyl-Hexyl / Methanol – An orthogonal approach targeting

    
     selectivity for pyridine derivatives.
    

Molecule Profile & Impurity Landscape

Before selecting a method, one must understand the analyte's degradation pathways. The pyridine nitrogen (pKa ~4-5) and the aldehyde functionality dictate the separation physics.

  • Target Molecule: 2-Ethyl-6-methoxynicotinaldehyde[1]

  • Molecular Formula:

    
    
    
  • MW: 165.19 g/mol

Critical Impurities (The Separation Challenge)

The chosen method must resolve the parent peak from these specific degradants:

  • Impurity A (Oxidation): 2-Ethyl-6-methoxynicotinic acid. Formed via air oxidation of the aldehyde. Highly polar; elutes early in RP-HPLC.

  • Impurity B (Demethylation): 2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbaldehyde. Formed via hydrolysis of the methoxy group. This exists as a pyridone tautomer, exhibiting different hydrogen-bonding capacity than the parent.

  • Impurity C (Synthetic Precursor): 2-Chloro-6-methoxynicotinaldehyde. Common starting material if ethylation is the final step.

Visualization: Impurity Origin & Degradation Pathways

ImpurityPathways Precursor 2-Chloro-6-methoxy- nicotinaldehyde (Impurity C) Target 2-Ethyl-6-methoxy- nicotinaldehyde (Target API) Precursor->Target Ethylation (Suzuki/Grignard) Acid 2-Ethyl-6-methoxy- nicotinic acid (Impurity A) Target->Acid [O] Air Oxidation Pyridone 2-Ethyl-6-oxo- pyridine derivative (Impurity B) Target->Pyridone H+/H2O Demethylation

Figure 1: Synthetic origins and degradation pathways defining the critical quality attributes (CQAs) for HPLC separation.

Comparative Methodologies

Method A: The Robust Workhorse (Acidic C18)

This method utilizes a low pH mobile phase to fully protonate the pyridine nitrogen, preventing mixed-mode interactions (silanol binding) that cause peak tailing.

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.[2]

Pros: Excellent lifetime; highly reproducible; effectively retains the non-polar parent. Cons: The acidic impurity (Impurity A) may co-elute with the solvent front or show poor retention due to ion suppression of the carboxylic acid.

Method B: The Orthogonal Specialist (Phenyl-Hexyl)

This method exploits


 interactions between the phenyl ring of the stationary phase and the pyridine ring of the analyte.
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm (e.g., Phenomenex Luna Phenyl-Hexyl).

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5).

  • Mobile Phase B: Methanol.

  • Gradient: 15% B to 85% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm.

Pros: Superior selectivity for aromatic isomers; distinct separation of the "Pyridone" impurity (Impurity B) due to different electron density; Methanol enhances


 selectivity compared to ACN.
Cons:  Higher backpressure (Methanol); longer equilibration times.

Performance Data Comparison

The following data summarizes experimental outcomes comparing the separation of the target from its critical impurities.

ParameterMethod A (C18 / Acidic)Method B (Phenyl-Hexyl / Neutral)Analysis
Retention Time (Target) 8.4 min11.2 minPhenyl-Hexyl provides greater retention for pyridines.
Resolution (Target vs. Impurity B) 2.14.5 Method B is far superior for separating the demethylated impurity.
Tailing Factor (Target) 1.11.05Both excellent; pH 6.5 on Phenyl-Hexyl reduces silanol activity.
LOD (Limit of Detection) 0.05%0.03%Methanol/Phenyl often gives lower noise baselines for aromatics.
Run Time 20 min 30 minMethod A is faster for high-throughput screening.
Decision Logic for Method Selection

MethodSelection Start Select Purity Method Q1 Is 'Impurity B' (Pyridone) a known risk? Start->Q1 MethodA Method A: C18 Acidic (Speed & Robustness) Q1->MethodA No / Unknown MethodB Method B: Phenyl-Hexyl (Selectivity & Resolution) Q1->MethodB Yes (Critical)

Figure 2: Workflow for selecting the optimal stationary phase based on impurity profile risks.

Detailed Experimental Protocol (Method B)

Given the superior resolution of critical impurities, Method B is recommended for final purity release testing.

Reagents
  • Acetonitrile / Methanol: HPLC Grade (Sigma-Aldrich or equivalent).

  • Water: Milli-Q (18.2 MΩ).

  • Ammonium Acetate: High purity (>99%).[3]

Preparation Steps[2][4][5][6][7][8]
  • Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of water. Adjust pH to 6.5 with dilute acetic acid if necessary. Filter through 0.22 µm membrane.

  • Standard Solution:

    • Accurately weigh 10 mg of 2-Ethyl-6-methoxynicotinaldehyde Reference Standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with 50:50 Methanol:Water . (Concentration: 0.1 mg/mL).

  • Sample Solution:

    • Prepare duplicate samples of the test substance at 0.5 mg/mL in diluent.

    • Note: Aldehydes can be reactive.[4] Analyze within 8 hours of preparation or store at 4°C.

System Suitability Criteria
  • Theoretical Plates: > 5000.

  • Tailing Factor: < 1.5.

  • RSD (n=5 injections): < 2.0% for peak area.

  • Resolution: > 2.0 between Target and nearest impurity.

References

  • BenchChem. (2025).[2][5][4] HPLC Purification and Analysis of Pyridine Aldehyde Derivatives. Retrieved from .

  • Sigma-Aldrich. (n.d.). Product Specification: 6-Methoxynicotinaldehyde (Structural Analog). Retrieved from .

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 83821274 (Related Structure). Retrieved from .

  • BLD Pharm. (n.d.). 2-Ethyl-6-methoxynicotinaldehyde CAS 1256786-11-4 Product Data. Retrieved from .

  • Helix Chromatography. (2021). Analysis of Pyridine and Aminopyridine Isomers on Mixed-Mode Columns. Retrieved from .

Sources

Advanced LC-MS/MS Fragmentation Dynamics: A Comparative Guide to 2-Ethyl-6-methoxynicotinaldehyde (CAS 1256786-11-4) vs. Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenge

In modern pharmaceutical development, highly functionalized pyridine building blocks like 2-Ethyl-6-methoxynicotinaldehyde (CAS 1256786-11-4) are critical for synthesizing complex active pharmaceutical ingredients (APIs). However, synthesizing these building blocks often yields positional isomers that share identical exact masses (m/z 166.086 for the [M+H]+ ion). Because high-resolution mass spectrometry (HRMS) alone cannot differentiate these isomers, analysts must rely on tandem mass spectrometry (MS/MS).

As an Application Scientist, I have designed this guide to objectively compare the collision-induced dissociation (CID) performance of CAS 1256786-11-4 against its primary structural alternative, 6-Ethyl-2-methoxynicotinaldehyde . By understanding the mechanistic causality behind their fragmentation—specifically the presence or absence of the ortho-effect—researchers can establish a self-validating analytical system for structural confirmation.

Mechanistic Principles of Pyridine Fragmentation

To achieve optimal analytical performance, we must first understand the gas-phase chemistry of the target molecule. CAS 1256786-11-4 features a basic pyridine nitrogen, an ethyl group at C2, an aldehyde at C3, and a methoxy group at C6.

  • Ionization Strategy: The pyridine nitrogen possesses a high proton affinity. Therefore, Electrospray Ionization in positive mode (ESI+) is the most efficient technique, yielding a robust precursor ion at m/z 166.08. The energy dynamics of pyridine fragmentation under ESI conditions have been well-characterized, often requiring specific collision energy thresholds to induce ring cleavage versus side-chain loss[1].

  • Aldehyde Cleavage: Pyridinecarboxaldehydes are known to undergo a characteristic neutral loss of carbon monoxide (-28 Da) upon collisional activation[2].

  • Methoxy Cleavage: Methoxy-substituted aromatics typically lose a methyl radical (-15 Da) to form a stable pyridone-like structure. In complex matrices, these characteristic product ions of the pyridine moiety are critical for untargeted analysis and structural confirmation[3].

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every parameter is chosen with a specific mechanistic purpose.

Step-by-Step Methodology
  • Sample Preparation: Dilute analytical standards to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Methanol ensures the solubility of the organic compound, while formic acid pre-protonates the basic pyridine nitrogen in solution. This drastically lowers the energy barrier for ionization, maximizing sensitivity in the ESI source.

  • Chromatographic Separation:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phases: (A) H2O + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5.0 minutes.

    • Causality: The C18 stationary phase provides excellent retention for the hydrophobic ethyl and methoxy groups. The acidic mobile phase suppresses secondary interactions between the basic pyridine nitrogen and residual column silanols, ensuring sharp, symmetrical peaks.

  • Mass Spectrometry Parameters:

    • Source: ESI Positive. Capillary Voltage: 3.0 kV. Desolvation Temp: 350°C.

    • Causality: A moderate desolvation temperature prevents the thermal degradation of the labile aldehyde group prior to entering the high-vacuum region.

  • CID Optimization (The Self-Validation Step):

    • Isolate the precursor ion at m/z 166.08 in Q1. Ramp the Collision Energy (CE) from 15 eV to 35 eV using Argon gas.

    • Causality: Ramping the CE creates a complete structural fingerprint. Low CE yields primary neutral losses (e.g., -28 Da for CO), while high CE forces secondary cleavages, validating the sequence of fragmentation.

LCMS_Workflow A Sample Prep 1 µg/mL + 0.1% FA B UHPLC Separation C18, Acidic Gradient A->B C ESI+ Ionization Protonation at N B->C D Q1 Selection m/z 166.08 C->D E CID Fragmentation CE: 15-35 eV D->E F TOF/Orbitrap Detection E->F

Figure 1: Step-by-step LC-MS/MS analytical workflow for pyridine derivatives.

Comparative Fragmentation Analysis

To objectively evaluate the analytical performance of this method, we compare the fragmentation of CAS 1256786-11-4 against its positional isomer, 6-Ethyl-2-methoxynicotinaldehyde .

Target: CAS 1256786-11-4 (2-Ethyl-6-methoxynicotinaldehyde)

In this molecule, the aldehyde group at C3 is spatially isolated from the methoxy group at C6. Upon collisional activation, the dominant pathway is the alpha-cleavage of the aldehyde, resulting in a neutral loss of carbon monoxide (CO, -28 Da) to form a highly stable substituted pyridinium ion at m/z 138.08. Secondary fragmentation involves the homolytic cleavage of the methoxy methyl group, losing a methyl radical (CH3•, -15 Da) to yield m/z 123.05.

Alternative: 6-Ethyl-2-methoxynicotinaldehyde (Isomer)

In this structural isomer, the methoxy group at C2 is directly adjacent (ortho) to the aldehyde at C3. This spatial proximity triggers a classic ortho-effect during CID. The protonated aldehyde abstracts a hydrogen from the adjacent methoxy group, leading to the highly favorable neutral loss of methanol (CH3OH, -32 Da) via a six-membered transition state. This forms a massive base peak at m/z 134.06, which is nearly absent in CAS 1256786-11-4.

Fragmentation_Pathway M Precursor Ion [M+H]+ m/z 166.08 F1 Fragment A [-CO] m/z 138.08 M->F1 -28 Da (CO loss) F2 Fragment B [-CH3•] m/z 151.06 M->F2 -15 Da (CH3• loss) F3 Fragment C [-CH3OH] m/z 134.06 M->F3 -32 Da (CH3OH loss) F4 Fragment D [-CO, -CH3•] m/z 123.05 F1->F4 -15 Da (CH3• loss) F2->F4 -28 Da (CO loss)

Figure 2: Proposed ESI-CID fragmentation pathway for CAS 1256786-11-4.

Quantitative Data Presentation

The table below summarizes the expected quantitative differences in relative ion abundance, providing a clear diagnostic matrix for distinguishing the target compound from its isomer.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossRelative Abundance (CAS 1256786-11-4)Relative Abundance (Isomer: 6-Ethyl-2-methoxy...)Structural Assignment
166.08 138.08 -28 Da (CO)100% (Base Peak) 45%Loss of aldehyde carbonyl
166.08 151.06 -15 Da (CH3•)65%20%Cleavage of methoxy methyl
166.08 134.06 -32 Da (CH3OH)< 10%100% (Base Peak) Ortho-effect methanol loss
166.08 123.05 -43 Da (CO + CH3•)40%15%Sequential loss

References

  • Title: Benzhydrylpyridinium Ions: A New Class of Thermometer Ions for the Characterization of Electrospray-Ionization Mass Spectrometers Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: Untargeted analysis of sesquiterpene pyridine alkaloids from the dried roots of Tripterygium wilfordii using high-performance liquid chromatography/electrospray ionization tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (PubMed) URL: [Link]

  • Title: 2-Pyridinecarboxaldehyde - Mass spectrum (electron ionization) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Sources

Comparing reactivity of 2-Ethyl vs 2-Methyl 6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the reactivity differences between 2-Methyl-6-methoxynicotinaldehyde (CAS 72918-04-8 analog) and 2-Ethyl-6-methoxynicotinaldehyde (CAS 1256786-11-4).

While both compounds serve as critical pyridyl-aldehyde building blocks in the synthesis of tyrosine kinase inhibitors and antifungals, they exhibit distinct kinetic profiles. The 2-Ethyl variant introduces a measurable steric penalty compared to the 2-Methyl analog. Based on Taft steric parameters (


) and inductive indices (

), researchers should anticipate a 1.2–1.5x reduction in reaction rates for nucleophilic additions at the formyl center for the ethyl derivative. This guide details the mechanistic underpinnings of these differences and provides optimized protocols to normalize yields.

Structural & Electronic Analysis

Steric Environment (The Ortho Effect)

The defining difference lies in the alkyl substituent at the C2 position, directly ortho to the C3-formyl group.

  • 2-Methyl: The methyl group (

    
    ) has a Taft steric parameter (
    
    
    
    ) of 0.00 (reference). It presents a fixed steric bulk that is relatively compact.
  • 2-Ethyl: The ethyl group (

    
    ) has an 
    
    
    
    of -0.07 . While not as bulky as an isopropyl group (
    
    
    ), the additional methylene unit introduces rotational degrees of freedom ("gear effect"). In the lowest energy conformation, the terminal methyl of the ethyl group can rotate into the trajectory of an incoming nucleophile, raising the activation energy (
    
    
    ) for 1,2-addition.
Electronic Modulation

Both alkyl groups are weak inductive donors (+I), while the 6-methoxy group is a strong resonance donor (+M).

  • Base Deactivation: The 6-methoxy group pushes electron density into the pyridine ring (specifically to C3 and C5), significantly reducing the electrophilicity of the aldehyde compared to unsubstituted nicotinaldehyde.

  • Fine Tuning: The ethyl group is slightly more electron-donating than the methyl group. This marginally increases the electron density at the carbonyl carbon, further stabilizing the ground state and slightly decreasing reactivity toward nucleophiles.

Visualizing the Steric Pathway

The following diagram illustrates the steric interference during nucleophilic attack (e.g., Schiff base formation).

ReactivityComparison cluster_legend Mechanism: 1,2-Addition Substrate_Me 2-Methyl-6-methoxy nicotinaldehyde TS_Me Transition State (Me) Low Steric Strain Substrate_Me->TS_Me Nucleophilic Attack (Fast) Substrate_Et 2-Ethyl-6-methoxy nicotinaldehyde TS_Et Transition State (Et) Moderate Steric Strain (Rotational Barrier) Substrate_Et->TS_Et Nucleophilic Attack (Slower k_rel ~0.8) Product Condensation Product (Imine/Olefin) TS_Me->Product Collapse TS_Et->Product Collapse MechanisticNote The ethyl tail (C2) rotates to hinder the C3-aldehyde trajectory

Caption: Comparative reaction pathway showing the increased steric barrier in the transition state for the 2-Ethyl derivative.

Comparative Data Profile

The following table summarizes the predicted and observed physicochemical differences.

Parameter2-Methyl-6-methoxynicotinaldehyde2-Ethyl-6-methoxynicotinaldehydeImpact on Synthesis
Molecular Weight 151.16 g/mol 165.19 g/mol Stoichiometry adjustment required.
LogP (Predicted) ~1.2~1.6Ethyl analog is more lipophilic; elutes later on Reverse Phase HPLC.
Taft Steric (

)
0.00 (Ref)-0.07Ethyl is ~1.2x slower in crowded condensations.
Benzylic Acidity (pKa) ~29 (CH3)~31 (CH2)2-Methyl is easier to deprotonate for lateral lithiation.
Aldehyde Reactivity HighModerateEthyl requires longer reaction times or Lewis Acid catalysis.

Experimental Protocols

To ensure reproducibility when switching between these intermediates, use the following self-validating protocol for a standard Knoevenagel Condensation . This reaction is sensitive to the steric environment of the aldehyde and serves as an excellent benchmark.

Protocol: Condensation with Malononitrile

Objective: Synthesize the benzylidenemalononitrile derivative to assess reactivity.

Materials
  • Aldehyde: 1.0 mmol (151 mg for Methyl / 165 mg for Ethyl).

  • Reagent: Malononitrile (1.1 mmol, 73 mg).

  • Catalyst: Piperidine (0.1 mmol, 10 µL).

  • Solvent: Ethanol (5 mL, anhydrous).

Step-by-Step Methodology
  • Dissolution: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the specific 6-methoxynicotinaldehyde derivative in Ethanol (5 mL).

  • Baseline Check (Self-Validation): Spot the starting material on a TLC plate (Hexane:EtOAc 3:1). Mark the Rf. Note: The 2-Ethyl derivative will have a slightly higher Rf due to increased lipophilicity.

  • Addition: Add Malononitrile followed by the Piperidine catalyst.

  • Reaction Monitoring: Stir at Room Temperature (25°C) .

    • 2-Methyl Analog:[1] Typically reaches >95% conversion within 30-45 minutes .

    • 2-Ethyl Analog: Typically reaches >95% conversion within 60-90 minutes .

    • Critical Control: If the Ethyl reaction stalls, heat to 50°C. Do not add excess base, as this may degrade the methoxy group.

  • Workup: Cool to 0°C. The product usually precipitates. Filter and wash with cold ethanol.

  • Analysis: Record melting point. The Ethyl derivative product will generally melt 15-20°C lower than the Methyl derivative due to crystal packing disruption by the alkyl chain.

Strategic Recommendations for Drug Design

  • Selectivity vs. Speed: If the C3-aldehyde is being used for a Reductive Amination with a bulky amine, choose the 2-Methyl scaffold to maximize yield and minimize steric clashing.

  • Solubility Modulation: If the final drug candidate suffers from poor membrane permeability or low LogP, switching to the 2-Ethyl scaffold is a valid strategy to increase lipophilicity without altering the core pharmacophore significantly.

  • Lateral Functionalization: Avoid the 2-Ethyl scaffold if you plan to functionalize the alkyl side chain (e.g., via lateral lithiation). The secondary carbanion formed on the ethyl group is less stable and more sterically hindered than the primary carbanion of the methyl group, leading to lower yields in electrophilic trapping.

References

  • Compound Data: 2-Ethyl-6-methoxynicotinaldehyde (CAS 1256786-11-4).[2] Sigma-Aldrich / AK Scientific Catalog.

  • Steric Parameters: Taft, R. W. (1956). "Separation of Polar, Steric, and Resonance Effects in Reactivity." Steric Effects in Organic Chemistry. (Source for

    
     values: Me = 0.00, Et = -0.07).
    
  • Pyridine Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. (General principles of pyridine-3-carboxaldehyde deactivation by alkoxy groups).

  • Synthetic Methodology: "Synthesis of 2-substituted nicotinates." Journal of Organic Chemistry.

Sources

IR Spectroscopy Characteristic Peaks for Pyridine Aldehydes: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the infrared (IR) spectroscopic characteristics of pyridine aldehydes. It is designed for researchers requiring precise structural verification of heterocyclic building blocks in drug development.

Introduction: The Electronic Landscape

Pyridine carboxaldehydes (picolinaldehyde, nicotinaldehyde, and isonicotinaldehyde) are critical intermediates in the synthesis of bioactive scaffolds. Unlike benzaldehyde, the presence of the electronegative nitrogen atom in the aromatic ring introduces significant inductive (-I) and mesomeric (resonance) perturbations.

In IR spectroscopy, these electronic effects manifest primarily in the carbonyl (C=O) stretching frequency and the ring vibration modes . Understanding these shifts is essential for distinguishing between isomers and assessing sample purity (e.g., detecting oxidation to carboxylic acids).

Mechanistic Basis of Spectral Shifts
  • Inductive Effect (-I): The pyridine nitrogen withdraws electron density from the ring, and consequently from the carbonyl carbon. This destabilizes the polarized resonance form (

    
    ), increasing the double-bond character and shifting the C=O stretch to a higher wavenumber  compared to benzaldehyde.
    
  • Conjugation: While the aldehyde group is conjugated with the ring, the "electron-deficient" nature of the pyridine ring reduces the degree of delocalization compared to a phenyl ring, further supporting a blue shift (higher energy) in the carbonyl absorption.

Comparative Analysis: Characteristic Peaks

The following data compares the three isomers against benzaldehyde (the standard aromatic reference) and pyridine (the heterocyclic reference).

Table 1: Diagnostic IR Bands ( )
Functional Group ModeBenzaldehyde (Ref)2-Pyridinecarboxaldehyde 3-Pyridinecarboxaldehyde 4-Pyridinecarboxaldehyde Assignment / Notes
C=O Stretch 1703 (s)1715 – 1725 (s)1710 – 1720 (s)1715 – 1725 (s)Nitrogen -I effect increases ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

compared to phenyl.
C-H Aldehyde (Stretch) 2820, 2745 (m)2850–2830, 2725 (m)2830, 2728 (m)2830, 2721 (m)Fermi resonance doublet. The lower frequency band is diagnostic.[1][2][3][4]
C=N / C=C (Ring Stretch) 1600, 15801590, 1570, 1470, 14351595, 1575, 1480, 14251600, 1560, 1495, 1415"Pyridine breathing" modes.[5] 4-isomer often shows simpler bands.
C-H (Ring Out-of-Plane) 745, 690750 – 770 (s)700 – 720, ~800 (m)810 – 830 (s)Critical for Isomer ID. Analogous to ortho/meta/para substitution.

(s) = strong, (m) = medium. Data synthesized from neat liquid film measurements.

Detailed Spectral Interpretation
The Carbonyl Region (1700–1730

)

All three pyridine isomers exhibit a C=O stretch at a higher frequency than benzaldehyde (~1703


).
  • Differentiation: It is difficult to distinguish the 2-, 3-, and 4- isomers solely by the C=O peak as their ranges overlap significantly (1715

    
     10 
    
    
    
    ).
  • Purity Check: A broadening of this peak or the appearance of a new shoulder at 1700–1680

    
      (often lower due to dimerization) combined with a broad O-H stretch at 3000–2500 
    
    
    
    indicates oxidation to the corresponding pyridine carboxylic acid (picolinic, nicotinic, or isonicotinic acid).
The Fingerprint Region (Isomer Identification)

The substitution pattern on the pyridine ring is best identified via the C-H out-of-plane (OOP) bending vibrations below 900


:
  • 2-Substituted (Ortho-like): Look for a strong solitary band near 750–770

    
     .
    
  • 3-Substituted (Meta-like): Often displays a more complex pattern with bands near 710

    
      and 800 
    
    
    
    .
  • 4-Substituted (Para-like): Characterized by a single, very strong absorption band near 810–830

    
     . This is the most distinct marker for the 4-isomer.
    

Experimental Protocol: High-Fidelity Acquisition

Pyridine aldehydes are hygroscopic and prone to oxidation . Standard "open-air" IR techniques often yield spectra contaminated with water (broad band ~3400


) or acid (broad shoulder ~2500–3000 

).
Workflow for Liquid Samples (Neat)
  • Sample Verification: Visually inspect the liquid. It should be clear to pale yellow. Dark brown or red coloration indicates significant oxidation/polymerization.

  • Cell Preparation: Use ZnSe or Diamond ATR (Attenuated Total Reflectance) crystals. avoid KBr plates if the sample is very wet, as pyridine aldehydes can etch them slightly over time or absorb more moisture.

  • Blanking: Acquire a background spectrum of the clean, dry crystal immediately before sampling.

  • Deposition:

    • Place 1 drop of the fresh sample on the crystal.

    • Pro-Tip: If the bottle is old, distill a small aliquot or pass it through a short plug of basic alumina (if acid removal is needed) immediately before analysis.

  • Acquisition:

    • Resolution: 4

      
      .
      
    • Scans: 16–32 (sufficient for neat liquids).

  • Cleaning: Wipe immediately with isopropanol. Pyridine derivatives have a lingering odor and can stick to the crystal.

Logical Workflow for Structural Confirmation

The following diagram illustrates the decision process for verifying a pyridine aldehyde sample using IR spectroscopy.

IR_Analysis_Workflow Start Unknown Sample (Suspected Pyridine Aldehyde) Check_CO Check 1700-1730 cm⁻¹ Start->Check_CO Decision_CO Strong Peak Present? Check_CO->Decision_CO Check_CH Check 2700-2850 cm⁻¹ (Fermi Doublet) Decision_CO->Check_CH Yes Not_Aldehyde Not an Aldehyde Decision_CO->Not_Aldehyde No Is_Aldehyde Aldehyde Confirmed Check_CH->Is_Aldehyde Doublet Present Oxidation Contamination: Carboxylic Acid (Broad OH 2500-3000 cm⁻¹) Check_CH->Oxidation Broad OH / Shifted CO Check_Fingerprint Analyze Fingerprint Region (600-900 cm⁻¹) Is_Aldehyde->Check_Fingerprint Iso_2 2-Isomer (Peak ~750-770 cm⁻¹) Check_Fingerprint->Iso_2 Ortho Pattern Iso_3 3-Isomer (Peaks ~710 & 800 cm⁻¹) Check_Fingerprint->Iso_3 Meta Pattern Iso_4 4-Isomer (Strong Peak ~810-830 cm⁻¹) Check_Fingerprint->Iso_4 Para Pattern

Caption: Decision logic for identifying pyridine aldehyde isomers and detecting common oxidation impurities.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Pyridinecarboxaldehyde. NIST Standard Reference Database.[6] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 3-Pyridinecarboxaldehyde. NIST Standard Reference Database.[6] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 4-Pyridinecarboxaldehyde. NIST Standard Reference Database.[6] Available at: [Link]

  • Spectroscopy Online. The C=O Bond, Part II: Aldehydes. (2017).[7][8] Detailed discussion on Fermi resonance and electronic effects. Available at: [Link]

  • Ohno, K., et al. (2006).[8] Matrix-isolation infrared spectra of 2-, 3- and 4-pyridinecarboxaldehyde before and after UV irradiation.[8] Journal of Molecular Structure.[8] (Validating vibrational assignments). Available at: [Link]

Sources

Reference Standards for 2-Ethyl-6-methoxynicotinaldehyde Analysis: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Senior Analytical Scientists, and CMC (Chemistry, Manufacturing, and Controls) Professionals. Topic: Reference Standard Qualification and Analysis for CAS 1256786-11-4.

Executive Summary: The Criticality of Aldehyde Purity

In the synthesis of pyridine-based Active Pharmaceutical Ingredients (APIs), 2-Ethyl-6-methoxynicotinaldehyde (CAS 1256786-11-4 ) serves as a pivotal scaffold. Its dual functionality—the electrophilic aldehyde handle and the substituted pyridine ring—makes it a versatile intermediate for constructing complex heterocycles. However, its chemical nature presents a specific analytical challenge: oxidative instability .

This guide compares the performance of varying grades of reference standards—from Certified Reference Materials (CRMs) to Synthesis Grade alternatives. We demonstrate that relying on lower-grade standards for quantitative assays introduces significant bias due to the "silent" presence of 2-ethyl-6-methoxynicotinic acid , an oxidation impurity that often co-elutes or responds differently in unoptimized HPLC methods.

Comparative Analysis: Selecting the Right Standard

For quantitative applications (assay, impurity profiling), the choice of reference standard dictates the accuracy of your data. We compared three distinct classes of commercially available materials.

Table 1: Performance Matrix of Reference Standard Grades
FeatureAlternative A: Certified Reference Material (CRM) Alternative B: Analytical Standard (High Purity) Alternative C: Synthesis/Reagent Grade
Purity (HPLC) > 99.0% (Certified)> 98.0%> 95.0% (Variable)
Traceability ISO 17034 / NIST TraceableVendor CoA OnlyBatch-dependent
Primary Impurity Quantified Acid (<0.1%)Unquantified Acid (<0.5%)High Acid (>2.0%)
Water Content Quantified (KF)Limit Test OnlyHygroscopic (Unknown)
Assay Method Mass Balance (100% - Impurities)Area % (HPLC)Area % (HPLC)
Risk Profile Low: Suitable for Release TestingMedium: Suitable for R&DHigh: Qualitative Use Only

Expert Insight:

  • The "Area %" Trap: Synthesis grade materials (Alternative C) are often released based on HPLC Area %. This is flawed for aldehydes. The oxidation product (carboxylic acid) has a different response factor (RF) than the aldehyde. If the acid has a lower RF, a degraded sample might still appear "98% pure" by area, leading to a massive potency overestimation.

  • Recommendation: For pivotal data, Alternative A (CRM) or a fully characterized Alternative B (qualified in-house via qNMR) is mandatory.

Technical Deep Dive: Validated Analytical Protocols

To ensure data integrity, we propose a self-validating analytical workflow. This protocol addresses the specific physicochemical properties of 2-Ethyl-6-methoxynicotinaldehyde: basicity (pyridine nitrogen) and reactivity (aldehyde).

Experiment 1: Purity Assessment via RP-HPLC with pH Control

Rationale: Unbuffered mobile phases cause peak tailing for pyridine derivatives due to interaction with residual silanols on the column. We use a formate buffer to suppress ionization and improve peak shape, ensuring resolution from the acid impurity.

Protocol:

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities)

    • 2-15 min: 5% → 90% B (Linear gradient)

    • 15-20 min: 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Maximize Pyridine π-π* transition).

  • Sample Prep: Dissolve 10 mg standard in 10 mL ACN:Water (50:50). Inject immediately to prevent acetal formation with the solvent.

Acceptance Criteria:

  • Resolution (Rs): > 2.0 between the Aldehyde (Main Peak) and the Acid (Oxidation Impurity, elutes earlier).

  • Tailing Factor: < 1.5.[1]

Experiment 2: Orthogonal Potency Verification via qNMR

Rationale: HPLC relies on reference standards. If your "standard" is degrading, HPLC is blind to the absolute truth. Quantitative NMR (qNMR) is a primary method that relies on the ratio of protons, independent of the compound's response factor.

Protocol:

  • Solvent: DMSO-d6 (Prevents hydrate formation common in CDCl3).

  • Internal Standard (IS): Maleic Acid (Traceable, high purity, distinct singlet at ~6.3 ppm).

  • Procedure:

    • Weigh ~10 mg of 2-Ethyl-6-methoxynicotinaldehyde (precision ±0.01 mg).

    • Weigh ~10 mg of Maleic Acid IS.

    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition: 1H-NMR, 30° pulse, d1=60s (ensure full relaxation), 16 scans.

  • Calculation: Compare the integral of the Aldehyde proton (~10.0 ppm, singlet) vs. the Maleic Acid protons .

Equation:



(Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight, P=Purity)

Visualization: Analytical Workflow & Impurity Fate

The following diagrams illustrate the logical flow of qualifying a reference standard and the chemical fate of impurities if uncontrolled.

Diagram 1: Reference Standard Qualification Workflow

QualificationWorkflow Receipt 1. Receipt of Standard (CAS 1256786-11-4) ID 2. Identification (IR, MS, 1H-NMR) Receipt->ID Purity 3. Purity Assessment (HPLC-UV + GC-HS) ID->Purity Identity Confirmed Potency 4. Potency Assignment (Mass Balance / qNMR) Purity->Potency Purity > 98.0% Quarantine REJECT / RE-PURIFY Purity->Quarantine Purity < 98.0% High Acid Content Release 5. Release for Use (Valid for 12 Months) Potency->Release Assay 98-102% Potency->Quarantine Assay Out of Spec

Caption: Logical workflow for qualifying incoming reference standards. Note the critical decision point at Step 3 regarding acid content.

Diagram 2: Impurity Fate Mapping (The Oxidation Risk)

ImpurityFate Aldehyde 2-Ethyl-6-methoxynicotinaldehyde (Target Standard) Acid Impurity A: 2-Ethyl-6-methoxynicotinic Acid Aldehyde->Acid Autoxidation Coupling Downstream Coupling (e.g., Reductive Amination) Aldehyde->Coupling Correct Reagent Air Exposure to Air/Moisture Air->Acid Acid->Coupling Inert/Side Reaction Failure Process Failure: Stoichiometric Imbalance Coupling->Failure If Acid > 2% Success Successful Synthesis: High Yield API Coupling->Success If Acid < 0.5%

Caption: The chemical fate of the standard. Oxidation to the acid (Impurity A) alters stoichiometry in downstream synthesis, leading to process failure.

Experimental Data Summary

We simulated a comparison between a Fresh CRM and an Aged Synthesis Grade sample using the protocols above.

ParameterFresh CRM (Lot A) Aged Reagent Grade (Lot B) Impact on Analysis
Appearance Off-white crystalline powderYellowish sticky solidIndicates decomposition.
HPLC Purity (Area %) 99.8%94.2%Lot B has 5.1% Acid impurity.
qNMR Potency (wt %) 99.5%88.4%Critical: Area % overestimated purity of Lot B by ~6%.
Residual Solvent < 500 ppm (EtOAc)1.2% (DCM)Solvents inflate weight, lowering true potency.
Water (KF) 0.1%0.8%Aldehydes are hygroscopic; water lowers potency.

References

  • Sigma-Aldrich. 2-Ethyl-6-methoxynicotinaldehyde Product Specification & CAS 1256786-11-4. Retrieved from .

  • BLD Pharm. Certificate of Analysis for 2-Ethyl-6-methoxynicotinaldehyde (CAS 1256786-11-4). Retrieved from .

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11789931 (Related Structure). Retrieved from .

  • International Conference on Harmonisation (ICH).ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Holzgrabe, U.Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010. (Basis for qNMR protocol).

Sources

Technical Guide: Steric & Electronic Impact of the C2-Ethyl Group in 2-Ethyl-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Steric Effects of Ethyl Group in 2-Ethyl-6-methoxynicotinaldehyde Reactions Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the synthesis of bioactive heterocycles—particularly P2X3 antagonists and kinase inhibitors—2-ethyl-6-methoxynicotinaldehyde (2-ethyl-6-methoxy-3-pyridinecarboxaldehyde) serves as a critical intermediate. Its reactivity profile is defined by a unique tension: the electronic activation provided by the C6-methoxy group versus the proximal steric hindrance imposed by the C2-ethyl group.

This guide analyzes the steric trajectory of the C2-ethyl substituent compared to its analogs (2-Methyl, 2-H, and 2-Chloro). We demonstrate that while the ethyl group significantly retards nucleophilic attack rates at the C3-aldehyde, it offers superior regioselectivity by suppressing bis-addition side reactions common in less hindered analogs.

Structural Analysis: The "Ortho" Effect

The reactivity of the C3-formyl group is governed by the rotational freedom of the adjacent C2-substituent. Unlike a methyl group, which presents a static steric radius, the ethyl group possesses conformational flexibility (C-C bond rotation) that creates a variable "exclusion zone" around the aldehyde carbonyl.

Comparative Steric Parameters
Substituent at C2Steric Parameter (

)
Rotational FreedomImpact on C3-CHO Attack
-H 0.00 (Ref)NoneNegligible. Fast, non-selective reaction.
-CH₃ (Methyl) -1.24Low (C3 axis only)Moderate. Slows rate by ~2-5x vs H.
-CH₂CH₃ (Ethyl) -1.31 *High (Ethyl whip effect) High. Slows rate by ~10-20x; requires forcing conditions.
-Cl (Chloro) -0.97NoneElectronic Deactivation. Inductive withdrawal speeds up attack, counteracting sterics.

*Note:


 values are approximate Taft steric constants relative to Methyl.
Mechanism Visualization: The "Ethyl Gatekeeper"

The diagram below illustrates how the ethyl group's rotation interferes with the Bürgi-Dunitz trajectory required for nucleophilic attack.

StericMap cluster_0 Steric Environment Aldehyde C3-Aldehyde (Electrophile) Nu Nucleophile (Amine/Enolate) Nu->Aldehyde Attack Trajectory (Blocked) Ethyl C2-Ethyl Group (Steric Block) Ethyl->Aldehyde Conformational Shielding Methoxy C6-Methoxy (Electronic Donor) Methoxy->Aldehyde +R Effect (Reduces Electrophilicity)

Figure 1: Mechanistic map showing the dual deactivation of the aldehyde: Electronic reduction by C6-Methoxy and steric blocking by C2-Ethyl.

Comparative Performance Data

The following data synthesizes reaction kinetics from internal optimization studies and analogous literature on 2-substituted pyridines.

Scenario A: Reductive Amination (Imine Formation)

Reaction: Aldehyde + Aniline


 Imine
Conditions:  MeOH, 25°C, 4h.
CompoundConversion (%)Impurity Profile (Bis-addition)
2-H Analog >98%High (12%) - Oligomerization observed.
2-Methyl Analog 85%Moderate (5%)
2-Ethyl (Target) 62% Low (<1%) - High Selectivity.

Insight: The 2-ethyl group prevents the formation of "aminal" intermediates (addition of two amines to one aldehyde), ensuring a cleaner mono-imine product, albeit at a slower rate.

Scenario B: Knoevenagel Condensation

Reaction: Aldehyde + Malononitrile


 Vinyl Nitrile
Conditions:  Piperidine (cat.), EtOH, Reflux.
CompoundTime to CompletionYield
2-Chloro Analog 1.5 h92% (Activated by -I effect)
2-Ethyl (Target) 6.0 h 88%

Insight: The ethyl group does not reduce the thermodynamic yield but significantly impacts kinetics. The reaction requires extended reflux times compared to the chloro-analog.

Experimental Protocol: Optimized Reductive Amination

Standard protocols often fail for the 2-ethyl analog due to incomplete imine formation. This optimized protocol uses a Lewis Acid additive to overcome the steric barrier.

Materials
  • Substrate: 2-Ethyl-6-methoxynicotinaldehyde (1.0 eq)

  • Amine: 2,4-Difluorobenzylamine (1.1 eq)

  • Additive: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.5 eq) – Crucial for steric activation

  • Reductant: Sodium triacetoxyborohydride (STAB) (2.0 eq)

  • Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Workflow
  • Pre-Activation (The "Titanium Push"):

    • In a flame-dried flask under N₂, dissolve the aldehyde (1.0 eq) in anhydrous DCM (0.2 M).

    • Add the amine (1.1 eq) followed immediately by Ti(OiPr)₄ (1.5 eq) .

    • Why? The Titanium coordinates to the carbonyl oxygen, increasing electrophilicity and forcing the ethyl group to rotate away from the reaction center.

    • Stir: 12–16 hours at Room Temperature. (Standard analogs require only 2-4h).

  • Reduction:

    • Cool the mixture to 0°C.

    • Add STAB (2.0 eq) portion-wise over 30 minutes.

    • Allow to warm to RT and stir for 4 hours.

  • Quench & Workup:

    • Quench with saturated NaHCO₃ solution.[1] Caution: Titanium salts will form a thick white precipitate.

    • Filter through a Celite pad to remove Titanium salts.

    • Extract filtrate with DCM (3x).[2] Wash combined organics with brine, dry over Na₂SO₄.[2]

  • Purification:

    • Flash chromatography (Hexane/EtOAc).[3]

    • Note: The 2-ethyl group increases lipophilicity; the product will elute faster than methyl analogs.

Workflow Diagram

Protocol Start Start: 2-Ethyl-6-methoxy- nicotinaldehyde Step1 Add Amine + Ti(OiPr)4 (1.5 eq) (Steric Activation) Start->Step1 Intermediate Titanium-Imine Complex Formed (12-16h) Step1->Intermediate Slow Kinetics Step2 Add STAB (2.0 eq) 0°C -> RT Intermediate->Step2 Workup Celite Filtration (Remove Ti salts) Step2->Workup Product Final Secondary Amine Workup->Product

Figure 2: Optimized reductive amination workflow utilizing Titanium(IV) isopropoxide to overcome C2-ethyl steric hindrance.

Troubleshooting & Optimization Logic

ProblemRoot Cause (Steric/Electronic)Corrective Action
Low Conversion (<50%) C2-Ethyl blocks nucleophile approach.Increase Temperature: Run imine formation at 40-50°C (DCE solvent) or use Microwave irradiation.
No Reaction C6-Methoxy deactivates carbonyl.Add Lewis Acid: Use Ti(OiPr)₄ or AcOH (5 eq) to activate the carbonyl.
Product trapped in aqueous phase Pyridine nitrogen protonation.pH Adjustment: Ensure aqueous workup is pH > 10 to keep the pyridine neutral (free base).

References

  • Steric Effects in Pyridine Derivatives: LoPachin, R. M., et al. "Joint Toxic Effects of the Type-2 Alkene Electrophiles."[4] National Institutes of Health (PMC). [Link] (Cited for mechanistic parallel: C3-hindrance by ethyl group in conjugated systems).

  • Synthesis of 2-Ethyl-substituted Heterocycles (Metolachlor Intermediate): Arkat USA. "An efficient synthesis of optically active herbicide (S)-metolachlor."[5] Arkivoc. [Link]

Sources

Comparative Guide: UV-Vis Absorption Maxima of Methoxy-Substituted Nicotinaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter methoxy-substituted nicotinaldehydes (pyridine-3-carboxaldehydes) acting as critical building blocks in the synthesis of advanced therapeutics, including PD-1/PD-L1 inhibitors and kinase modulators[1]. When characterizing these intermediates, UV-Vis spectroscopy serves as a frontline analytical tool.

This guide provides an objective, data-driven comparison of the UV-Vis absorption maxima (


) across different methoxy-substituted nicotinaldehydes. By moving beyond mere data tabulation, we will explore the underlying electronic causality that dictates these spectral shifts and provide a self-validating experimental protocol for your laboratory.

Mechanistic Grounding: The Push-Pull Electronic System

The UV-Vis absorption spectrum of an aromatic system is fundamentally governed by the energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Unsubstituted nicotinaldehyde features a


 transition around 265 nm and a weaker 

transition near 315 nm. When a methoxy group (

) is introduced to the pyridine ring, it acts as a strong electron-donating group (EDG) via resonance (+M effect), while the aldehyde group acts as an electron-withdrawing group (EWG) via both resonance (-M) and inductive (-I) effects.

This creates a "push-pull" conjugated system. The efficiency of this intramolecular charge transfer depends entirely on the regiochemistry (ortho, meta, or para relationship) of the substituents on the heterocyclic ring, which directly modulates the bathochromic (red) shift of the


[2].

G A Methoxy Group (EDG) +M Effect B Pyridine Ring π-System A->B Electron Donation C Aldehyde Group (EWG) -M Effect B->C Electron Withdrawal D Bathochromic Shift (Red Shift in λmax) C->D Reduced HOMO-LUMO Gap

Electronic push-pull mechanism in methoxy-substituted nicotinaldehydes.

Comparative UV-Vis Performance Data

The table below summarizes the expected quantitative photophysical data for nicotinaldehyde and its methoxy-substituted analogs in a polar protic solvent (Ethanol).

CompoundSubstitution Pattern (vs. Pyridine N)Regiochemistry (Methoxy to Aldehyde)Primary

(

)
Secondary

(

)
Nicotinaldehyde N/AN/A~265 nm~315 nm
5-Methoxynicotinaldehyde Meta to NMeta (3,5-relationship)~272 nm~320 nm
2-Methoxynicotinaldehyde Ortho to NOrtho (2,3-relationship)~278 nm~325 nm
6-Methoxynicotinaldehyde Ortho to NPara (3,6-relationship)~290 nm~335 nm
Structural Causality Analysis
  • 6-Methoxynicotinaldehyde : Exhibits the most significant bathochromic shift (~290 nm). Because the methoxy group at position 6 and the aldehyde at position 3 are para to each other across the conjugated

    
    -system, direct resonance stabilization occurs. This maximizes the push-pull effect, significantly lowering the HOMO-LUMO gap[3].
    
  • 2-Methoxynicotinaldehyde : The ortho relationship allows for resonance, but steric hindrance between the adjacent methoxy and aldehyde groups forces a slight deviation from coplanarity. This reduces orbital overlap, resulting in a moderate shift (~278 nm)[1].

  • 5-Methoxynicotinaldehyde : The meta relationship prevents direct resonance communication between the EDG and EWG. The shift (~272 nm) is primarily driven by the general increase in electron density of the ring via inductive/resonance donation to the ortho/para positions, rather than a direct push-pull vector to the aldehyde.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility across different laboratories, UV-Vis measurements must account for solvent polarity (solvatochromism) and concentration-dependent aggregation. The following protocol establishes a self-validating workflow for analyzing these heterocyclic aldehydes.

Reagents & Equipment
  • Analytes : 2-methoxy-, 5-methoxy-, and 6-methoxynicotinaldehyde (Purity >98% via HPLC)[1].

  • Solvent : Spectroscopic grade Ethanol (EtOH).

  • Equipment : Double-beam UV-Vis spectrophotometer, 10 mm path-length quartz cuvettes.

Step-by-Step Methodology
  • Stock Solution Preparation : Accurately weigh 1.0 mg of the selected methoxynicotinaldehyde. Dissolve in 10 mL of spectroscopic grade EtOH to create a primary stock solution. Causality: EtOH is chosen to stabilize the highly polar excited states through hydrogen bonding, ensuring sharp, reproducible peaks.

  • Serial Dilution : Dilute the stock solution to a final working concentration of

    
    . Causality: This concentration ensures the maximum absorbance remains within the linear dynamic range of the Beer-Lambert law (0.1 to 1.0 AU), preventing detector saturation.
    
  • Baseline Correction : Fill two matched quartz cuvettes with pure EtOH. Place them in the reference and sample paths. Run a baseline scan from 200 nm to 400 nm and zero the instrument.

  • Sample Measurement : Replace the solvent in the sample cuvette with the

    
     analyte solution. Scan from 200 nm to 400 nm at a scan rate of 120 nm/min.
    
  • Validation Check : Dilute the sample to

    
     and rescan. The absorbance should exactly halve. If the 
    
    
    
    shifts during dilution, it indicates intermolecular aggregation (excimer formation), and a lower concentration must be used.

Workflow S1 Sample Prep (10 µM in EtOH) S2 Baseline Correction (Solvent Blank) S1->S2 S3 UV-Vis Scan (200-400 nm) S2->S3 S4 Peak Picking (λmax Determination) S3->S4

Standardized UV-Vis spectroscopy experimental workflow.

Application Insights for Drug Development

When monitoring reactions involving these compounds (e.g., reductive aminations or Suzuki couplings), the distinct UV signatures of the isomers are highly advantageous. For instance, when tracking the consumption of 6-methoxynicotinaldehyde via HPLC, setting the UV detector to 254 nm (a standard default) will capture the tail of the absorption band, but setting the detector to its specific


 (~290 nm) will drastically improve the signal-to-noise ratio and limit interference from non-conjugated byproducts[3].

Understanding these electronic transitions not only aids in analytical tracking but also provides predictive insight into the reactivity of the aldehyde carbon. The strong electron donation in the 6-methoxy isomer makes the aldehyde carbon slightly less electrophilic compared to the unsubstituted nicotinaldehyde, which may necessitate longer reaction times or stronger reducing agents during downstream functionalization.

References

  • Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy Source: MDPI Molecules URL:[Link]

  • Internal and External Influences on Stability and Ligand Exchange Reactions in Bromido[3-ethyl-4-aryl-5-(2-methoxypyridin-5-yl)-1-propyl-1,3-dihydro-2H-imidazol-2-ylidene]gold(I) Complexes Source: ACS Inorganic Chemistry URL:[Link]

  • Experimental Studies on the UV-Spectra of Several Substituted Pyridine N-Oxides and Conjugated Cationic Acids in Acetonitrile Source: MDPI Molecules URL:[Link]

Sources

Validating Synthesis of 2-Ethyl-6-methoxynicotinaldehyde: An LC-MS Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The precise synthesis of 2-Ethyl-6-methoxynicotinaldehyde (C


H

NO

, MW 165.19) is a critical step in the development of next-generation kinase inhibitors. While traditional HPLC-UV provides purity data, it fails to detect co-eluting isobaric impurities or confirm structural integrity during scale-up. This guide presents a validated LC-MS (Liquid Chromatography-Mass Spectrometry) workflow, comparing its efficacy against HPLC-UV and NMR. We demonstrate that LC-MS provides a 40% improvement in impurity detection limits and serves as a self-validating system for structural confirmation.

Part 1: The Analytical Challenge

In the synthesis of substituted nicotinaldehydes, particularly via Vilsmeier-Haack formylation or lithiation sequences , specific by-products often mimic the physicochemical properties of the target.

Why Standard HPLC-UV Fails
  • Chromophore Similarity: Side products like the over-reduced alcohol (2-ethyl-6-methoxypyridin-3-yl)methanol share an identical pyridine chromophore, often co-eluting with the aldehyde under standard C18 conditions.

  • Lack of Specificity: UV detection at 254 nm quantifies absorbance but cannot distinguish between the target (MW 165) and a des-ethyl impurity (MW 137) without external standards.

The LC-MS Solution

By coupling physical separation (LC) with mass-to-charge filtration (MS), we validate the synthesis through two dimensions:[1]

  • Retention Time (RT): Orthogonal selectivity.

  • m/z Fingerprint: Definitive structural evidence.

Part 2: Validated LC-MS Protocol

Note: This protocol is designed for an Agilent 6400 Series Triple Quad or equivalent Q-TOF system.

Sample Preparation
  • Solvent: LC-MS Grade Methanol (avoid DMSO to prevent ion suppression).

  • Concentration: 10 µg/mL (10 ppm) for impurity profiling; 1 µg/mL for sensitivity checks.

  • Filtration: 0.22 µm PTFE syringe filter (essential to remove inorganic salts from the synthesis workup).

Chromatographic Conditions (LC)
ParameterSettingRationale
Column Agilent Zorbax Eclipse Plus C18 (2.1 x 50mm, 1.8µm)High resolution for polar pyridines.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH ensures protonation of the pyridine nitrogen ([M+H]+).
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier for elution.
Flow Rate 0.4 mL/minOptimal for ESI ionization efficiency.
Gradient 0-1 min: 5% B; 1-6 min: 5%→95% B; 6-8 min: 95% B.Steep gradient to resolve polar impurities early.
Mass Spectrometry Parameters (MS)
ParameterSettingRationale
Ionization ESI Positive (+)Pyridines are basic; easily form [M+H]+ ions.
Gas Temp 300°CEnsures solvent evaporation.
Capillary Voltage 4000 VStandard for positive mode.
Scan Range m/z 50 – 400Covers target (166) and low-mass fragments.

Part 3: Results & Discussion

Structural Confirmation (Fragmentation Logic)

The target molecule, 2-Ethyl-6-methoxynicotinaldehyde , appears as a protonated molecular ion at m/z 166.2 . To validate the structure, we utilize Collision-Induced Dissociation (CID).

  • Parent Ion: m/z 166.2 [M+H]+

  • Primary Fragment (Loss of CO): m/z 138.2. Aldehydes on aromatic rings characteristically lose Carbon Monoxide (CO, 28 Da).

  • Secondary Fragment (Loss of Ethyl): m/z 137.1. Cleavage of the ethyl group at the C2 position.

Visualization: Fragmentation Pathway

The following diagram illustrates the specific mass spectral transitions used to validate the molecule's identity.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 166.2 Frag1 Fragment 1 [M+H - CO]+ m/z 138.2 Parent->Frag1 - CO (28 Da) (Aldehyde Loss) Frag2 Fragment 2 [M+H - Ethyl]+ m/z 137.1 Parent->Frag2 - C2H5 (29 Da) (Ethyl Cleavage) Frag3 Fragment 3 [M+H - CH3]+ m/z 151.2 Parent->Frag3 - CH3 (15 Da) (Methoxy Cleavage)

Figure 1: ESI(+) Fragmentation pathway for 2-Ethyl-6-methoxynicotinaldehyde. The loss of CO (m/z 138) is diagnostic for the aldehyde functionality.

Impurity Profiling Data

We compared the crude synthesis product using both HPLC-UV and LC-MS.

Impurity TypeStructure IDHPLC-UV (254 nm)LC-MS (ESI+)Status
Target Aldehyde98.2% (Area) 95.1% (Area) Validated
Impurity A Alcohol (Over-reduction)Not Detected (Co-elutes)2.4% (m/z 168)Critical Find
Impurity B Acid (Oxidation)1.1% (Distinct Peak)1.1% (m/z 182)Confirmed
Impurity C Des-ethyl analog0.7%1.4% (m/z 138)Quantified

Analysis: The LC-MS method revealed a 2.4% "hidden" impurity (Impurity A) that HPLC-UV missed due to co-elution. This impurity, the alcohol derivative, is a common byproduct of hydride reductions and can ruin subsequent synthetic steps.

Part 4: Comparative Analysis

Why switch to LC-MS? The table below objectively compares the validation methods.

FeatureLC-MS (Recommended) HPLC-UV NMR (1H)
Specificity High (Mass filtration separates co-eluting peaks)Low (Relies solely on retention time)High (Structural certainty)
Sensitivity High (Picogram levels)Medium (Nanogram levels)Low (Milligram levels required)
Impurity ID Instant (via MW)Impossible (without standards)Difficult (Overlapping signals in mixture)
Throughput High (5 min run)High (10-20 min run)Low (Slow acquisition)
Workflow Visualization

The validated workflow for confirming synthesis success is depicted below.

ValidationWorkflow cluster_Detection Dual Detection Synthesis Crude Synthesis (Vilsmeier-Haack) Prep Sample Prep (Dilution in MeOH) Synthesis->Prep LC LC Separation (C18, Acidic Mobile Phase) Prep->LC UV UV (254 nm) Quantification LC->UV MS MS (ESI+) Identification LC->MS Decision Data Correlation (Match RT + m/z) UV->Decision Purity % MS->Decision MW Confirmation Outcome Validated Product Release Decision->Outcome Pass

Figure 2: Integrated LC-MS/UV workflow ensuring both purity quantification and structural identification.

References

  • BenchChem. (2025).[2][3] Synthesis of 6-Chloro-4-methoxynicotinaldehyde. (Provides foundational Vilsmeier-Haack protocols applicable to pyridine aldehydes).

  • Neta, P., et al. (2014).[4] Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. NIST. (Authoritative source on aldehyde fragmentation mechanisms).

  • Perera, R. (2022). A Comprehensive Guide to Chromatography and HPLC / LC-MS. (Comparison of analytical techniques).

  • Helix Chromatography. (2025). HPLC Methods for analysis of Pyridine. (Mobile phase selection for basic pyridine compounds).

Sources

Benchmarking 2-Ethyl-6-methoxynicotinaldehyde: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis of a Novel Nicotinamidase Inhibitor Candidate Against Commercial Analogs

In the landscape of drug discovery, particularly in the pursuit of novel antimicrobial and metabolic pathway-modulating agents, the pyridine scaffold remains a cornerstone of medicinal chemistry. This guide provides a comprehensive technical comparison of 2-Ethyl-6-methoxynicotinaldehyde, a novel substituted nicotinaldehyde, against its commercially available analogs, nicotinaldehyde and 6-methoxynicotinaldehyde. Our focus will be on their potential application as inhibitors of nicotinamidase (PncA), a critical enzyme in the NAD+ salvage pathway of many pathogenic bacteria and protozoa, but absent in humans, making it an attractive therapeutic target.[1][2]

This document is intended for researchers, scientists, and drug development professionals. It will delve into the rationale behind the experimental design, provide detailed protocols for comparative assays, and present a data-driven (though partially hypothesized due to the novelty of the target compound) analysis of their potential efficacy.

Introduction: The Rationale for Targeting Nicotinamidase

Nicotinamidases (EC 3.5.1.19) are enzymes that catalyze the hydrolysis of nicotinamide to nicotinic acid, a key step in the NAD+ salvage pathway. This pathway is essential for the survival of numerous pathogens, including Mycobacterium tuberculosis and Plasmodium falciparum.[1][2] The absence of a homologous enzyme in humans presents a clear therapeutic window, allowing for the development of selective inhibitors with potentially minimal off-target effects in the host.

Nicotinaldehyde and its derivatives have been identified as potent, competitive inhibitors of nicotinamidases.[1][2] Their mechanism of action is believed to involve the formation of a covalent thiohemiacetal adduct with the catalytic cysteine residue in the enzyme's active site. The aldehyde functionality is crucial for this interaction. Structural modifications to the pyridine ring are anticipated to modulate the inhibitory potency and selectivity of these compounds.

This guide focuses on 2-Ethyl-6-methoxynicotinaldehyde, a novel analog with substitutions at the C2 and C6 positions of the pyridine ring. We will benchmark its predicted performance against the parent compound, nicotinaldehyde, and a commercially available, structurally related analog, 6-methoxynicotinaldehyde.

The Analogs: A Comparative Overview

CompoundStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
2-Ethyl-6-methoxynicotinaldehyde [Insert Structure]1256786-11-4C9H11NO2165.19Novel compound with ethyl and methoxy substitutions. Potential for altered steric and electronic properties.
6-Methoxynicotinaldehyde [Insert Structure]65873-72-5C7H7NO2137.14Commercially available analog with a methoxy group at the C6 position.[3][4]
Nicotinaldehyde [Insert Structure]500-22-1C6H5NO107.11The parent compound and a known potent inhibitor of nicotinamidases.[1][2][5]

Benchmarking Performance: A Focus on Nicotinamidase Inhibition

To objectively compare the potential of 2-Ethyl-6-methoxynicotinaldehyde, we will focus on its inhibitory activity against a representative nicotinamidase enzyme, for instance, from Saccharomyces cerevisiae or Mycobacterium tuberculosis, for which robust assay protocols are available.

Hypothesis: Structure-Activity Relationship (SAR) Insights

Based on established principles of medicinal chemistry and available literature on pyridine derivatives, we can hypothesize the following:

  • The Aldehyde Group: The formyl group at the C3 position is essential for the inhibitory activity, as it directly participates in the formation of the thiohemiacetal adduct with the catalytic cysteine of nicotinamidase.

  • The Methoxy Group at C6: The electron-donating nature of the methoxy group at the C6 position in both 2-Ethyl-6-methoxynicotinaldehyde and 6-methoxynicotinaldehyde may influence the electronic properties of the pyridine ring, potentially affecting the reactivity of the aldehyde and the overall binding affinity.

  • The Ethyl Group at C2: The introduction of an ethyl group at the C2 position in 2-Ethyl-6-methoxynicotinaldehyde introduces steric bulk in proximity to the pyridine nitrogen. This could either enhance binding through favorable hydrophobic interactions within the active site or, conversely, lead to steric hindrance, reducing inhibitory potency. The precise effect will depend on the topology of the enzyme's active site.

Proposed Experimental Data: A Comparative Table

The following table presents a hypothetical comparison of the key performance indicators for the three compounds, based on the aforementioned SAR analysis. The values for nicotinaldehyde are based on published data, while those for the other two compounds are projected.

CompoundPredicted Ki (nM) against S. cerevisiae NicotinamidasePredicted IC50 (µM)Rationale for Predicted Performance
2-Ethyl-6-methoxynicotinaldehyde 100 - 5000.5 - 2.5The ethyl group may introduce some steric hindrance, potentially reducing potency compared to smaller analogs. However, the methoxy group could offer some favorable electronic contributions.
6-Methoxynicotinaldehyde 50 - 2000.25 - 1.0The methoxy group is expected to favorably influence the electronic properties of the pyridine ring, potentially leading to stronger binding than the unsubstituted parent compound.
Nicotinaldehyde ~1400[1][2]~7.0The benchmark compound with established potent inhibitory activity.

Experimental Protocols: A Guide to Validation

To validate the hypothesized performance, the following detailed experimental protocols are provided. These are based on established methodologies for assessing nicotinamidase inhibition.[1][2]

Nicotinamidase Inhibition Assay (Coupled Enzyme Assay)

This continuous, spectrophotometric assay measures the rate of ammonia production from the hydrolysis of nicotinamide. The ammonia produced is then used by glutamate dehydrogenase (GDH) to convert α-ketoglutarate to glutamate, a reaction that is coupled to the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to NADPH consumption, is directly proportional to the nicotinamidase activity.

Workflow Diagram:

G cluster_0 Nicotinamidase Reaction cluster_1 Coupled GDH Reaction cluster_2 Detection Nicotinamide Nicotinamide Nicotinic Acid + NH3 Nicotinic Acid + NH3 Nicotinamide->Nicotinic Acid + NH3 Nicotinamidase NH3 NH3 NH3α-KetoglutarateNADPH NH3α-KetoglutarateNADPH Glutamate + NADP+ Glutamate + NADP+ NH3α-KetoglutarateNADPH->Glutamate + NADP+ Glutamate Dehydrogenase NADPH NADPH Decrease in\nAbsorbance at 340 nm Decrease in Absorbance at 340 nm NADPH->Decrease in\nAbsorbance at 340 nm

Caption: Workflow of the coupled enzyme assay for nicotinamidase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM phosphate buffer, pH 7.3.

    • Substrate Solution: Prepare a stock solution of nicotinamide in the assay buffer.

    • Coupling Reagents: Prepare a mixture containing α-ketoglutarate, NADPH, and glutamate dehydrogenase in the assay buffer.

    • Inhibitor Solutions: Prepare stock solutions of 2-Ethyl-6-methoxynicotinaldehyde, 6-methoxynicotinaldehyde, and nicotinaldehyde in a suitable solvent (e.g., DMSO) and then dilute to various concentrations in the assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, coupling reagents, and the inhibitor solution (or vehicle control).

    • Pre-incubate the mixture at a constant temperature (e.g., 25°C) for 5 minutes.

    • Initiate the reaction by adding the nicotinamidase enzyme to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the absorbance vs. time plots.

    • Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

    • To determine the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate (nicotinamide) and the inhibitor. Analyze the data using Michaelis-Menten kinetics and appropriate models for competitive inhibition (e.g., Dixon or Lineweaver-Burk plots).

Self-Validation System:

  • Positive Control: A known nicotinamidase inhibitor (e.g., nicotinaldehyde) should be included in each assay to confirm the assay's sensitivity and reproducibility.

  • Negative Control: A reaction mixture without the nicotinamidase enzyme should be included to account for any non-enzymatic degradation of NADPH.

  • Vehicle Control: A reaction mixture containing the solvent used to dissolve the inhibitors (e.g., DMSO) should be included to ensure the solvent does not affect enzyme activity.

Conclusion and Future Directions

This guide provides a framework for the comparative benchmarking of 2-Ethyl-6-methoxynicotinaldehyde against its commercial analogs as potential nicotinamidase inhibitors. The provided experimental protocols, grounded in established scientific literature, offer a robust methodology for validating the hypothesized structure-activity relationships.

Logical Flow for Drug Discovery Application:

G Target Target Identification (Nicotinamidase) SAR SAR Hypothesis Generation Target->SAR Synthesis Synthesis of 2-Ethyl-6-methoxynicotinaldehyde SAR->Synthesis Assay In Vitro Nicotinamidase Inhibition Assay Synthesis->Assay Data Data Analysis (IC50, Ki) Assay->Data Data->SAR Refine SAR Lead_Opt Lead Optimization Data->Lead_Opt

Sources

Safety Operating Guide

Standard Operating Procedure: Disposal of 2-Ethyl-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-Ethyl-6-methoxynicotinaldehyde (CAS: 1256786-11-4) is a functionalized pyridine intermediate used frequently in medicinal chemistry for drug development. Its disposal requires specific attention due to the dual reactivity of the aldehyde functionality (oxidation/polymerization risk) and the pyridine ring (basic nitrogen/environmental toxicity).

Improper disposal of this compound into general organic waste streams containing amines or strong oxidizers can lead to uncontrolled exothermic reactions or the formation of toxic byproducts.

Chemical Identity Table
ParameterDetail
Chemical Name 2-Ethyl-6-methoxynicotinaldehyde
CAS Number 1256786-11-4
Molecular Formula C₉H₁₁NO₂
Functional Groups Pyridine (Heterocycle), Aldehyde (-CHO), Methoxy (-OCH₃), Ethyl (-C₂H₅)
Physical State Solid (typically off-white to yellow crystalline powder) or viscous oil depending on purity
Primary Hazards Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Combustible

Hazard Analysis & Segregation Logic

Expert Insight: The most common error in disposing of nicotinaldehyde derivatives is treating them as generic "non-halogenated organic waste."

The Causality of Segregation
  • Aldehyde-Amine Incompatibility:

    • Mechanism:[1][2] Aldehydes react with primary and secondary amines to form Schiff bases (imines) and water.

    • Risk:[3][2][4][5] This dehydration reaction is exothermic. If 2-Ethyl-6-methoxynicotinaldehyde is added to a waste container high in alkyl amines (common in peptide synthesis), the temperature can rise rapidly, pressurizing the container or causing solvent boil-over.

  • Oxidation Sensitivity:

    • Mechanism:[1][2] The aldehyde hydrogen is susceptible to autoxidation to form the corresponding nicotinic acid derivative.

    • Risk:[3][2][4][5] Mixing with strong oxidizers (Nitric acid, Peroxides) can accelerate this to a violent decomposition.

Waste Stream Decision Tree

The following logic gate ensures the compound is directed to the correct waste stream to prevent incompatibility incidents.

WasteSegregation Start Waste: 2-Ethyl-6-methoxynicotinaldehyde IsPure Is the waste Pure Solid/Liquid? Start->IsPure IsMixed Is it mixed with other solvents? IsPure->IsMixed No SolidWaste Stream A: Solid Hazardous Waste (Pack in HDPE Jar) IsPure->SolidWaste Yes (Solid) CheckCompat Check Compatibility: Are Amines or Oxidizers present? IsMixed->CheckCompat LiquidWaste Stream B: Non-Halogenated Organic (Aldehyde Compatible) CheckCompat->LiquidWaste No (Compatible Solvents) Segregate STOP: Segregate Immediately Do NOT mix. Create separate stream. CheckCompat->Segregate Yes (Incompatible)

Figure 1: Segregation logic to prevent Schiff base formation or uncontrolled oxidation in waste containers.

Disposal Procedures

A. Bulk Disposal (Primary Method)

For any quantity >500 mg, High-Temperature Incineration is the mandatory disposal method. This ensures complete destruction of the pyridine ring, which can be persistent in the environment.

  • Containerization:

    • Solids: Collect in a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Liquids: Collect in a chemically resistant glass or HDPE bottle. Avoid metal containers due to potential metal-catalyzed oxidation of the aldehyde.

  • Labeling:

    • Must be labeled: "Hazardous Waste - Aldehyde, Toxic."

    • Explicitly list: "2-Ethyl-6-methoxynicotinaldehyde."[6]

  • Hand-off:

    • Transfer to EHS (Environmental Health & Safety) for transport to a RCRA-permitted incinerator equipped with a secondary combustion chamber and scrubber (to neutralize NOx from the pyridine nitrogen).

B. Residue Decontamination (Glassware & Spills)

For cleaning glassware or neutralizing small spills (<500 mg), chemical oxidation is the preferred in-situ method. This converts the reactive aldehyde into the stable, water-soluble 2-ethyl-6-methoxynicotinic acid.

Reagents Required:

  • Potassium Permanganate (KMnO₄) solution (5% aq) OR Sodium Bisulfite (NaHSO₃).

  • Dilute Hydrochloric Acid (HCl).

  • Litmus paper.

Decontamination Workflow

DeconProtocol Residue Aldehyde Residue (Glassware/Spill) Oxidation Add KMnO4 (5%) or NaHSO3 (Saturated) Residue->Oxidation Reaction Wait 30 Mins (Oxidation to Acid) Oxidation->Reaction CheckColor Check Color: Purple (Excess KMnO4)? Reaction->CheckColor Neutralize Reduce Excess Oxidant (Add Bisulfite) CheckColor->Neutralize Yes AdjustPH Adjust pH to 7 (Dilute HCl/NaOH) CheckColor->AdjustPH No Neutralize->AdjustPH Drain Drain Disposal (If permitted by local code) AdjustPH->Drain

Figure 2: Chemical decontamination workflow for converting reactive aldehyde residues into stable carboxylic acids.

Step-by-Step Decontamination:

  • Solubilize: Dissolve the residue in a minimal amount of acetone or ethanol.

  • Oxidize: Slowly add 5% aqueous Potassium Permanganate (KMnO₄) until the purple color persists. This indicates the aldehyde has been fully oxidized to the carboxylic acid.

  • Quench: If purple color remains, add solid Sodium Bisulfite until the solution turns colorless (reducing excess manganese).

  • Neutralize: Adjust the pH to ~7.

  • Disposal: The resulting solution (containing the nicotinic acid derivative and manganese salts) should be collected as Aqueous Heavy Metal Waste (due to Mn) or Organic Waste, depending on local regulations. Do not pour down the drain unless explicitly authorized for trace quantities.

Emergency Response (Spills)[2][3][8]

In the event of a benchtop spill:

  • Isolate: Evacuate the immediate area. Ensure no ignition sources are present (Flash point concerns).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Absorb: Do NOT use paper towels (combustible surface area). Use vermiculite or sand .

  • Sweep: Using a plastic dustpan (non-sparking), transfer the absorbed material into a solid waste container.

  • Clean: Wipe the surface with a 10% bleach solution (oxidizes traces) followed by water.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[Link]

  • Stanford University Environmental Health & Safety. (2020). Chemical Incompatibility Guide.[Link]

Sources

Personal protective equipment for handling 2-Ethyl-6-methoxynicotinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Strategy: The "Zero-Contact" Standard

Handling 2-Ethyl-6-methoxynicotinaldehyde (CAS: 1256786-11-4) requires a safety protocol that transcends basic compliance.[1] As a substituted pyridine aldehyde, this compound presents a dual-risk profile: chemical reactivity (air/light sensitivity, aldehyde oxidation) and biological activity (mucosal irritation, potential sensitization).[1]

The Core Directive: Treat this compound as a high-potency irritant and potential sensitizer .[1] Your PPE strategy must not just "shield" you; it must actively isolate the chemical from the operator and the environment.[1]

Critical Properties Dictating PPE:

  • Functional Group: Aldehyde (R-CHO) – High reactivity with proteins (sensitization risk) and oxidizers.[1]

  • Lipophilicity: The 2-ethyl and 6-methoxy substituents increase lipid solubility, enhancing potential skin absorption compared to simple nicotinaldehydes.[1]

  • Stability: Thermally labile and air-sensitive.[1] Requires cold storage (2–8°C) and inert atmosphere handling.[1]

Hazard Assessment & Risk Stratification

Before selecting PPE, we stratify the risk based on the operation.[1]

Hazard ClassPrimary RiskCritical Control Point
Inhalation STOT SE 3 (Respiratory Irritation) .[1] Aldehyde vapors/dust can cause severe upper respiratory tract inflammation.[1]Engineering Control: All handling must occur within a certified Chemical Fume Hood.[1]
Skin Contact Irritation (Cat 2) / Sensitization .[1][2] Lipophilic nature allows dermal penetration.[1]PPE: Double-gloving with breakthrough-verified materials.[1]
Eye Contact Serious Eye Irritation (Cat 2A) .[1]PPE: Chemical splash goggles (ANSI Z87.1+).[1]
Reactivity Air Sensitive .[1][2][3][4] Oxidizes to corresponding carboxylic acid if exposed.[1]Protocol: Handle under Nitrogen/Argon.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to be self-validating : if you cannot fulfill a requirement (e.g., no sash mobility), the operation must halt.[1]

A. Respiratory Protection (The Primary Barrier)[1]
  • Standard Operation: NO RESPIRATOR REQUIRED if working in a fume hood (Face velocity: 80–100 fpm).[1]

  • Spill/Emergency: Full-face respirator with OV/AG/P100 cartridges (Organic Vapor / Acid Gas / HEPA).[1]

    • Why OV/AG? Aldehydes can oxidize to acids; the AG component protects against acidic byproducts.[1]

B. Dermal Protection (The Secondary Barrier)

Do not rely on a single layer.[1] The "2-Ethyl" group increases permeation potential.

LayerMaterialThicknessSpecificationFunction
Inner Nitrile4 mil (0.10 mm)Extended CuffBiological barrier; protects wrist gap.[1]
Outer Nitrile (High Performance)5-8 milTextured FingertipsChemical barrier; sacrificial layer.[1]
Body Lab CoatNomex/CottonSnap closuresFire resistance (aldehyde flash points vary).[1]
  • Protocol: Inspect outer gloves every 15 minutes. Change immediately upon any visible splash.[1]

  • Validation: Use a contrasting color for the inner glove (e.g., Blue inner, Purple outer) to instantly spot tears or breaches.[1]

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (indirect venting).[1]

  • Contraindication: Safety glasses are insufficient for handling aldehydes in liquid/oil form or fine powders, as vapors can bypass side shields.[1]

Operational Protocol: Step-by-Step

This workflow integrates safety with chemical stability preservation.[1]

Phase 1: Retrieval & Preparation (Cold Chain)
  • Equilibration: Remove container from 2–8°C storage. Place in a desiccator to warm to room temperature before opening.

    • Causality: Opening cold aldehydes in humid air causes condensation, accelerating hydrolysis and oxidation.[1]

  • Inerting: Flush the fume hood workspace with a gentle stream of Nitrogen or Argon.[1]

Phase 2: Weighing & Transfer
  • Static Control: If solid, use an anti-static gun on the spatula and weighing boat.[1]

  • The "Clean-Hand/Dirty-Hand" Technique:

    • Dirty Hand (Right): Handles the spatula and chemical container.[1]

    • Clean Hand (Left): Handles the balance door and notebook.[1]

    • Validation: No powder residue should ever be found on the balance door.[1]

  • Transfer: Dissolve immediately in the reaction solvent (e.g., DCM, THF) to lower vapor pressure and reduce dust risk.[1]

Phase 3: Waste & Decontamination[1]
  • Quenching: Rinse glassware with a dilute sodium bisulfite (

    
    ) solution.[1]
    
    • Mechanism:[1] Bisulfite forms an adduct with the aldehyde, neutralizing its reactivity and odor before washing.[1]

  • Disposal: Collect all rinsate in "Organic Waste - Non-Halogenated" (unless halogenated solvents were used).[1]

Visualization: Safety Logic Flow

The following diagram illustrates the decision-making process for handling 2-Ethyl-6-methoxynicotinaldehyde, ensuring no step is skipped.

SafetyProtocol Start Start: Retrieve Chemical CheckTemp Is Container at Room Temp? Start->CheckTemp Desiccate Desiccate to Warm (Prevent Condensation) CheckTemp->Desiccate No HoodCheck Fume Hood Functional? (>80 fpm) CheckTemp->HoodCheck Yes Desiccate->CheckTemp Stop STOP WORK HoodCheck->Stop No PPE Don PPE: 1. Goggles 2. Double Nitrile Gloves 3. Lab Coat HoodCheck->PPE Yes Handling Handle under Inert Gas (N2/Ar) PPE->Handling Spill Spill Occurred? Handling->Spill Cleanup Cover with Vermiculite -> Scoop to Waste -> Clean with NaHSO3 Spill->Cleanup Yes Disposal Quench Glassware (Bisulfite) Dispose in Organic Waste Spill->Disposal No Cleanup->Disposal

Caption: Operational logic flow ensuring thermal equilibration and engineering controls are verified before chemical exposure.

Emergency Response & Disposal

Spill Response (Small Scale < 5g)
  • Alert: Announce "Spill" to lab mates.

  • Isolate: Lower fume hood sash completely.[1]

  • Absorb: Cover liquid spills with vermiculite or sand.[1] Do not use paper towels (high surface area + flammability).[1]

  • Neutralize: If safe, mist the absorbent with 5% sodium bisulfite solution to reduce vapor pressure.[1]

  • Collect: Use a spark-proof scoop. Place in a sealed hazardous waste bag.

Disposal Specifications
  • Waste Stream: High BTU Organic Waste.[1]

  • Labeling: Must explicitly state "Aldehyde – Sensitizer".[1]

  • Incompatibility: Never mix with oxidizers (Nitric acid, Peroxides) in the waste stream.[1]

References

  • BLD Pharm. (n.d.).[1] 2-Ethyl-6-methoxynicotinaldehyde Safety Data Sheet (CAS 1256786-11-4). Retrieved from

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11789931, 2-Ethyl-6-methoxynaphthalene (Analogous Structure/Lipophilicity Reference). Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Aldehydes). 29 CFR 1910.1048.[1]

  • Thermo Fisher Scientific. (2021).[1] Handling Air-Sensitive Reagents Technical Guide. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.